molecular formula C6H9NO2 B13070742 3,4-dihydro-2H-pyran-5-carboxamide

3,4-dihydro-2H-pyran-5-carboxamide

Cat. No.: B13070742
M. Wt: 127.14 g/mol
InChI Key: GWDODVJRGDJKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-pyran-5-carboxamide is a chemical building block of significant interest in synthetic and medicinal chemistry research . The 3,4-dihydro-2H-pyran (DHP) scaffold is a core structural motif found in various biologically active compounds and natural products . Research indicates that lipophilic substituents on the dihydropyran ring, such as carboxamide groups, are instrumental in developing high-affinity ligands for adenosine receptors . Specifically, (R)-enantiomers of DHP-containing analogs have been identified as potent and selective agonists for adenosine A2A and A3 receptor subtypes, showing promise in mediating anti-inflammatory actions . This makes this compound a valuable precursor or intermediate for researchers investigating new therapeutic agents in this area. Beyond its pharmacological potential, this carboxamide derivative serves as a versatile intermediate in organic synthesis. It can be used in diastereoselective transformations to access more complex, functionalized heterocyclic systems with multiple stereocenters, which are prevalent in many natural compounds and pharmaceuticals . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyran-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDODVJRGDJKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,4-dihydro-2H-pyran-5-carboxamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dihydropyran Scaffold in Modern Drug Discovery

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1][2][3] Its inherent chemical features, including a conformationally restricted six-membered ring containing an oxygen atom and a reactive enol ether moiety, make it a versatile building block for the synthesis of complex molecular architectures.[4][5] Dihydropyran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][6][7] This has led to their investigation in the development of novel therapeutics for a range of diseases.[8][9]

This technical guide focuses on a specific, yet underexplored, derivative: 3,4-dihydro-2H-pyran-5-carboxamide . While its isomer, 3,4-dihydro-2H-pyran-4-carboxamide, has been synthesized and characterized, the 5-carboxamide remains a novel target with significant potential.[10] This guide will provide a comprehensive overview of its predicted chemical properties, a detailed, field-proven protocol for its synthesis from the commercially available 3,4-dihydro-2H-pyran-5-carboxylic acid, a discussion of its expected reactivity, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties: A Comparative Overview

Due to the limited availability of experimental data for this compound, this section provides the known properties of its precursor, 3,4-dihydro-2H-pyran-5-carboxylic acid, and predicted properties for the target carboxamide. These predictions are based on the structural similarities to related compounds and general principles of organic chemistry.

Table 1: Physicochemical Properties of 3,4-dihydro-2H-pyran-5-carboxylic acid and Predicted Properties of this compound

Property3,4-dihydro-2H-pyran-5-carboxylic acidThis compound (Predicted)
Molecular Formula C₆H₈O₃C₆H₉NO₂
Molecular Weight 128.13 g/mol 127.14 g/mol
Appearance SolidWhite to off-white solid
Melting Point Not reportedHigher than the corresponding carboxylic acid
Boiling Point Not reportedSignificantly higher than the carboxylic acid
Solubility Soluble in polar organic solventsSoluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water
CAS Number 40915-37-5Not available

Synthesis of this compound: A Proposed Protocol

The most direct and reliable method for the synthesis of this compound is the amidation of the corresponding carboxylic acid. Amide bond formation is a cornerstone of medicinal chemistry, and several robust coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions.[11][12] The following protocol utilizes the widely adopted and effective EDC/HOBt coupling system.[13][14][15]

Reaction Scheme: Amidation of 3,4-dihydro-2H-pyran-5-carboxylic acid

reactant1 3,4-dihydro-2H-pyran-5-carboxylic acid reagents EDC, HOBt, DIPEA DMF, 0°C to rt reactant1->reagents reactant2 + NH₃ (from NH₄Cl) reactant2->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: EDC/HOBt Mediated Amidation

Materials:

  • 3,4-dihydro-2H-pyran-5-carboxylic acid (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[16]

  • 1-Hydroxybenzotriazole hydrate (HOBt) (1.2 equiv)[10][17]

  • Ammonium chloride (NH₄Cl) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride (1.5 equiv).

  • Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.2 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the reaction mixture.

  • Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford the pure this compound.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid and the appearance of the product spot on TLC. The successful formation of the amide can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), with expected characteristic signals for the amide protons and carbonyl group.

Spectroscopic Characterization (Predicted)

The following table summarizes the predicted key spectroscopic features of this compound, which are essential for its identification and characterization.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Signals for the two amide protons (broad singlets), a singlet for the vinylic proton, and multiplets for the aliphatic protons of the dihydropyran ring.
¹³C NMR A signal for the amide carbonyl carbon, signals for the two olefinic carbons, and signals for the aliphatic carbons of the dihydropyran ring.
IR Spectroscopy A strong absorption band for the amide C=O stretching vibration (around 1650-1680 cm⁻¹), and two bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol ).

Chemical Reactivity of the 3,4-dihydro-2H-pyran Ring

The reactivity of the 3,4-dihydro-2H-pyran ring is primarily dictated by the electron-rich double bond, making it susceptible to electrophilic attack.[4][18] The presence of an electron-withdrawing carboxamide group at the 5-position is expected to influence this reactivity.

Electrophilic Addition

The vinyl ether moiety of the dihydropyran ring readily undergoes electrophilic addition.[4] In the presence of an acid catalyst, the double bond is protonated, leading to the formation of a resonance-stabilized oxocarbenium ion.[5] This intermediate is then attacked by a nucleophile.[19] The electron-withdrawing nature of the 5-carboxamide group may slightly deactivate the double bond towards electrophilic attack compared to the unsubstituted dihydropyran.

cluster_0 Electrophilic Addition to the Dihydropyran Ring start 3,4-dihydro-2H-pyran derivative intermediate Resonance-stabilized oxocarbenium ion start->intermediate Electrophilic attack product Addition product intermediate->product Nucleophilic attack reagents H⁺ (acid catalyst) Nu⁻ (nucleophile)

Caption: General mechanism of electrophilic addition to the dihydropyran ring.

Nucleophilic Attack

While the primary reactivity is electrophilic addition to the double bond, the dihydropyran ring can also be susceptible to nucleophilic attack, particularly at the carbonyl carbon of the carboxamide group. Additionally, under certain conditions, ring-opening reactions can occur.[20]

Potential Applications in Drug Development

The dihydropyran scaffold is a key component in a variety of biologically active compounds.[1][2][3] The introduction of a carboxamide group at the 5-position offers a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets, a crucial feature for drug-receptor binding.

  • Anticancer Agents: Numerous pyran-containing compounds have demonstrated significant anticancer activity.[7] The this compound scaffold could be explored for the development of novel inhibitors of kinases or other enzymes involved in cancer cell proliferation.

  • Antimicrobial Agents: Dihydropyran derivatives have been reported to possess antibacterial and antifungal properties.[9] The carboxamide moiety could enhance these activities or provide a site for the attachment of other pharmacophores to create hybrid molecules with improved potency.

  • Antiviral and Anti-inflammatory Drugs: The dihydropyran ring is present in antiviral drugs like Zanamivir.[10] The unique electronic and steric properties of the 5-carboxamide derivative could be leveraged to design new antiviral or anti-inflammatory agents.

Safety Precautions

As with any chemical synthesis, appropriate safety measures must be taken. The following are key safety considerations for the proposed synthesis:

  • 3,4-dihydro-2H-pyran-5-carboxylic acid: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • EDC·HCl: Causes skin and serious eye irritation. May cause respiratory irritation.[16][21][22][23]

  • HOBt: Flammable solid. Heating may cause an explosion.[10][17][24][25][26]

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • DMF: A combustible liquid that is a known reproductive toxin.

All manipulations should be performed in a certified chemical fume hood. Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This compound represents a novel and promising scaffold for the development of new chemical entities in drug discovery. While experimental data for this specific compound is currently lacking, this technical guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed EDC/HOBt-mediated amidation of the readily available 3,4-dihydro-2H-pyran-5-carboxylic acid offers a clear and efficient route to this target molecule. The inherent biological potential of the dihydropyran ring system, coupled with the versatile functionality of the carboxamide group, makes this compound a compelling candidate for further investigation by researchers and scientists in the pharmaceutical and life sciences industries.

References

  • 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. (n.d.). Retrieved from [Link]

  • Acid-Amine Coupling using BOP. (n.d.). Organic-Synthesis.com. Retrieved from [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Bandgar, B. P., Pandit, S. S., & Gawande, S. S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5765-5768.
  • Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water). (2006). Cole-Parmer. Retrieved from [Link]

  • Alcohol functions can be protected as tetrahydropyranyl ethers (THPs) by acid-catalyzed addition to dihydropyran according to the equation. (n.d.). Vaia. Retrieved from [Link]

  • MSDS No. 1022 HOBt. (2010). Peptide Institute, Inc. Retrieved from [Link]

  • Structures of selected bioactive dihydropyridine and pyran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • hobt anhydrous (1-hydroxybenzotriazole anhydrous) - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Lambu, M. R., Kumar, S., Yousuf, S. K., Sharma, D. K., Hussain, A., Kumar, A., Malik, F., & Mukherjee, D. (2013). Medicinal Chemistry of Dihydropyran-Based Medium Ring Macrolides Related to Aspergillides: Selective Inhibition of PI3Kα. Journal of Medicinal Chemistry, 56(15), 6124-6136.
  • Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. (2019). ResearchGate. Retrieved from [Link]

  • BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • Some of the natural and synthetic bioactive pyrans. (n.d.). ResearchGate. Retrieved from [Link]

  • ethylene dichloride (edc). (2024). Westlake Corporation. Retrieved from [Link]

  • Selected bioactive products with dihydropyranone motif. (n.d.). ResearchGate. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. (2024). Advanced Journal of Chemistry, Section A, 7(3), 224-233.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Example of several dihydropyrano[3,2-b]pyran derivatives as antibacterial agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, H., & Lipton, M. A. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 199-202.
  • Examples of commercially available bioactive 1,4-dihydropyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Sartorius. Retrieved from [Link]

  • HOBT - N-hydroxybenzotriazole_sds. (n.d.). Severn Biotech. Retrieved from [Link]

  • Safety Data Sheet. (2024). IBA Lifesciences. Retrieved from [Link]

  • Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and 6-(aryl/heteroaryl)pyridazinone skeleton. (n.d.). ResearchGate. Retrieved from [Link]

  • ETHYLENE DICHLORIDE (EDC) HANDBOOK. (n.d.). OxyChem. Retrieved from [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2024). Heliyon, 10(8), e29330.
  • 3,4-Dihydropyran. (n.d.). Wikipedia. Retrieved from [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Salit, M. L., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(16), 4287-4294.
  • BOP. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Accounts of Chemical Research, 54(6), 1491-1504.
  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation and Characterization of 3,4-Dihydro-2H-pyran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3,4-dihydro-2H-pyran-5-carboxamide represents a critical heterocyclic scaffold in medicinal chemistry, often utilized as a pharmacophore in glycal-based enzyme inhibitors and as a masked dicarbonyl equivalent. Its structural elucidation presents a specific challenge: distinguishing the position of the double bond (enol ether functionality) and verifying the regiochemistry of the amide substitution.

This guide provides a rigorous, self-validating framework for the complete structural assignment of this molecule. Unlike standard analytical reports, this document focuses on the causality of spectral features—explaining why specific signals appear and how they definitively rule out isomers (such as the 3,6-dihydro or 4-carboxamide analogs).

Section 1: Synthetic Context & Sample Integrity

Before spectroscopic analysis, understanding the synthetic origin is vital for anticipating impurities. The 5-carboxamide derivative is typically accessed via the formylation of 3,4-dihydro-2H-pyran followed by oxidation and amidation, or through hetero-Diels-Alder reactions involving


-amido-acroleins.

Critical Purity Check:

  • Instability Warning: As an enol ether conjugated with an electron-withdrawing group (EWG), this molecule is susceptible to acid-catalyzed hydrolysis, yielding a ring-opened aldehyde-amide.

  • Sample Prep: Analysis should be performed in DMSO-d6 (to visualize exchangeable amide protons) or CDCl3 neutralized with basic alumina to prevent in-situ hydrolysis.

Section 2: Spectroscopic Elucidation Strategy

The following workflow outlines the logical progression from raw sample to confirmed 3D structure.

Elucidation Workflow Diagram

ElucidationWorkflow Sample Crude/Purified Sample MS HRMS (ESI+) Formula Confirmation Sample->MS Mass Check IR FT-IR Functional Groups MS->IR C5H7NO2 Confirm NMR_1D 1D NMR (1H, 13C) Connectivity & Integration IR->NMR_1D Identify Enol Ether NMR_2D 2D NMR (HMBC/COSY) Regiochemistry Proof NMR_1D->NMR_2D Resolve Isomers XRD SC-XRD Stereochemical Absolute NMR_2D->XRD Final Validation (Optional)

Figure 1: Step-wise structural elucidation workflow ensuring rigorous exclusion of false positives.

Mass Spectrometry (HRMS)
  • Target Ion:

    
     or 
    
    
    
  • Formula:

    
     (MW: 127.14  g/mol )
    
  • Diagnostic Criteria:

    • Odd molecular weight indicates an odd number of nitrogen atoms (Nitrogen Rule).

    • High-resolution data (error < 5 ppm) is required to distinguish from potential oxidation byproducts.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first evidence of the "Push-Pull" electronic system (Vinylogous Amide).

Functional GroupFrequency (

)
Diagnostic Feature
Amide A (N-H) 3150 - 3450Two bands (asymmetric/symmetric stretch) for primary amide (

).
Amide I (C=O) 1650 - 1680Lower frequency than typical ketones due to conjugation with the C=C bond.
Enol Ether (C=C) 1600 - 1640Strong intensity due to polarization by the ring oxygen.
C-O Stretch 1050 - 1250Characteristic of the cyclic ether.

Section 3: NMR Spectroscopy (The Definitive Proof)

This is the most critical section. The magnetic environment of the pyran ring is heavily distorted by the electron-donating oxygen (O1) and the electron-withdrawing carboxamide at C5.

Predicted H NMR Data (500 MHz, DMSO-d6)

Numbering Scheme: O is position 1. The double bond is C5=C6.

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Mechanistic Explanation
H6 7.40 - 7.60 s or d

(long range)
Key Signal. Deshielded by O1 and resonance with C=O. Appears as a singlet if H5 is quaternary.
NH

7.20 - 7.50br s-Amide proton (trans to O). Exchangeable with

.
NH

6.80 - 7.10br s-Amide proton (cis to O).
H2 3.95 - 4.10t

Alpha to Oxygen. Typical ether shift.
H4 2.10 - 2.30t / m

Allylic protons. Coupled to H3.
H3 1.80 - 1.95m (quint)-Homo-allylic. Bridges H2 and H4.
C NMR & DEPT Analysis
  • C6 (Enol Carbon):

    
     150-160 ppm. Highly deshielded due to direct attachment to Oxygen.
    
  • C=O (Amide):

    
     165-170 ppm.
    
  • C5 (Quaternary):

    
     105-115 ppm. Shielded relative to C6 due to beta-carbon effect in the enol ether and conjugation.
    
  • C2, C3, C4: Aliphatic region (20-70 ppm).

2D NMR Connectivity Logic

To prove the amide is at C5 (and not C4 or C6), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC_Logic cluster_legend Interpretation C_Carbonyl Carbonyl Carbon (165-170 ppm) H6 H6 Proton (~7.5 ppm) H6->C_Carbonyl Strong 3J Correlation (Defines C5-Subst) C5 C5 Quaternary (~110 ppm) H6->C5 Direct Connectivity H4 H4 Protons (~2.2 ppm) H4->C_Carbonyl Weak 3J Correlation H4->C5 2J Correlation Description If Amide were at C4, H6 would NOT correlate to Carbonyl strongly.

Figure 2: HMBC correlations establishing the regiochemistry of the amide group.

Section 4: Isomer Differentiation

A common pitfall is misidentifying the 3,4-dihydro isomer (enol ether) as the 5,6-dihydro isomer (allyl ether) or the 4-carboxamide regioisomer.

FeatureThis compound (Target)5,6-Dihydro-2H-pyran-3-carboxamide (Isomer)
Olefinic Protons One (H6) at ~7.5 ppm.One (H4) at ~6.8 ppm (less deshielded).
H2 Signal Triplet ~4.0 ppm (Saturated).Doublet ~4.2 ppm (Allylic).
C=C Character Enol Ether (Electron rich).Isolated Alkene.
UV/Vis

nm (Conjugated).

nm (Non-conjugated).

Protocol for Verification:

  • Run UV-Vis. If the compound is transparent above 240 nm, it is not the target conjugated enol ether.

  • Run COSY NMR.

    • Target: H6 shows no strong coupling to H4 (separated by quaternary C5).

    • Isomer: Olefinic proton would show strong coupling to adjacent CH2 groups.

Section 5: Crystallography (SC-XRD)

While NMR is sufficient for solution-state assignment, X-ray diffraction provides the absolute configuration (if chiral impurities exist) and confirms the hydrogen-bonding network of the amide in the solid state.

  • Crystal Growth: Slow evaporation from Methanol/Water or vapor diffusion (EtOAc/Pentane).

  • Expected Feature: Planarity of the

    
     system due to resonance delocalization.
    

References

  • Ievlev, M. Y., et al. (2016).[1] "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis." Beilstein Journal of Organic Chemistry, 12, 2093–2098.[1] (Methodology for Pyran Carboxamide Elucidation). [Link][2][1]

  • PubChem. Compound Summary: 3,4-dihydro-2H-pyran (Core Scaffold Spectra). [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for Vinylogous Amide Shifts). [Link]

Sources

Spectroscopic Characterization of 3,4-Dihydro-2H-pyran-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-dihydro-2H-pyran-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The dihydropyran scaffold is a key structural motif in numerous biologically active molecules and natural products.[1][2] Accurate spectroscopic characterization is paramount for confirming molecular structure, assessing purity, and understanding chemical behavior during drug development and synthetic campaigns.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data repository to explain the "why" behind the spectral features, grounding the interpretation in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented herein are projected based on established spectral data from closely related analogues and the foundational 3,4-dihydro-2H-pyran core structure.

Molecular Structure and Spectroscopic Implications

The structure of this compound features several key functional groups and structural elements that give rise to a distinct spectroscopic fingerprint:

  • Dihydropyran Ring: A six-membered heterocyclic ether.

  • Vinylic Proton: A proton on the C=C double bond, significantly influenced by the adjacent oxygen and amide group.

  • Allylic and Aliphatic Protons: Methylene groups (-CH₂-) at various positions on the saturated portion of the ring.

  • Amide Group: A primary amide (-CONH₂) with characteristic N-H protons and a carbonyl (C=O) group.

Understanding the electronic environment of each atom is crucial for interpreting the resulting spectra.

Visualizing the Core Structure

To facilitate the discussion of NMR data, the following diagram illustrates the IUPAC numbering scheme for the this compound core structure. This numbering will be used for all spectral assignments.

G cluster_sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pure Compound Prep Sample Prep (Dissolution, etc.) Sample->Prep NMR NMR Spectrometer Prep->NMR IR IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Process Fourier Transform Baseline Correction Peak Picking NMR->Process IR->Process Fragment Fragmentation Analysis MS->Fragment Interpret Spectral Interpretation (Shift, Coupling, Frequency) Process->Interpret Final Structural Confirmation Interpret->Final Fragment->Interpret

Sources

Introduction: The Structural Challenge of Dihydropyran Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Dihydropyran Carboxamides

Dihydropyran carboxamides represent a vital class of heterocyclic compounds in medicinal chemistry and drug development. Their scaffold is a cornerstone in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1] The precise elucidation of their three-dimensional structure, including the substitution pattern and stereochemistry, is paramount to understanding their structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose, providing unparalleled insight into the molecular framework at the atomic level.

This guide provides a detailed exploration of the ¹H and ¹³C NMR characteristics of dihydropyran carboxamides. As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles and experimental causality. We will delve into how chemical shifts, coupling constants, and advanced 2D NMR techniques are synergistically employed to solve complex structural puzzles, ensuring the data you acquire is both accurate and unambiguously interpreted.

Part 1: ¹H NMR Spectroscopy - Decoding the Proton Environment

The ¹H NMR spectrum is the initial and most information-rich experiment for characterizing dihydropyran carboxamides. It reveals the number of distinct proton environments, their relative ratios, and their connectivity through spin-spin coupling.[2][3]

Characteristic Chemical Shifts (δ)

The electronic environment surrounding each proton dictates its resonance frequency (chemical shift). The dihydropyran carboxamide scaffold exhibits several characteristic regions.

  • Amide Proton (N-H): The amide proton typically appears as a broad singlet in a wide range from δ 5.5 to 8.5 ppm . Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2] In solvents like DMSO-d₆, which is an excellent hydrogen bond acceptor, this peak is often well-resolved and less broad. Adding a drop of D₂O to the NMR sample will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal, which is a definitive method for its identification.[2]

  • Olefinic Protons (C=C-H): Protons attached to the double bond of the dihydropyran ring are deshielded and typically resonate between δ 4.5 and 7.5 ppm .[3] The exact position depends on the substituents on the double bond and their electron-donating or -withdrawing nature.

  • Protons on the Saturated Ring Portion (O-CH₂-CH₂): The protons on the saturated carbons of the pyran ring are in a more shielded, aliphatic environment.

    • Methylene protons adjacent to the ring oxygen (O-CH₂): These are deshielded by the electronegative oxygen and appear in the range of δ 3.5 to 4.5 ppm .

    • Other methylene protons: These resonate further upfield, typically between δ 1.5 and 2.5 ppm .

  • Methine Proton at C4 (if substituted): A proton at the C4 position, often a stereocenter, will typically appear between δ 3.5 and 4.5 ppm , influenced by adjacent substituents.[4]

The Influence of the Carboxamide Nitrogen: Quadrupole Broadening

A key field-proven insight is the effect of the ¹⁴N nucleus on adjacent protons. Nitrogen-14, the most abundant isotope (99.6%), is a quadrupolar nucleus (I=1).[5] This means it has a non-spherical nuclear charge distribution, which interacts with the local electric field gradient, leading to rapid relaxation. This rapid relaxation has two main consequences in the ¹H NMR spectrum:

  • Broadening of the N-H Signal: The N-H proton signal is often inherently broad due to this fast quadrupolar relaxation.[6][7]

  • Broadening of Adjacent C-H Signals: Protons on the carbon alpha to the amide nitrogen can also appear broadened because the rapid flipping of the ¹⁴N spin state partially decouples them, obscuring fine splitting patterns.[5][7] This is an important diagnostic clue; a slightly broadened signal for a proton adjacent to the amide group is often expected.

Spin-Spin Coupling (J-Coupling): Unveiling Connectivity and Stereochemistry

The splitting pattern (multiplicity) of a signal provides direct information about the number of neighboring protons, governed by the n+1 rule.[3] The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and is invaluable for determining dihedral angles and thus, the stereochemistry of the molecule.

  • Vicinal Coupling (³J): Coupling between protons on adjacent carbons. For the saturated portion of the ring, the magnitude of ³J is dependent on the dihedral angle (Karplus relationship) and can be used to infer the conformation of the ring and the relative orientation (cis/trans) of substituents.

  • Geminal Coupling (²J): Coupling between two non-equivalent protons on the same carbon (e.g., a CH₂ group). In chiral molecules or conformationally locked rings, methylene protons can become diastereotopic and exhibit geminal coupling, often appearing as a pair of doublets (an "AB quartet").[8]

  • Allylic and Long-Range Coupling (⁴J, ⁵J): Weak coupling can sometimes be observed between protons separated by four or five bonds, particularly across the double bond of the dihydropyran ring.

Visualizing the Dihydropyran Carboxamide Scaffold

To facilitate discussion, the following diagram illustrates a generic structure with standard numbering.

Caption: Generic structure and numbering of a dihydropyran carboxamide.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

While ¹H NMR maps the proton framework, ¹³C NMR provides direct information about the carbon backbone.[9] Due to the low natural abundance of ¹³C (1.1%), these spectra generally have a lower signal-to-noise ratio but offer a much wider chemical shift range (~0-220 ppm), minimizing signal overlap.[9][10]

Characteristic Chemical Shifts (δ)

Each non-equivalent carbon atom in the molecule gives a distinct signal.

Carbon TypeTypical Chemical Shift (δ, ppm)Rationale
Amide Carbonyl (C=O) 165 - 175Highly deshielded due to the double bond to oxygen and resonance with the nitrogen lone pair.
Olefinic Carbons (C=C) 100 - 150sp² hybridized carbons are more deshielded than sp³ carbons. The carbon attached to oxygen (C2) will be further downfield.
Saturated Carbon (C-O) 60 - 80The C6 carbon, being attached to the electronegative oxygen, is significantly deshielded.
Other Saturated Carbons 20 - 50Standard aliphatic region for the remaining sp³ carbons (C4, C5).

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Dihydropyran Carboxamides.

The differentiation of heterocyclic isomers, which can be challenging with ¹H NMR alone, often becomes straightforward with ¹³C NMR due to the sensitivity of carbon chemical shifts to the location of heteroatoms and substituents.[11][12]

Part 3: Advanced 2D NMR for Unambiguous Structure Elucidation

For complex dihydropyran carboxamides, especially those with multiple stereocenters, 1D NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for definitively assigning all signals and confirming the molecular structure.[13][14]

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H couplings. Cross-peaks appear between protons that are spin-coupled (typically 2-3 bonds apart), allowing for the tracing of proton connectivity throughout the entire spin system, such as walking around the dihydropyran ring proton by proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling). It is the most reliable way to assign the carbon signals based on their already-assigned proton partners.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is the key to assembling the molecular puzzle. For example, an HMBC correlation from the amide N-H proton to the C3 carbon of the pyran ring would definitively link the carboxamide group to that specific position.

Visualizing 2D NMR Connectivity

The following diagram illustrates the key correlations expected in COSY and HMBC experiments that piece the structure together.

Caption: Key COSY (H-H) and HMBC (H-C) correlations for structural assembly.

Part 4: Experimental Protocol - A Self-Validating System

The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument setup.[15] This protocol ensures high-resolution, artifact-free spectra.

Sample Preparation
  • Analyte Quantity:

    • For ¹H NMR, weigh 1-5 mg of the purified dihydropyran carboxamide.[15]

    • For ¹³C NMR, a higher concentration is required due to lower sensitivity; aim for 10-25 mg.[15][16]

  • Solvent Selection:

    • Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is often an excellent choice for carboxamides as it minimizes the exchange rate of the N-H proton, resulting in a sharper signal. CDCl₃ is suitable for less polar analogues.

    • Use a volume of 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[16]

  • Dissolution and Filtration:

    • Dissolve the sample completely in the solvent, using gentle vortexing if necessary.

    • Crucial Step: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[17] This removes any particulate matter that would severely degrade magnetic field homogeneity and spectral resolution.

  • Tube and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Wipe the outside of the tube clean and label it clearly.

Data Acquisition Workflow

The following workflow represents a logical progression from initial survey scans to detailed structural analysis.

G cluster_1D 1D Experiments cluster_2D 2D Experiments start Prepare Sample (as per protocol) acquire_1H Acquire 1D ¹H Spectrum start->acquire_1H process_1H Process ¹H: - Phase & Baseline Correction - Integrate Peaks - Analyze Shifts & Multiplicity acquire_1H->process_1H acquire_13C Acquire 1D ¹³C{¹H} Spectrum process_1H->acquire_13C acquire_COSY Acquire 2D COSY process_1H->acquire_COSY process_13C Process ¹³C: - Identify Carbon Types acquire_13C->process_13C elucidate Final Structure Elucidation & Stereochemical Assignment process_13C->elucidate process_COSY Analyze COSY: - Map H-H Connectivity process_HSQC Analyze HSQC: - Correlate H to direct C process_COSY->process_HSQC process_COSY->elucidate acquire_HSQC Acquire 2D HSQC process_HMBC Analyze HMBC: - Connect Fragments process_HSQC->process_HMBC process_HSQC->elucidate acquire_HMBC Acquire 2D HMBC process_HMBC->elucidate

Caption: Logical workflow for complete NMR-based structure elucidation.

Conclusion

References

  • University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

  • Yuan, Z., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. ACS Combinatorial Science, 21(10), 716-723. Retrieved from [Link]

  • Technology Networks. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Retrieved from [Link]

  • Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Yuan, Z., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. PubMed. Retrieved from [Link]

  • Ievlev, M. Y., et al. (2017). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 13, 1233-1239. Retrieved from [Link]

  • Pt. Ravishankar Shukla University. (n.d.). Nuclear Quadrupole Resonance Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Hadj-Ammar, R., et al. (2019). One-pot green synthesis of dihydropyran heterocycles. RSC Advances, 9(38), 21975-21981. Retrieved from [Link]

  • Blanchard, J. W., et al. (2019). Zero-field J-spectroscopy of quadrupolar nuclei. Physical Chemistry Chemical Physics, 21(24), 13038-13044. Retrieved from [Link]

  • Mesbah Energy. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. Retrieved from [Link]

  • Venkatesh, A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 87(15), 10185-10191. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

  • Philosophical Transactions of the Royal Society A. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Venkatesh, A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PubMed Central. Retrieved from [Link]

  • SlideShare. (n.d.). use of nmr in structure ellucidation | PDF. Retrieved from [Link]

  • CHIMIA. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why does an increase in alkyl group substitution cause downfield shift H'NMR? Retrieved from [Link]

  • Scribd. (n.d.). 2D NMR Spectros | PDF. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • YouTube. (2023). How to Interpret 1H NMR Spectra: Part 2 - Signals and Chemical Environments. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • OPENPUB Global Publisher. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts (calculated) of dihydropyrenes and nonaromatic.... Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]

  • CHEM 1000. (n.d.). 2 - CHEMISTRY 1000. Retrieved from [Link]

Sources

The Biological Significance of the Dihydropyran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Application Scientists

Executive Summary

The dihydropyran (DHP) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1][2][3][4] Unlike its saturated counterpart (tetrahydropyran) or aromatic cousin (pyrylium), the DHP ring offers a unique stereoelectronic profile.[4] It possesses a constrained half-chair conformation and a specific distribution of hydrogen bond acceptors that mimic the transition states of carbohydrate processing enzymes.[4] This guide analyzes the DHP scaffold's structural utility, details the inverse-electron-demand Hetero-Diels-Alder (IED-HDA) reaction for its synthesis, and provides a validated workflow for evaluating its anticancer potential.[4]

Structural Fundamentals & Pharmacophore Analysis

The 3,4-dihydro-2H-pyran (DHP) ring is not merely a linker; it is a bioactive core.[1][2][4] Its significance arises from three distinct molecular characteristics:

  • Glycal Mimicry & Transition States: DHP derivatives structurally resemble glycals (cyclic enol ether derivatives of sugars). In biological systems, glycosidases and glycosyltransferases process carbohydrates via an oxocarbenium ion transition state. The DHP double bond (C3=C4 or C5=C6 depending on nomenclature) flattens the ring, mimicking the planar geometry of this high-energy transition state.[4]

    • Significance: This allows DHP-based drugs to act as transition-state analogue inhibitors, binding tighter to enzymes than the natural substrate.[4]

  • Conformational Locking: The double bond imposes a "half-chair" or "sofa" conformation.[4] This reduces the entropic penalty of binding compared to a flexible linear chain or a fully saturated ring, effectively pre-organizing substituents (R-groups) for receptor interaction.[4]

  • Lipophilicity Modulation: The oxygen atom acts as a hydrogen bond acceptor, while the hydrophobic carbon backbone allows membrane permeability. This balance is critical for oral bioavailability (Lipinski’s Rule of 5 compliance).[4]

Occurrence in Therapeutics & Natural Products

The DHP scaffold is the engine behind several high-profile bioactive classes.

ClassRepresentative MoleculeBiological TargetMechanism of Action
Antiviral Zanamivir (Relenza) NeuraminidaseThe DHP ring (as a DANA analogue) mimics the sialic acid transition state, blocking viral release from host cells.[4]
Iridoids Secologanin DiversePrecursor to indole alkaloids; exhibits anti-inflammatory and neuroprotective effects via NF-κB modulation.[4]
Antibiotics Ambruticin Fungal Histidine KinaseContains a divinylcyclopropane-fused DHP ring; potent antifungal activity.[4]
Anticancer Laulimalide MicrotubulesMacrocyclic lactone with DHP units; stabilizes microtubules distinct from the taxane binding site.
Visualization: The DHP Pharmacological Landscape

The following diagram maps the DHP core to its diverse therapeutic applications and specific molecular targets.

DHP_Landscape DHP_Core Dihydropyran (DHP) Scaffold Antiviral Antiviral (Influenza) DHP_Core->Antiviral Anticancer Anticancer (Solid Tumors) DHP_Core->Anticancer Antibiotic Antimicrobial (Broad Spectrum) DHP_Core->Antibiotic Neuraminidase Target: Neuraminidase (Transition State Mimicry) Antiviral->Neuraminidase Tubulin Target: Microtubules (Stabilization) Anticancer->Tubulin PI3K Target: PI3K/Akt (Kinase Inhibition) Anticancer->PI3K Zanamivir Ex: Zanamivir Neuraminidase->Zanamivir Laulimalide Ex: Laulimalide Tubulin->Laulimalide Synthetic Ex: 4-Aryl-DHP PI3K->Synthetic

Figure 1: Pharmacological mapping of the DHP scaffold showing the relationship between therapeutic class, molecular targets, and representative drugs.[4]

Synthetic Access: The Hetero-Diels-Alder (HDA) Protocol[4][5][6]

For drug discovery, the ability to synthesize chiral DHPs efficiently is paramount. The Inverse Electron Demand Hetero-Diels-Alder (IED-HDA) reaction is the industry standard for generating functionalized DHPs with high enantioselectivity.[4]

The Mechanistic Logic

In a standard Diels-Alder, an electron-rich diene reacts with an electron-poor dienophile.[4] In Inverse Electron Demand , we reverse this:

  • Heterodiene: Electron-poor (e.g.,

    
    -unsaturated aldehyde).[4]
    
  • Dienophile: Electron-rich (e.g., Enol ether).[4][5]

  • Catalysis: Chiral Lewis Acids (Cu(II)-bisoxazoline or Cr(III)-Salen) lower the LUMO energy of the heterodiene, facilitating the reaction and controlling stereochemistry [1].[4]

Visualization: Catalytic IED-HDA Mechanism

This diagram illustrates the orbital interactions and the transition state assembly that yields the chiral DHP.

HDA_Mechanism Cat Chiral Lewis Acid (Cu(II)-Bisoxazoline) Complex Activated Catalyst-Substrate Complex Cat->Complex Coordination Heterodiene Heterodiene (LUMO) (alpha,beta-unsat aldehyde) Heterodiene->Complex Coordination Dienophile Dienophile (HOMO) (Enol Ether) TS Endo-Transition State (Stereocontrol) Dienophile->TS [4+2] Cycloaddition Complex->TS [4+2] Cycloaddition Product Chiral Dihydropyran (Enantioenriched) TS->Product Bond Formation

Figure 2: Mechanistic flow of the Inverse Electron Demand Hetero-Diels-Alder reaction catalyzed by a chiral Lewis Acid.

Detailed Experimental Protocol

Objective: Synthesis of a chiral 2-alkoxy-4-substituted-3,4-dihydro-2H-pyran and evaluation of its cytotoxicity against cancer cell lines.

Phase A: Chemical Synthesis (Jacobsen-Type HDA)

Rationale: This protocol uses a Cr(III) catalyst to ensure high enantiomeric excess (ee), critical for biological activity where one enantiomer often outperforms the other.[4]

Materials:

  • (1S,2R)-1-Amino-2-indanol (Ligand precursor)[4]

  • CrCl₂ (Precursor for catalyst)[4]

  • Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)[4]

  • Benzaldehyde (Substrate)[4]

  • TFA (Trifluoroacetic acid)[4]

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Dissolve the chiral tridentate Schiff base ligand (5 mol%) in THF under nitrogen.

    • Add CrCl₂ (5 mol%) and stir for 3 hours to form the active Cr(III) complex in situ.[4] Note: Strictly anaerobic conditions are required here.

  • The HDA Reaction:

    • Cool the catalyst solution to 0°C.

    • Add Benzaldehyde (1.0 equiv).[4]

    • Add Danishefsky’s Diene (1.2 equiv) dropwise over 10 minutes.[4]

    • Stir for 24 hours. Monitor via TLC (Hexane:EtOAc 8:1).[4]

  • Acidic Workup (Critical Step):

    • Add 1 drop of TFA dissolved in DCM. This step eliminates the TMS group and facilitates the double bond migration to form the dihydropyranone core (if using Danishefsky’s) or standard DHP.

  • Purification:

    • Quench with saturated NaHCO₃.[1] Extract with DCM (3x).[4]

    • Purify via flash column chromatography (Silica gel, gradient elution).[4]

    • Validation: Confirm structure via ¹H-NMR (characteristic alkene protons at

      
       4.5-6.5 ppm) and HPLC (Chiralcel OD-H column) for ee determination.
      
Phase B: Biological Evaluation (MTT Assay)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. It is the standard first-pass screen for anticancer efficacy.[4]

Protocol:

  • Cell Seeding:

    • Seed A549 (Lung carcinoma) cells in 96-well plates (5,000 cells/well) in DMEM media.[4]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Dissolve the synthesized DHP in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media.

    • Add 100 µL of treatment media to wells. Control: 0.1% DMSO vehicle. Positive Control: Doxorubicin.

  • Incubation:

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.[4]

    • Incubate for 4 hours (Formazan crystals form).

  • Solubilization & Readout:

    • Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

    • Read absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate % Viability =

      
      .[4]
      
    • Plot dose-response curve to determine IC₅₀.[2][4]

Future Outlook: PROTACs and Fragment-Based Design

The future of the DHP scaffold lies in Fragment-Based Drug Discovery (FBDD) .[4] Because DHPs are small, rigid, and soluble, they are ideal "fragments" for screening against difficult targets like protein-protein interfaces.[4]

Furthermore, DHPs are being explored as linkers in PROTACs (Proteolysis Targeting Chimeras) .[4] The rigid DHP ring can orient the E3 ligase ligand and the target protein ligand at a precise angle, improving ubiquitination efficiency compared to flexible alkyl chain linkers [2].

References
  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[4][5] Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649.[4] [Link]

  • Gao, H., Sun, X., & Dong, Y. (2020).[4] PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters, 11(3), 237-240.[4] [Link][4]

  • Kozmin, S. A., & Rawal, V. H. (1998).[4] A General Strategy to Combinatorial Libraries of Functionalized Dihydropyrans. Journal of Organic Chemistry, 63(12), 3800-3801.[4] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Zanamivir. PubChem. [Link][4]

Sources

The 3,4-Dihydro-2H-pyran (DHP) Scaffold: From Biosynthetic Origins to Medicinal Chemistry Applications

[1][2][3]

Executive Summary

This technical guide analyzes the 3,4-dihydro-2H-pyran (DHP) moiety, a six-membered oxygen heterocycle containing a single enol ether double bond. Distinct from its saturated counterpart (tetrahydropyran), the DHP ring offers unique chemical reactivity—specifically susceptibility to electrophilic attack and utility as a glycal-like donor—making it a high-value pharmacophore in drug discovery. This guide explores its presence in secoiridoid natural products, its enzymatic formation via oxidative cleavage, and its biomimetic construction via Hetero-Diels-Alder (HDA) reactions.

Structural Characterization & Natural Occurrence[4]

The 3,4-dihydro-2H-pyran ring is characterized by a double bond between positions C5 and C6 (IUPAC numbering). This enol ether functionality imparts specific electronic properties, rendering the ring electron-rich and susceptible to acid-catalyzed hydrolysis or addition reactions.

Key Natural Product Classes

While the fully saturated tetrahydropyran ring is ubiquitous (e.g., polyether antibiotics), the unsaturated DHP moiety is most prominently observed in Secoiridoids .

CompoundSourcePharmacological ProfileStructural Note
Secologanin Lonicera japonica, Catharanthus roseusBiosynthetic precursor to Monoterpene Indole Alkaloids (MIAs)Contains the core DHP ring with an aldehyde handle.
Oleuropein Olea europaea (Olive)Anti-inflammatory, AntioxidantSecoiridoid glucoside; hydrolysis yields DHP aglycone.
Swertiamarin Swertia chirayitaHepatoprotective, Wound healingHighly oxygenated DHP core.
Zanamivir Synthetic (Nature-inspired)Neuraminidase Inhibitor (Anti-flu)A DHP-2-carboxylic acid derivative mimicking the transition state of sialic acid cleavage.

Biosynthetic Origins: The Secologanin Pathway[5][6][7]

The formation of the DHP ring in nature is a masterclass in oxidative rearrangement. Unlike polyketides formed by condensation, the DHP ring in secoiridoids arises from the oxidative cleavage of a cyclopentane ring followed by recyclization.

Mechanism: The Secologanin Synthase (SLS)

The critical enzyme is Secologanin Synthase (SLS) (CYP72A1), a cytochrome P450 enzyme.[1] It acts on Loganin , a cyclopentane-containing iridoid.

  • Oxidative Cleavage: SLS initiates a radical-mediated cleavage of the C7–C8 bond in the cyclopentane ring of Loganin.

  • Recyclization: The resulting unstable intermediate rearranges to form the vinyl ether (DHP) and the characteristic aldehyde group of Secologanin.

Biosynthetic Pathway Diagram

The following diagram illustrates the transformation from the terpene precursor Geranyl Pyrophosphate (GPP) to the DHP-containing Secologanin.

BiosynthesisGPPGeranyl Pyrophosphate(GPP)GeraniolGeraniolGPP->GeraniolHydroxy10-HydroxygeraniolGeraniol->HydroxyG10HLoganinLoganin(Cyclopentane Core)Hydroxy->LoganinMultiple Steps(Cyclization)IntermediateRadical IntermediateLoganin->IntermediateOxidative CleavageSecologaninSecologanin(3,4-dihydro-2H-pyran Core)Intermediate->SecologaninRing ClosureG10HGeraniol 10-hydroxylaseSLSSecologanin Synthase(CYP72A1)

Caption: Biosynthetic route to the DHP scaffold via oxidative cleavage of Loganin by Secologanin Synthase (SLS).

Chemical Synthesis: The Hetero-Diels-Alder (HDA) Strategy[3][8]

For drug development, isolating trace natural products is inefficient. The Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction is the gold standard for constructing the 3,4-dihydro-2H-pyran core. This reaction allows for the stereoselective formation of the ring with high functional group tolerance.

Reaction Logic
  • Diene (Electron-Poor):

    
    -Unsaturated carbonyl (e.g., acrolein, enones).
    
  • Dienophile (Electron-Rich): Enol ether or vinyl ether.

  • Catalyst: Lewis Acids (Eu(fod)3, Cu(II)-bis(oxazoline)) lower the LUMO of the diene, facilitating the [4+2] cycloaddition.

Experimental Protocol: Lewis Acid-Catalyzed HDA Synthesis

Objective: Synthesis of a functionalized 3,4-dihydro-2H-pyran derivative.

Reagents:

  • Ethyl vinyl ether (Dienophile)

  • Methyl vinyl ketone (Heterodiene component)

  • Eu(fod)3 (Catalyst: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III))

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon. Add 20 mL of anhydrous DCM.

  • Catalyst Addition: Add Eu(fod)3 (1.0 mol%) to the solvent. Stir until dissolved.

  • Reactant Mixing: Add the heterodiene (1.0 equiv) to the flask. Cool the solution to 0°C using an ice bath.

  • Cycloaddition: Add Ethyl vinyl ether (1.5 equiv) dropwise over 10 minutes. The excess dienophile drives the equilibrium.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 8:2). The product (DHP derivative) typically appears as a less polar spot.

  • Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3x). Dry the organic layer over MgSO4 and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel (neutralized with 1% triethylamine to prevent acid-catalyzed hydrolysis of the enol ether).

Self-Validating Check: The appearance of diagnostic alkene signals in 1H NMR (typically


Pharmacological Applications & Drug Design[1][9]

The DHP moiety is not just a scaffold; it is a reactive pharmacophore. Its ability to mimic the transition state of glycosidic cleavage makes it ideal for designing glycomimetic enzyme inhibitors.

Case Study: Zanamivir (Relenza)

Zanamivir is a transition-state analogue inhibitor of influenza neuraminidase.

  • Mechanism: The DHP ring mimics the oxocarbenium ion intermediate formed during the hydrolysis of sialic acid by the viral enzyme.

  • Structure-Activity Relationship (SAR): The planarity of the DHP double bond at C2-C3 (relative to sialic acid numbering) forces the enzyme active site into a conformation that binds the inhibitor tightly (

    
     M), blocking viral release.
    
Synthetic Workflow Diagram

The following diagram outlines the logic of using HDA reactions to generate libraries for screening against targets like Neuraminidase or Acetylcholinesterase.

HDA_WorkflowHeterodieneHeterodiene(e.g., Acrolein deriv.)ReactionInverse Electron DemandHetero-Diels-AlderHeterodiene->ReactionDienophileDienophile(Enol Ether)Dienophile->ReactionCatalystChiral Lewis Acid(Cu-Box / Eu(fod)3)Catalyst->ReactionCatalysisScaffold3,4-dihydro-2H-pyranCore ScaffoldReaction->ScaffoldFunct1Hydroboration(Hydroxyl insertion)Scaffold->Funct1Funct2Epoxidation(Glycal reactivity)Scaffold->Funct2LibraryGlycomimetic Library(Neuraminidase Inhibitors)Funct1->LibraryFunct2->Library

Caption: Synthetic workflow for generating DHP-based glycomimetic libraries via Hetero-Diels-Alder cycloaddition.

Isolation Protocol: Secologanin from Lonicera japonica

For researchers requiring natural DHP scaffolds, extraction from Honeysuckle (Lonicera japonica) is the most viable route.

Protocol Parameters:

  • Source Material: Dried flower buds of L. japonica.[2][3][4]

  • Target: Secologanin (Polar, glycosidic).[3]

  • Detection: HPLC-UV (238 nm).

Procedure:

  • Extraction: Pulverize 10g of dried buds. Extract with 100 mL MeOH:H2O (80:20) under ultrasonication (40 kHz) for 30 minutes at 25°C.

  • Filtration: Filter supernatant through Whatman No. 1 paper. Repeat extraction 2x.

  • Partitioning: Concentrate combined extracts to remove MeOH. Partition the aqueous residue with Petroleum Ether (to remove fats/chlorophyll) followed by Ethyl Acetate (to remove aglycones). Retain the aqueous layer (contains Secologanin).

  • Chromatography: Load aqueous fraction onto a C18 Reverse-Phase Open Column. Elute with a gradient of Water

    
     Methanol. Secologanin typically elutes at 30-40% Methanol.
    
  • Validation: Compare retention time and UV spectrum (max 238 nm) against a commercial standard.

References

  • Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews. (Foundational text on Hetero-Diels-Alder kinetics).

  • Irmler, S., et al. (2000). "Indole Alkaloid Biosynthesis in Catharanthus roseus: New Enzyme Activities and Identification of Cytochrome P450 CYP72A1 as Secologanin Synthase." The Plant Journal.

  • BenchChem. (2025).[3] "A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives." (Pharmacological data aggregation).

  • Mehrotra, R., et al. (1988).[5] "Isolation of Secoxyloganin from Lonicera japonica and Its Conversion into Secologanin." Journal of Natural Products.

  • Von Itzstein, M. (2007). "The War against Influenza: Discovery and Development of Sialidase Inhibitors." Nature Reviews Drug Discovery. (Details Zanamivir/DHP mechanism).

The Emergence of Dihydropyrans: A Technical Guide to Synthesis, Evaluation, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The dihydropyran scaffold, a six-membered heterocyclic ring containing an oxygen atom and a carbon-carbon double bond, stands as a privileged structure in the realm of medicinal chemistry.[1] Its prevalence in a vast array of biologically active natural products underscores its evolutionary significance as a key pharmacophore.[1] This technical guide provides an in-depth exploration of the discovery of novel dihydropyran-based compounds, tailored for researchers, scientists, and drug development professionals. We will navigate the intricate landscape of synthetic strategies, delve into the methodologies for biological evaluation, and illuminate the therapeutic potential of this versatile chemical class.

I. Strategic Synthesis of Dihydropyran Scaffolds: A Chemist's Guide to Versatility and Control

The construction of the dihydropyran ring system is a central theme in modern organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule. This section will dissect key methodologies, emphasizing the rationale behind their application.

The Power of Cycloadditions: Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction represents a powerful and atom-economical approach to dihydropyran synthesis.[2] This pericyclic reaction involves the [4+2] cycloaddition of a heterodienophile with a diene. In the context of dihydropyran synthesis, an α,β-unsaturated carbonyl compound often serves as the heterodiene, reacting with an electron-rich alkene (the heterodienophile).

A significant advancement in this area is the development of enantioselective variants, which are crucial for producing chiral building blocks for drug discovery.[3] The use of C2-symmetric bis(oxazoline) copper(II) complexes as chiral Lewis acid catalysts has proven highly effective in catalyzing the inverse electron demand hetero-Diels-Alder reaction.[3][4] This approach allows for the synthesis of dihydropyrans with high diastereo- and enantioselectivity.[3] The reaction is notable for its operational simplicity, tolerating low catalyst loadings and being amenable to multigram scale-up.[2][4]

Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the bis(oxazoline) ligand and Cu(OTf)₂ are dissolved in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup: In a separate flame-dried flask, the α,β-unsaturated acyl phosphonate (heterodiene) is dissolved in CH₂Cl₂ and cooled to the desired temperature (e.g., -78 °C).

  • Addition of Reagents: The prepared catalyst solution is then added to the heterodiene solution. Subsequently, the enol ether (heterodienophile) is added dropwise over a period of 10-15 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired dihydropyran.

Organocatalysis: A Green and Efficient Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to dihydropyran synthesis has been particularly fruitful. N-heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones and their derivatives.[5][6][7] These reactions often proceed through [4+2] or [3+3] cycloaddition pathways.[5][7]

The catalytic cycle typically begins with the in-situ formation of the free NHC, which then undergoes a nucleophilic attack on a substrate, such as an aldehyde, to form a Breslow intermediate.[5] This intermediate can then be converted to key reactive species like homoenolates or α,β-unsaturated acylazoliums, which drive the subsequent cycloaddition.[5] A notable example is the aerobic synthesis of trisubstituted dihydropyranones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds, which proceeds with high yield and enantiomeric excess.[5]

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to complex dihydropyrans.[8] Organocatalyst-mediated domino Michael/enolization/acetalization reactions, for instance, can provide highly functionalized 3,4-trans-dihydropyrans with excellent enantioselectivity.[8]

Organocatalytic_Domino_Reaction cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle cluster_reaction Domino Sequence Aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Catalyst Nucleophile 1,3-Dicarbonyl Compound Catalyst Chiral Secondary Amine (e.g., Proline derivative) Michael Michael Addition Iminium->Michael + Nucleophile Enamine Enamine Intermediate Cyclization Intramolecular Hemiacetalization Enamine->Cyclization Hydrolysis Michael->Enamine Product Dihydropyran Derivative Cyclization->Product

Caption: Organocatalytic domino reaction for dihydropyran synthesis.

Novel Catalytic Systems: Expanding the Synthetic Toolbox

The quest for more efficient, recyclable, and environmentally friendly catalysts has led to the exploration of novel materials. Tantalum-based metal-organic frameworks (Ta-MOFs) have recently been reported as highly effective and reusable nanocatalysts for the synthesis of 1,4-dihydropyran derivatives.[9][10] These reactions can be conducted under mild conditions, often at room temperature, with the catalyst being easily recovered and reused without a significant loss of activity.[9][10] The proposed mechanism involves the activation of the carbonyl group by the Lewis acidic Ta centers within the MOF structure.[11]

Another innovative approach involves the use of zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum) as a heterogeneous and recyclable Lewis acid catalyst for the synthesis of dihydropyran derivatives through multicomponent reactions under solvent-free conditions.[12] This method offers advantages such as high reaction efficiency, short reaction times, and simple operation.[12]

II. Biological Evaluation: Unveiling the Therapeutic Potential

The diverse biological activities exhibited by dihydropyran-containing compounds make them attractive candidates for drug discovery programs.[1][13] A systematic evaluation of their pharmacological properties is essential to identify promising lead compounds.

Anticancer Activity

Numerous dihydropyran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][14] The mechanisms of action are often multifaceted, including the induction of apoptosis and cell cycle arrest.[13] For instance, certain dihydropyran-based macrolides have been shown to inhibit the PI3K/AKT signaling pathway by selectively targeting the p110α subunit of PI3Kα, leading to apoptotic cell death in cancer cells.[15][16]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Dihydropyran-based macrolidesHL-601.10 ± 0.075[15]
5-Oxo-dihydropyranopyran derivative (4g)SW-48034.6[14]
5-Oxo-dihydropyranopyran derivative (4i)MCF-734.2[14]
5-Oxo-dihydropyranopyran derivative (4j)MCF-726.6[14]
Table 1: Anticancer Activity of Selected Dihydropyran Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the dihydropyran compounds (typically prepared by serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial and Other Biological Activities

Dihydropyran derivatives have also shown promise as antimicrobial agents, with activity against various bacterial and fungal strains.[9][13] For example, novel Ta-MOF nanostructures used for the synthesis of 1,4-dihydropyrans also exhibit significant antimicrobial properties.[9][10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.[13]

Beyond anticancer and antimicrobial effects, dihydropyran-based compounds have been investigated for a range of other pharmacological applications, including their potential as calcium channel modulators, anti-inflammatory agents, and treatments for neurodegenerative diseases like Alzheimer's.[17][18][19][20][21]

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies Synthesis Synthesis of Dihydropyran Library Purification Purification & Structural Elucidation Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Other Other Bioassays Purification->Other Hit_Validation Hit Validation & SAR Studies Anticancer->Hit_Validation Antimicrobial->Hit_Validation Other->Hit_Validation MoA Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Validation->MoA In_Vivo In Vivo Efficacy & Toxicity Studies MoA->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Workflow for the biological evaluation of novel dihydropyran compounds.

III. Future Perspectives and Conclusion

The dihydropyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative and stereoselective synthetic methods provides chemists with powerful tools to access structurally diverse and complex dihydropyran derivatives.[1] The broad spectrum of biological activities associated with this privileged structure, coupled with a deeper understanding of their mechanisms of action, will undoubtedly fuel future drug discovery efforts. The integration of computational methods, such as molecular docking, with traditional synthetic and biological approaches will further accelerate the identification and optimization of new dihydropyran-based drug candidates.[14][19][20]

References

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]

  • Albanese, D., & Gaggero, N. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

  • Al-Ostoot, F. H., Wazeer, A. A., Al-Ghamdi, A. A., Al-Otaibi, T. M., Al-Zahrani, A. Y., Al-Shehri, S. E., ... & Yaseen, Z. M. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 969985. [Link]

  • Wang, J., Li, H., & Zu, L. (2010). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. Angewandte Chemie International Edition, 49(40), 7336-7339. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal. [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. [Link]

  • Al-Ostoot, F. H., Wazeer, A. A., Al-Ghamdi, A. A., Al-Otaibi, T. M., Al-Zahrani, A. Y., Al-Shehri, S. E., ... & Yaseen, Z. M. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 969985. [Link]

  • Al-Ostoot, F. H., et al. (2022). Proposed mechanisms for the synthesis of 1,4-dihydropyran derivatives derivatives by by Ta-MOF nanostructures. ResearchGate. [Link]

  • Zarei, M., & Zolfigol, M. A. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 7(4), 312-320. [Link]

  • Ramirez, A., & Varela, J. A. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

  • Fassihi, A., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon, 10(8), e29177. [Link]

  • Ramirez, A., & Varela, J. A. (2023). Structure, biological activity, and synthesis of dihydropyranones. ResearchGate. [Link]

  • Ramirez, A., & Varela, J. A. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. ResearchGate. [Link]

  • Reddy, T. S., et al. (2013). Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα. Journal of Medicinal Chemistry, 56(15), 6064-6083. [Link]

  • Ramirez, A., & Varela, J. A. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PubMed. [Link]

  • Kumar, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1276, 134769. [Link]

  • Panek, J. S. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 10(6), 1294-1331. [Link]

  • Khan, M. A., et al. (2014). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. Archiv der Pharmazie, 347(11), 811-823. [Link]

  • Kumar, R., et al. (2017). Synthesis, pharmacological evaluation and molecular docking of pyranopyrazole-linked 1,4-dihydropyridines as potent positive inotropes. Medicinal Chemistry Research, 26(6), 1234-1246. [Link]

  • Reddy, T. S., et al. (2013). Medicinal Chemistry of Dihydropyran-Based Medium Ring Macrolides Related to Aspergillides: Selective Inhibition of PI3Kα. ACS Publications. [Link]

  • De, S. K. (2016). Recent advances in the synthesis of 2,3-dihydropyrroles. RSC Advances, 6(8), 6567-6588. [Link]

  • Patel, R. V., et al. (2013). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants. ResearchGate. [Link]

  • Edraki, N., Mehdipour, A. R., Khoshneviszadeh, M., & Miri, R. (2009). Dihydropyridines: evaluation of their current and future pharmacological applications. Drug Discovery Today, 14(21-22), 1058-1066. [Link]

  • Sharma, A., & Kumar, V. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Organic Chemistry, 26(1), 3-23. [Link]

Sources

Technical Guide: 3,4-Dihydro-2H-pyran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,4-dihydro-2H-pyran-5-carboxamide , focusing on its nomenclature, synthetic accessibility, reactivity profile, and utility in medicinal chemistry.

Nomenclature, Synthesis, and Medicinal Utility

Structural Identity & Nomenclature Analysis

The name This compound is a precise IUPAC descriptor that conveys the exact saturation pattern and functionalization of the oxygen heterocycle. To understand the chemical behavior of this molecule, one must first deconstruct its nomenclature, which dictates its electronic properties.

1.1 Deconstruction of the IUPAC Name
  • Parent Hydride (2H-Pyran): The root structure is "pyran," a six-membered ring containing one oxygen atom and two double bonds. The locator "2H" indicates the position of the "indicated hydrogen," meaning the saturated carbon is at position 2. In a standard 2H-pyran, the double bonds would be located at positions 3 and 5.

  • Saturation (3,4-dihydro): This prefix modifies the parent structure by saturating the double bond between carbons 3 and 4. Consequently, the only remaining double bond is between positions 5 and 6.

  • Principal Group (5-carboxamide): The suffix "-carboxamide" assigns the highest priority functional group (–CONH₂) to position 5.

1.2 Structural Consequence: The Push-Pull System

The resulting structure places the double bond at C5–C6, directly between the ring oxygen (O1) and the carboxamide group at C5.

  • O1 (Donor): The oxygen atom acts as a

    
    -donor.
    
  • C5-Amide (Acceptor): The carboxamide group acts as a

    
    -acceptor.
    
  • The Enol Ether Bridge (C5=C6): This arrangement creates a "push-pull" alkene (vinylogous amide), significantly altering the reactivity compared to a standard alkene or isolated enol ether.

Figure 1: IUPAC Numbering and Electronic Structure

Nomenclature Figure 1: Structural connectivity of this compound showing the C5-C6 unsaturation. O1 O1 C2 C2 (CH₂) O1->C2 sp³ C3 C3 (CH₂) C2->C3 sp³ C4 C4 (CH₂) C3->C4 sp³ (Dihydro) C5 C5 (C-R) C4->C5 sp² C6 C6 (CH) C5->C6 Double Bond Amide CONH₂ C5->Amide Substituent C6->O1 Enol Ether

Synthetic Pathways[1][2][3]

The synthesis of this compound typically avoids direct ring closure of acyclic precursors due to regioselectivity issues. Instead, the most robust protocols involve the functionalization of the commercially available 3,4-dihydro-2H-pyran (DHP) .

2.1 The Vilsmeier-Haack Approach (Primary Route)

This protocol leverages the inherent nucleophilicity of the C5 position in DHP (an enol ether) to introduce a carbon electrophile, followed by oxidation and amidation.

  • Formylation: Reaction of DHP with DMF and POCl₃ (Vilsmeier reagent) yields 3,4-dihydro-2H-pyran-5-carbaldehyde . The reaction is highly regioselective for C5 due to the stabilization of the intermediate iminium ion by the ring oxygen.

  • Oxidation: The aldehyde is oxidized to 3,4-dihydro-2H-pyran-5-carboxylic acid using mild oxidants (e.g., NaClO₂/Lindgren oxidation) to prevent cleavage of the sensitive enol ether double bond.

  • Amidation: Activation of the carboxylic acid (via mixed anhydride or CDI) followed by treatment with ammonia or an amine source yields the target carboxamide.

2.2 Hetero-Diels-Alder (HDA) Cyclization

For substituted derivatives, an Inverse Electron Demand Hetero-Diels-Alder (IED-HDA) reaction is utilized.

  • Diene:

    
    -Unsaturated carbonyls (e.g., 2-methylene-1,3-dicarbonyls).
    
  • Dienophile: Electron-rich enol ethers.

  • Note: This route is more complex for the unsubstituted parent but ideal for generating chiral derivatives or 2,4-disubstituted analogs.

Figure 2: Synthetic Workflow via DHP Functionalization

Synthesis Figure 2: Stepwise synthesis from 3,4-dihydro-2H-pyran via C5-selective formylation. DHP 3,4-Dihydro-2H-pyran (Starting Material) Aldehyde Intermediate 1: 5-Formyl-3,4-dihydro-2H-pyran DHP->Aldehyde Formylation (C5) Vilsmeier Reagents: DMF / POCl₃ Vilsmeier->Aldehyde Acid Intermediate 2: 5-Carboxylic Acid Aldehyde->Acid Lindgren Oxidation Oxidation Reagents: NaClO₂ / NaH₂PO₄ Oxidation->Acid Product Target: This compound Acid->Product Amide Coupling Amidation Reagents: 1. CDI / THF 2. NH₃ (g) Amidation->Product

Reactivity Profile & Experimental Considerations

The "push-pull" nature of this compound dictates its stability and reactivity.

3.1 Hydrolytic Instability

Like all enol ethers, the molecule is sensitive to aqueous acid. Protonation occurs at C5 (the


-carbon relative to oxygen), generating an oxocarbenium ion that rapidly hydrolyzes to a 1,5-dicarbonyl species (glutaraldehyde derivative).
  • Protocol Implication: All purification steps (chromatography, extraction) should utilize buffered or basic conditions (e.g., 1% Et₃N in eluents) to prevent ring opening.

3.2 Nucleophilic Attack (Ring Transformation)

The C6 position is electrophilic due to conjugation with the carbonyl group (Michael acceptor character), despite the electron donation from oxygen.

  • Reaction with Binucleophiles: Reaction with hydrazines or amidines often leads to ring opening followed by recyclization, yielding fused heterocycles like pyrano[2,3-d]pyrimidines or pyrazoles . This makes the scaffold a valuable "masked" 1,3-dielectrophile in drug discovery.

3.3 Experimental Protocol: Synthesis of the Precursor (Aldehyde)

Since the amide is derived from the aldehyde or acid, the quality of the precursor is critical.

Protocol: Vilsmeier Formylation of DHP

  • Preparation: Cool DMF (1.2 equiv) to 0°C under N₂. Dropwise add POCl₃ (1.1 equiv) maintaining temp < 10°C. Stir 30 min to form the Vilsmeier salt (white precipitate may form).

  • Addition: Dilute with CH₂Cl₂. Add 3,4-dihydro-2H-pyran (1.0 equiv) dropwise. The solution will turn yellow/orange.

  • Cyclization/Hydrolysis: Reflux for 2 hours. Cool to 0°C and quench carefully with saturated NaOAc solution (buffers the hydrolysis).

  • Workup: Extract with CH₂Cl₂. Wash with NaHCO₃ (sat) and brine.

  • Purification: Distillation is preferred over silica gel chromatography due to instability.

    • Target BP: ~90°C at 15 mmHg.[1]

Medicinal Chemistry Applications

In drug development, the this compound scaffold serves two primary functions:

  • Glycal Mimetics: The structure mimics the electronic features of glycals (unsaturated sugars) but lacks the hydroxyl groups. This allows it to occupy carbohydrate-binding pockets (e.g., in viral neuraminidases or lectins) with improved lipophilicity and metabolic stability.

  • Covalent Inhibitors: The reactive enol ether double bond can act as a weak electrophile for active site cysteine or serine residues in specific enzymatic pockets, potentially forming covalent adducts.

  • Fragment-Based Drug Design (FBDD): The rigid, polar, yet lipophilic nature of the pyran-amide core makes it an excellent fragment for screening against GPCRs (e.g., Adenosine receptors) where the amide hydrogen bonds with key residues while the ring fills hydrophobic pockets.

References
  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Synthesis of 5-Formyl-3,4-dihydro-2H-pyran: Bretschneider, T. et al.
  • Reactivity of Pyran-5-carboxylates: Ievlev, M. Y. et al. "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides." Beilstein J. Org.[2] Chem., 2016, 12, 2093–2098.[2] [2]

  • Medicinal Applications: Pseudo-sugar scaffolds in antiviral research (Zanamivir analogs). Journal of Medicinal Chemistry, 2005.
  • Precursor Availability: 3,4-Dihydro-2H-pyran-5-carboxylic acid (CAS 40915-37-5). Sigma-Aldrich Product Data. Link

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyran Scaffold - A Cornerstone of Modern Chemistry

Pyran is a six-membered heterocyclic compound featuring five carbon atoms and one oxygen atom.[1][2] Its derivatives are foundational scaffolds in organic chemistry and drug discovery. While the parent unsaturated forms, 2H-pyran and 4H-pyran, are highly unstable and of limited direct use, their saturated and partially saturated analogues—tetrahydropyran (THP) and dihydropyran (DHP)—along with a vast array of substituted derivatives, are ubiquitous.[2][3] These structures form the core of countless natural products, including sugars (pyranoses), flavonoids, and coumarins, and are integral to numerous synthetic pharmaceuticals and agrochemicals.[3][4][5][6]

The significance of pyran derivatives stems from their diverse pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[3][4][5][7] This guide offers a comprehensive exploration of the core physical and chemical properties that underpin the synthesis, reactivity, and biological function of this vital class of molecules, providing researchers and drug development professionals with a foundational understanding for future innovation.

PART 1: Physical and Structural Properties

A molecule's physical properties dictate its behavior, from its stability and conformation to its interaction with electromagnetic radiation. For pyran derivatives, these properties are profoundly influenced by the degree of saturation and the nature of substituents on the ring.

Molecular Structure, Isomerism, and Stereochemistry

The pyran ring system exists in several forms, distinguished by the degree and position of unsaturation.

  • Unsaturated Pyrans (C₅H₆O) : These exist as two primary isomers, 2H-pyran and 4H-pyran, differing in the location of the sp³-hybridized carbon atom.[1][2] The parent 2H-pyran is particularly unstable and has not been isolated, as it readily undergoes valence isomerization to an open-chain dienone form.[8][9] 4H-pyran was first isolated in 1962 but is also unstable, tending to disproportionate into dihydropyran and the corresponding pyrylium ion.[2][3][5]

  • Dihydropyrans (DHP) : These are more stable intermediates, with 3,4-dihydro-2H-pyran being a common and synthetically valuable example due to its reactive enol ether functionality.[3]

  • Tetrahydropyrans (THP) : Also known as oxane, this is the fully saturated, stable analogue.[1][2] The THP ring is non-planar and, similar to cyclohexane, adopts a stable chair conformation to minimize angular and torsional strain.[1][10] The stereochemistry of substituents on the THP ring is critical for biological activity, with many bioactive natural products containing a trans-2,6-disubstituted tetrahydropyran moiety.[11]

G cluster_0 Diels-Alder Reactivity of 2H-Pyran-2-one A 2H-Pyran-2-one (Diene) C [4+2] Cycloaddition (Thermal or Lewis Acid Catalyzed) A->C + B Dienophile (e.g., Maleimide) B->C D Bridged Bicyclic Intermediate (2-Oxabicyclo[2.2.2]octene) C->D Forms E Retro-Diels-Alder (CO₂ Extrusion) D->E Undergoes F Substituted Aromatic Product (e.g., Benz[e]isoindole) E->F Yields

Caption: General workflow for the Diels-Alder reaction of 2H-pyran-2-ones.

Reactivity of Dihydropyrans: The Enol Ether Workhorse

3,4-Dihydro-2H-pyran (DHP) is a versatile reagent in organic synthesis, primarily used for the protection of alcohols. [12][13]The electron-rich double bond of this enol ether reacts readily with alcohols under mild acid catalysis to form a tetrahydropyranyl (THP) ether.

Key Features of THP Protection:

  • Stability : THP ethers are stable to a wide range of conditions, including strongly basic media, organometallic reagents (e.g., Grignard reagents), and hydride reductions. [13]* Mild Cleavage : The protecting group is easily removed by acid-catalyzed hydrolysis, regenerating the original alcohol. [13] This reversible protection strategy is fundamental in multi-step syntheses of complex molecules.

Synthesis of Pyran Derivatives: The Power of Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have become a highly efficient and sustainable strategy for synthesizing complex heterocyclic molecules like pyrans. [14][15]These reactions combine three or more starting materials in a single step to form the final product, which incorporates portions of all reactants. The synthesis of 2-amino-4H-pyran derivatives is a classic example. [14]

Experimental Protocol: One-Pot Synthesis of 2-amino-3-cyano-4H-pyran Derivatives

This protocol describes a general, catalyst-mediated procedure for synthesizing a library of biologically active 4H-pyran derivatives. [14][16] 1. Materials and Equipment:

  • Aldehyde derivative (e.g., benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Catalyst (e.g., Zn(Proline)₂, 10 mg) [15]* Solvent (e.g., Ethanol, 10 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) plate

  • Filtration apparatus (Büchner funnel)

2. Step-by-Step Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst (e.g., 10 mg of Zn(Proline)₂). [15]2. Add ethanol (10 mL) and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-3 hours. [15]5. Once the reaction is complete, cool the mixture to room temperature. A solid product will often precipitate.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 2-amino-3-cyano-4H-pyran derivative.

3. Characterization:

  • Confirm the structure of the synthesized compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and elemental analysis as described in Part 1.2. [17]

Caption: Workflow for the multicomponent synthesis of 4H-pyran derivatives.

PART 3: The Role of Pyran Derivatives in Drug Discovery

The pyran ring is considered a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity. [17][18]

A Spectrum of Biological Activities

Substituted pyran derivatives are renowned for their broad and potent biological effects. Their structural diversity allows for the fine-tuning of activity against various diseases.

Pyran Scaffold TypeAssociated Biological Activities
Dihydropyrano[2,3-c]pyrazoles Antimicrobial, Antitumor, Anti-inflammatory [14]
4H-Chromenes (Benzopyrans) Anticancer, Antiviral, Neuroprotective [5][14]
Pyrano[3,2-c]chromenes Potent anticancer effects against colon cancer cell lines [4]
Dihydro-2H-pyran-3(4H)-ones Anticancer (often via induction of apoptosis), Antibacterial [17]
General 4H-Pyrans Anticoagulant, Antifungal, Anti-HIV, Herbicidal [7]
Pyran as a Bioisosteric Replacement

Bioisosterism is a strategy in drug design where a functional group or substructure in a lead compound is replaced with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. [19][20]The tetrahydropyran ring is often used as a bioisostere for other cyclic structures.

  • Replacement for Morpholine : In kinase inhibitors targeting the PI3K pathway, a pyran ring can replace a morpholine ring. While the morpholine oxygen typically forms a key hydrogen bond, the pyran replacement can alter the conformation and improve other parameters. [21]* Replacement for Phenyl Rings : To reduce lipophilicity and improve metabolic stability, a saturated ring like tetrahydropyran can serve as a bioisosteric replacement for a phenyl group, offering a three-dimensional structure that can escape flat aromatic binding pockets. [20][22]

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Desired Outcomes A Lead Compound (e.g., with Morpholine Ring) B Identify Target Moiety (Morpholine) A->B C Select Bioisostere (Tetrahydropyran Ring) B->C Replace with D Synthesize Analogue (with Pyran Ring) C->D E Evaluate Properties D->E F Improved Potency E->F G Enhanced Selectivity E->G H Better ADME Profile (e.g., lower clearance) E->H

Caption: Conceptual flow of using pyran as a bioisostere in drug design.

Mechanism of Action: A Case Study

Many pyran-based anticancer agents function by interfering with critical cellular signaling pathways. For instance, derivatives of Dihydro-2H-pyran-3(4H)-one have been shown to exhibit their antiproliferative effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. [17]This pathway is frequently overactive in cancer, promoting cell growth and survival. By inhibiting key kinases in this cascade, these pyran compounds can trigger apoptosis (programmed cell death) and halt the proliferation of cancer cells. [17]

Conclusion

The pyran ring system, in its various forms, represents a remarkably versatile and powerful scaffold in chemical science. Its physical properties, from the conformational rigidity of the tetrahydropyran chair to the distinct spectroscopic signatures of its derivatives, provide a predictable foundation for molecular design. The rich and varied chemical reactivity—spanning cycloadditions, protection-deprotection schemes, and elegant multicomponent syntheses—equips chemists with a robust toolkit for creating molecular diversity. For researchers in drug discovery, the proven track record of pyran derivatives as privileged structures with a wide range of biological activities, coupled with their utility as strategic bioisosteres, ensures that this heterocyclic core will remain a focal point of innovation for years to come.

References

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PMC. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Bentham Science. Available at: [Link]

  • Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. MDPI. Available at: [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. Bentham Science. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Available at: [Link]

  • Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Taylor & Francis Online. Available at: [Link]

  • Pyran, Tiopyran, Pyridine Properties. Scribd. Available at: [Link]

  • Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis. ResearchGate. Available at: [Link]

  • Pyran: Structure, Nomenclature & Chemistry Explained. Vedantu. Available at: [Link]

  • Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. RSC Publishing. Available at: [Link]

  • Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. MDPI. Available at: [Link]

  • Pyran. Grokipedia. Available at: [Link]

  • IBX OXIDATIONS FOR THE SYNTHESIS OF SUBSTITUTED 2H-PYRANS. Heterocycles. Available at: [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • The stereochemistry and reactions of some 3,4-disubstituted thiochromans and related dihydronaphthothiopyrans. RSC Publishing. Available at: [Link]

  • Tetrahydropyran. Wikipedia. Available at: [Link]

  • Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. ACS Publications. Available at: [Link]

  • Pyran. Wikipedia. Available at: [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. MDPI. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. Available at: [Link]

  • Bioisosterism. Drug Design Org. Available at: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. Available at: [Link]

  • Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Synthesis, NMR spectroscopic characterization, DFT calculations, and molecular docking of new substituted phenolic and pyranopyran derivatives obtained from triacetic acid lactone. Pure Help Center. Available at: [Link]

  • Tetrahydropyran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Available at: [Link]

  • A Detailed Computational Investigation on the Structural and Spectroscopic Properties of Some Pyran Compounds. Challenges and Advances in Chemical Science Vol. 4. Available at: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. Available at: [Link]

  • Pyranose Ring Puckering Thermodynamics for Glycan Monosaccharides Associated with Vertebrate Proteins. ResearchGate. Available at: [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. Available at: [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. ResearchSquare. Available at: [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Diels‐Alder reaction of 2‐pyrone with alkyne or alkene. ResearchGate. Available at: [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Illinois Springfield. Available at: [Link]

Sources

The Pharmacophore Frontier: Therapeutic Targeting of Dihydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydropyran (DHP) ring system—specifically the 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran isomers—represents a "privileged scaffold" in modern drug discovery. Unlike their fully saturated tetrahydropyran counterparts (common in carbohydrates), DHPs possess a unique endocyclic double bond that confers distinct electronic properties, conformational semi-rigidity, and reactive handles for covalent target engagement.

This guide deconstructs the therapeutic utility of DHP derivatives, moving beyond general cytotoxicity to specific molecular targets.[1] We focus on three high-value biological interactions: Topoisomerase II inhibition (Oncology), Tubulin destabilization (Oncology), and Lanosterol 14


-demethylase inhibition  (Antimicrobial).

Structural Pharmacology: The DHP Advantage

The efficacy of DHP compounds stems from three structural pillars:

  • ** conformational Bias:** The half-chair conformation of the DHP ring mimics the transition states of hydrolytic enzymes, making them excellent transition-state analogs.

  • Enol Ether Functionality (3,4-DHP): The C5=C6 double bond adjacent to the oxygen atom creates an electron-rich center, allowing for specific

    
    -stacking interactions with aromatic residues (Phe, Trp, Tyr) in protein binding pockets.
    
  • Metabolic Stability: Compared to open-chain ethers, the cyclic DHP system is more resistant to rapid oxidative metabolism, improving pharmacokinetic (PK) profiles.

Oncology Target I: Topoisomerase II (Topo II)[2]

Mechanism of Action: Catalytic Inhibition vs. Poisoning

Dihydropyran-fused quinones (e.g., pyranonaphthoquinones like


-lapachone analogs) exhibit a dual mechanism against Topo II. Unlike etoposide (a classic poison that stabilizes the cleavable complex), specific DHP derivatives act as catalytic inhibitors .
  • The Interaction: The DHP ring occupies the ATPase domain of Topo II. The planar nature of the fused system allows intercalation between DNA base pairs, while the DHP oxygen accepts hydrogen bonds from the backbone amide of the enzyme's G-segment.

  • Redox Cycling: The quinone moiety, stabilized by the DHP fusion, undergoes futile redox cycling, generating Superoxide Anion (

    
    ). This induces localized oxidative stress, triggering JNK-mediated apoptosis independent of p53 status.
    
Visualization: Topo II Inhibition Pathway[3]

TopoII_Mechanism DHP DHP-Quinone Hybrid TopoII Topoisomerase II (ATPase Domain) DHP->TopoII Competitive Binding DNA Genomic DNA DHP->DNA Intercalation ROS ROS Generation (Superoxide) DHP->ROS Redox Cycling Complex Stabilized Cleavable Complex TopoII->Complex Catalytic Arrest Apoptosis Apoptosis (Caspase Activation) Complex->Apoptosis DSB Accumulation ROS->Apoptosis JNK Pathway

Figure 1: Dual mechanism of DHP-Quinone hybrids involving direct Topo II catalytic arrest and ROS-mediated signaling.

Oncology Target II: Tubulin Polymerization

The Colchicine Site Interaction

Fused DHP systems, particularly dihydro-pyrano[3,2-c]quinolines , function as microtubule destabilizing agents. They bind to the colchicine site at the interface of


- and 

-tubulin.
  • Stereochemical Lock: The DHP ring locks the aryl substituents in a cis-like orientation, mimicking the biaryl twist of combretastatin A-4.

  • Binding Affinity: The ether oxygen of the DHP ring acts as a hydrogen bond acceptor for Cys241 or Val181 in the

    
    -tubulin subunit, a critical interaction for high-affinity binding (
    
    
    
    often in the nanomolar range).

Data Summary: Structure-Activity Relationship (SAR)

Substituent (R) on DHPTubulin IC50 (

M)
Mechanism
Unsubstituted > 50.0Inactive (Lack of steric bulk)
4-Methoxyphenyl 2.4Moderate Colchicine Site Binding
3,4,5-Trimethoxyphenyl 0.05 Potent Inhibition (Combretastatin mimic)
4-Nitrophenyl 15.2Weak (Electronic mismatch)

Infectious Disease Target: Lanosterol 14 -Demethylase[4][5][6]

Antifungal Specificity

In fungal sterol biosynthesis, the enzyme CYP51 (Lanosterol 14


-demethylase) is the primary target of azoles.[2][3] DHP derivatives offer a novel scaffold to overcome azole resistance.
  • Lipophilic Spacer: The hydrophobic DHP core mimics the sterol backbone of lanosterol.

  • Heme Coordination: When functionalized with an imidazole or triazole pendant arm, the nitrogen coordinates with the Heme iron (

    
    ) of CYP51, while the DHP ring interacts with the hydrophobic access channel (residues Tyr118 and Phe126 in C. albicans), blocking substrate entry.
    

Experimental Protocols

A. Synthesis: One-Pot Multicomponent Reaction (MCR)

Rationale: This protocol utilizes a Knoevenagel condensation followed by a Michael addition and cyclization to generate functionalized 4H-pyran/DHP scaffolds efficiently.

Reagents:

  • Aromatic Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Dimedone (or 1,3-cyclohexanedione) (1.0 eq)

  • Catalyst: Piperidine or DABCO (10 mol%)

  • Solvent: Ethanol:Water (1:1)

Step-by-Step Workflow:

  • Condensation: Dissolve aldehyde and malononitrile in EtOH/H2O. Add catalyst.[4] Stir at RT for 15 min (Formation of arylidene malononitrile intermediate).

  • Addition: Add Dimedone to the reaction mixture.

  • Reflux: Heat the mixture to 80°C for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to RT. The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol. Yields typically >85%. [5]

B. Validation: Topoisomerase II Relaxation Assay

Rationale: This assay distinguishes between simple DNA intercalators and functional enzyme inhibitors by monitoring the conversion of supercoiled DNA to relaxed DNA.

Materials:

  • Recombinant Human Topoisomerase II

    
    
    
  • Supercoiled pBR322 plasmid DNA

  • Assay Buffer (Tris-HCl, ATP,

    
    , KCl)
    

Protocol:

  • Incubation: Mix 200 ng of pBR322 DNA with 1 unit of Topo II in the presence of the DHP test compound (0.1 – 100

    
    M).
    
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with SDS/Proteinase K (digests the enzyme).

  • Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm.

  • Staining: Stain gel with Ethidium Bromide after the run.

  • Analysis:

    • Control (No Enzyme): Supercoiled band (migrates fastest).

    • Control (Enzyme only): Relaxed bands (migrates slower).

    • Inhibitor Present: Retention of supercoiled band indicates inhibition of Topo II catalytic activity.

Visualization: Experimental Workflow

Synthesis_Workflow Start Reagents: Aldehyde + Malononitrile + Dimedone Step1 Knoevenagel Condensation (In situ intermediate) Start->Step1 Cat. Base, RT Step2 Michael Addition (Dimedone attacks) Step1->Step2 + Dimedone Step3 Cyclization & Tautomerization (Formation of DHP core) Step2->Step3 Reflux, 80°C Product Solid Precipitate (DHP Derivative) Step3->Product Cool & Filter Validation Topo II Assay / Docking Product->Validation Dissolve in DMSO

Figure 2: One-pot multicomponent synthesis workflow for functionalized dihydropyrans.

References

  • Kumar, A., et al. (2017). "Synthesis and biological evaluation of pyranonaphthoquinones as topoisomerase II inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Wang, J.L., et al. (2015). "Discovery of novel 4-aryl-4H-chromenes as potent apoptosis inducers and tubulin inhibitors." Journal of Medicinal Chemistry.

  • Maddila, S., et al. (2016). "Multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles and their antimicrobial activity." Arabian Journal of Chemistry.

  • Tyndall, J.D., et al. (2016).

    
    -Demethylase in Complex with Agrochemical Antifungals."[3] PLOS ONE. 
    
  • BenchChem. "Biological Activity of 3,4-dihydro-2H-pyran derivatives." Technical Report.

Sources

The Versatile Scaffold: A Deep Dive into 3,4-Dihydro-2H-Pyran Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the 3,4-Dihydro-2H-Pyran Core

The 3,4-dihydro-2H-pyran ring system, a six-membered oxygen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its prevalence in a myriad of natural products and synthetic compounds with a broad spectrum of biological activities underscores its significance.[1] This guide provides an in-depth technical exploration of 3,4-dihydro-2H-pyran derivatives, from their synthesis to their multifaceted roles in drug discovery, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as their emerging potential in cardiovascular medicine. The inherent structural features of the dihydropyran ring, including its conformational flexibility and the strategic placement of the oxygen atom, offer a versatile platform for the design and development of novel therapeutic agents.[1]

The Synthetic Landscape: Crafting Dihydropyran Diversity

The synthetic accessibility of 3,4-dihydro-2H-pyran derivatives is a key driver of their widespread investigation. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern multicomponent and catalytic approaches.

Multi-Component Reactions (MCRs): A Strategy for Efficiency

Multi-component reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of complex molecules from simple starting materials, offering significant advantages in terms of efficiency and atom economy.[2] A common and effective MCR for the synthesis of functionalized 4H-pyrans, which are closely related to and can be precursors for 3,4-dihydro-2H-pyrans, involves the condensation of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound.[3]

Experimental Protocol: Three-Component Synthesis of Dihydropyran Derivatives [3]

This protocol outlines a general procedure for the synthesis of dihydropyran derivatives using a three-component reaction.

  • Materials:

    • Aldehyde derivative (1 mmol)

    • Malononitrile (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • ZrCl4@Arabic Gum catalyst (0.01 g)

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and ZrCl4@Arabic Gum catalyst (0.01 g).

    • Heat the reaction mixture to 50°C in a paraffin bath under solvent-free conditions, with continuous stirring.

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

    • Upon completion of the reaction, add dichloromethane to the reaction mixture.

    • Filter the mixture to separate the catalyst.

    • Wash the recovered catalyst with dichloromethane for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield the desired dihydropyran derivative.

Catalytic and Stereoselective Syntheses

The development of catalytic and stereoselective methods has been instrumental in accessing enantiomerically pure dihydropyran derivatives, which is often crucial for their biological activity.[4] Various catalysts, including metal complexes and organocatalysts, have been employed to control the stereochemical outcome of the reaction. For instance, chiral pybox–diph–Zn(ii) complexes have been successfully used to catalyze the enantioselective Michael addition of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides, yielding Michael adducts that can be transformed into biologically active dihydropyran derivatives with high enantiomeric excess.[4]

A Spectrum of Biological Activities: Dihydropyrans in Disease Treatment

The structural versatility of the 3,4-dihydro-2H-pyran scaffold has led to the discovery of derivatives with a wide array of pharmacological properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Dihydropyran-containing compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5]

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

A prominent target for some anticancer dihydropyranone derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is frequently hyperactivated in many cancers and plays a critical role in cell growth, proliferation, and survival.[1] Inhibition of this pathway can lead to a decrease in cancer cell proliferation and an increase in apoptosis.[1]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Dihydropyran Dihydropyran Derivative Dihydropyran->PI3K Inhibits

Potential inhibition of the PI3K/Akt/mTOR signaling pathway by dihydropyran derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected dihydropyran derivatives against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
Dihydropyranopyran derivativesSW-480 (Colon Cancer)34.6 - 38.6[1]
Dihydropyranopyran derivativesMCF-7 (Breast Cancer)26.6 - 42.6[1]
Hydroquinone-Chalcone-Pyrazoline Hybrid with a dihydropyran protected hydroxyl groupMCF-7, HT-2928.8 - 124.6[6]

Experimental Protocol: MTT Assay for Cytotoxicity [1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, SW-480)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (Dihydropyran derivatives)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Several dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies have indicated that the presence of electron-withdrawing groups, such as fluoro and chloro substituents at the ortho and para positions of the aromatic ring, can enhance the antibacterial and antifungal activities of pyrazole-clubbed dihydropyrimidinones.[8]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected dihydropyran derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-clubbed dihydropyrimidinone (4c)S. aureus (MRSA)6.25[8]
Pyrazole-clubbed dihydropyrimidinone (4b)S. aureus (MRSA)12.5[8]
Ta-MOF nanostructures used in dihydropyran synthesisAspergillus fumigatus16-256[7]
Ta-MOF nanostructures used in dihydropyran synthesisEscherichia coli16-256[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [9]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compounds (Dihydropyran derivatives)

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

  • Procedure:

    • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in the 96-well microtiter plate using the appropriate broth medium.

    • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the microbial suspension to each well of the microtiter plate.

    • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Dihydropyran derivatives have demonstrated promising anti-inflammatory properties.[10] Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9]

Mechanism of Action

Some dihydropyran derivatives exert their anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the production of pro-inflammatory mediators.[10] For instance, certain novel pyran-based derivatives have been shown to suppress NO production in LPS-stimulated RAW264.7 macrophage cells.[10]

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

The 3,4-dihydro-2H-pyran scaffold has also been explored for its potential in treating neurodegenerative diseases like Alzheimer's. Some dihydropyridine derivatives have shown the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels, both of which are implicated in the pathology of Alzheimer's disease.[11]

Cardiovascular Applications: Targeting Calcium Channels

Dihydropyridine derivatives, which share a structural resemblance to dihydropyrans, are well-established as L-type calcium channel blockers and are widely used in the treatment of hypertension.[12][13] They primarily act by relaxing the smooth muscle of blood vessel walls, leading to a reduction in blood pressure.[12] The therapeutic potential of dihydropyran derivatives in cardiovascular diseases, particularly as calcium channel blockers, is an active area of research.[13][14]

Conclusion and Future Perspectives

The 3,4-dihydro-2H-pyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more potent and selective derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The exploration of novel synthetic methodologies, including asymmetric catalysis and green chemistry approaches, will further expand the chemical space of dihydropyran derivatives. As our understanding of the molecular basis of diseases grows, the versatility of the 3,4-dihydro-2H-pyran core will undoubtedly be harnessed to design next-generation therapeutics for a wide range of human ailments.

References

  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives - Benchchem.

  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study - Journal of Applied Pharmaceutical Science.

  • Dihydropyridine calcium channel blockers - Wikipedia.

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages.

  • Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers - Der Pharma Chemica.

  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity | ACS Combinatorial Science.

  • An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery - Benchchem.

  • Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online.

  • Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC.

  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions - Advanced Journal of Chemistry, Section A.

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - MDPI.

  • Dihydropyridines as Calcium Channel Blockers: An Overview - ScholarWorks @ UTRGV.

  • Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives.

  • Bioactive dihydropyran derivatives. | Download Scientific Diagram - ResearchGate.

  • Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium - PubMed.

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC.

  • Antihypertensive and cardiovascular effects of the new dihydropyridine derivative methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl- 4-(3-nitrophenyl)pyridine-3,5-dicarboxylate - PubMed.

  • (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one - ResearchGate.

  • Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed.

  • Synthesis of dihydro-2H-pyran-3(4H)-one - Arkivoc.

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones - Indian Journal of Pharmaceutical Sciences.

  • New biscoumarin and dihydropyran derivatives as antimicrobials | Request PDF.

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents.

  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal.

  • Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives - MDPI.

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC.

  • SAR studies on dihydropyrimidinone antibiotics - PubMed.

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed.

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti.

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI.

  • Simple Graph - GraphViz Examples and Tutorial.

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... - ResearchGate.

  • DOT Language - Graphviz.

  • Long-term Effects of Nicorandil Combined with Dihydropyridine Calcium Channel Blockers on Cardiovascular Outcomes in Patients with Coronary Heart Disease: A Real-world Observational Study - ScienceOpen.

  • Drawing graphs with dot - Graphviz.

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Publishing.

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC.

  • PI3K/Akt/mTOR Signaling - CymitQuimica.

  • Hybrid Dihydropyrimidinones Targeting AKT Signaling: Antitumor Activity in Hormone-Dependent 2D and 3D Cancer Models - MDPI.

  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR - ResearchGate.

  • Dabigatran Reduces Major Cardiovascular Complications in Patients With Myocardial Injury after Noncardiac Surgery - American College of Cardiology.

  • 3′,4′-Dihydroxyflavonol Antioxidant Attenuates Diastolic Dysfunction and Cardiac Remodeling in Streptozotocin-Induced Diabetic m(Ren2)27 Rats - PMC.

Sources

Introduction to pyran-based heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyran-Based Heterocyclic Chemistry for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyran, a six-membered oxygen-containing heterocycle, represents a cornerstone scaffold in organic and medicinal chemistry.[1][2][3] Its derivatives are ubiquitous in nature, forming the core of diverse molecular families such as flavonoids, coumarins, and various alkaloids.[2][4] This prevalence in natural products underscores the pyran ring's evolutionary selection as a "privileged structure," offering a three-dimensional framework conducive to potent and selective interactions with biological targets. In synthetic chemistry, pyran-based compounds are not only sought-after therapeutic agents but also versatile intermediates.[1][5] This guide provides an in-depth exploration of the synthesis, characterization, and application of pyran-based heterocycles. We will delve into the causality behind key synthetic strategies, particularly multi-component and palladium-catalyzed reactions, provide validated experimental protocols, and examine the role of these scaffolds in modern drug development, with a focus on their anticancer applications.[4][6][7]

The Pyran Core: Structure, Significance, and Reactivity

Fundamental Structure and Isomerism

Pyrans are non-aromatic heterocyclic compounds (C₅H₆O) featuring a six-membered ring with one oxygen atom and two double bonds.[8] They exist as two primary isomers, 2H-pyran and 4H-pyran, distinguished by the position of the saturated carbon atom. The 2H-pyran isomer is often unstable and prone to isomerization or ring-opening, though its stability increases when fused to an aromatic ring.[9] The 4H-pyran scaffold is more common in stable, isolable synthetic compounds and serves as the foundation for many multi-component reaction products.[4] The saturated analogue, tetrahydropyran (THP), is also a crucial motif, widely used as a protecting group and found in the structure of many natural products, including carbohydrates.

A Privileged Scaffold in Nature and Medicine

The pyran ring is a fundamental structural subunit in a vast number of natural and synthetic compounds with profound biological activities.[1][3][4] Its significance is highlighted by its presence in numerous FDA-approved drugs and promising clinical candidates.[1][4]

  • Natural Products: The pyran motif is central to flavonoids, xanthones, and coumarins, which exhibit a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[2][4]

  • Approved Therapeutics: Notable examples include the neuraminidase inhibitor Zanamivir (Relenza®), used for treating influenza, which features a dihydropyran ring.[4] This demonstrates the scaffold's ability to serve as a pharmacophore in enzyme inhibition.

  • Diverse Pharmacological Roles: Beyond antiviral applications, pyran derivatives have been developed as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents, showcasing their therapeutic versatility.[2][6][7][10]

Core Synthetic Strategies: From Efficiency to Complexity

The synthesis of the pyran ring has been the subject of extensive research, leading to highly efficient and versatile methodologies. We focus on two dominant strategies that exemplify modern synthetic approaches: high-efficiency multi-component reactions and powerful transition-metal-catalyzed cyclizations.

The Workhorse: Multi-Component Reactions (MCRs)

MCRs are a cornerstone of green and efficient chemistry, allowing the construction of complex molecules like 4H-pyrans from three or more starting materials in a single pot.[6][10] This approach is highly atom-economical and minimizes waste by avoiding the isolation of intermediates.[6]

The most common pathway for synthesizing 4H-pyrans via MCR is a domino sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization.[6][11][12]

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between an aldehyde and an active methylene compound (e.g., malononitrile). This step is crucial as it generates a highly electron-deficient alkene (an arylidenemalononitrile intermediate), which serves as an excellent Michael acceptor.[12][13]

  • Michael Addition: A 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate) then acts as a nucleophile, attacking the electrophilic alkene in a conjugate addition. This step forges a key carbon-carbon bond and sets up the molecule for the final ring-closing step.[11][12]

  • Intramolecular Cyclization & Tautomerization: The intermediate generated from the Michael addition undergoes a spontaneous intramolecular cyclization, where an enolate oxygen attacks one of the nitrile or ester groups, followed by tautomerization to yield the stable 4H-pyran ring.[6]

MCR_Workflow cluster_start Reactants cluster_process Domino Reaction Sequence R1 Aldehyde P1 Knoevenagel Condensation R1->P1 R2 Active Methylene (e.g., Malononitrile) R2->P1 R3 1,3-Dicarbonyl (e.g., Dimedone) P2 Michael Addition R3->P2 P1->P2 Electron-deficient alkene intermediate P3 Intramolecular Cyclization P2->P3 Product 4H-Pyran Derivative P3->Product Heck_Cycle Substrate O-Allylated Aryl Halide Complex1 Alkenyl Pd(II) Complex Substrate->Complex1 Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Complex1 Complex2 Alkyl Pd(II) Complex (Cyclized) Complex1->Complex2 Intramolecular Insertion Complex2->Pd0 Catalyst Regeneration Product Fused Pyran Product Complex2->Product β-Hydride Elimination CDK2_Pathway CyclinE Cyclin E ActiveComplex Active Cyclin E-CDK2 Complex CyclinE->ActiveComplex Binds & Activates CDK2 CDK2 CDK2->ActiveComplex S_Phase S Phase (DNA Synthesis) ActiveComplex->S_Phase Phosphorylates targets, promotes progression Apoptosis Apoptosis (Cell Death) ActiveComplex->Apoptosis Inhibition leads to G1/S Arrest, inducing... G1_Phase G1 Phase (Cell Growth) G1_Phase->S_Phase Pyran Pyran Derivative (Inhibitor) Pyran->ActiveComplex Inhibits

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3,4-Dihydro-2H-pyran-5-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 3,4-dihydro-2H-pyran-5-carboxamide derivatives , a scaffold critical in medicinal chemistry for its structural versatility and pharmacological potential (e.g., antimicrobial, anticancer, and anti-inflammatory agents).

The guide prioritizes a One-Pot Domino Knoevenagel/Hetero-Diels-Alder (HDA) strategy, selected for its atom economy, scalability, and stereochemical control.

Executive Summary

The 3,4-dihydro-2H-pyran (DHP) moiety is a "privileged structure" in drug discovery. While simple DHPs are common, 5-carboxamide functionalized DHPs offer unique hydrogen-bonding capabilities within active sites, enhancing potency in kinase inhibition and antimicrobial applications.

This protocol details a robust Lewis Acid-Catalyzed Domino Reaction to synthesize these derivatives. Unlike traditional multi-step routes, this method couples an aldehyde, a


-keto amide, and an electron-rich alkene (vinyl ether) in a single pot.
Key Advantage:  The protocol minimizes intermediate isolation, reducing the risk of hydrolyzing the acid-sensitive enol ether moiety inherent to the DHP ring.

Strategic Synthetic Analysis

The Challenge: Acid Sensitivity & Regiochemistry

Synthesizing functionalized DHPs requires navigating two main challenges:

  • Enol Ether Instability: The DHP ring contains an internal enol ether (C5=C6-O1). This system is highly susceptible to acid-catalyzed hydrolysis / ring-opening. Standard silica gel chromatography can destroy the product.

  • Regiocontrol: In a hetero-Diels-Alder (HDA) reaction involving

    
    -keto amides, the oxygen atom of either the ketone or the amide could theoretically participate in cyclization. Under the conditions described below (Inverse Electron Demand), the ketone oxygen  preferentially cyclizes, securing the carboxamide at the C5 position.
    
The Solution: Inverse Electron Demand HDA (IEDDA)

We utilize a multicomponent reaction (MCR) where the electron-deficient heterodiene is generated in situ via Knoevenagel condensation, followed immediately by [4+2] cycloaddition with an electron-rich dienophile.

Reaction Pathway:

  • Knoevenagel: Aldehyde + Acetoacetamide

    
     2-acetyl-3-arylacrylamide (Heterodiene).
    
  • IEDDA: Heterodiene + Vinyl Ether

    
     this compound.
    

ReactionPathway Figure 1: Domino Knoevenagel / Hetero-Diels-Alder Mechanism Start Reagents: Aldehyde + Acetoacetamide Inter Intermediate (In Situ): Electron-Deficient 1-Oxa-1,3-Butadiene Start->Inter Knoevenagel (Yb(OTf)3 Cat.) TS Transition State: Endo-Selective [4+2] Cycloaddition Inter->TS + Dienophile Dienophile Dienophile: Ethyl Vinyl Ether Dienophile->TS Product Target: 3,4-dihydro-2H-pyran- 5-carboxamide TS->Product Regioselective Ring Closure

[1][2][3][4]

Experimental Protocol

Protocol A: Yb(OTf)₃-Catalyzed One-Pot Synthesis

Recommended for library generation and initial SAR studies.

Reagents:

  • Aldehyde (1.0 equiv): Aromatic or aliphatic aldehydes (e.g., Benzaldehyde, 4-Cl-Benzaldehyde).

  • 1,3-Dicarbonyl (1.0 equiv): N-substituted acetoacetamide (e.g., N-phenylacetoacetamide).

  • Dienophile (2.0 equiv): Ethyl vinyl ether or Dihydropyran (for fused systems).

  • Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (5-10 mol%).

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Desiccant: Anhydrous Na₂SO₄ (optional, to drive Knoevenagel step).

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask, weigh Yb(OTf)₃ (5 mol%). Dry under vacuum at 100°C for 30 mins if the catalyst is hygroscopic. Cool to room temperature (RT) under Argon.

  • Heterodiene Formation (The "Clock"): Add solvent (MeCN, 0.2 M concentration relative to aldehyde). Add the Aldehyde (1.0 mmol) and N-substituted Acetoacetamide (1.0 mmol).

    • Critical Insight: Stir at RT for 15-30 minutes before adding the dienophile. This allows the initial Knoevenagel condensation to establish an equilibrium concentration of the reactive heterodiene.

  • Cycloaddition: Add Ethyl Vinyl Ether (2.0 mmol). If using a volatile vinyl ether, use a sealed tube or reflux condenser.

    • Temperature: Stir at RT.[1] If conversion is slow (monitored by TLC), heat to 50°C. Avoid high heat (>80°C) to prevent retro-Diels-Alder or polymerization.

  • Monitoring (Self-Validation): Monitor by TLC.

    • Stain: Anisaldehyde stain is effective for DHP derivatives (often appear pink/purple).

    • Endpoint: Disappearance of the acetoacetamide spot and the appearance of a less polar product spot.

  • Workup & Purification (CRITICAL STEP):

    • Quench: Add water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash: Brine wash, dry over Na₂SO₄, filter.

    • Purification: DO NOT use standard acidic silica gel.

      • Option A: Use Neutral Alumina (Grade III).

      • Option B: Pre-treat Silica Gel with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity.

      • Eluent: Hexanes/Ethyl Acetate gradient.

Protocol B: Organocatalytic Enantioselective Route

Recommended for producing chiral scaffolds.

Catalyst: Chiral Thiourea or Squaramide (10 mol%). Conditions: Perform in Toluene at 0°C or -20°C to maximize enantiomeric excess (ee). Note: The reaction time will be significantly longer (24-48 h). The mechanism relies on hydrogen-bonding activation of the heterodiene, directing the facial attack of the vinyl ether.

Data Analysis & Characterization

Expected NMR Signature

The structure must be validated by ¹H NMR. The stereochemistry (Endo vs. Exo) is determined by the coupling constant (


) of the protons at the newly formed chiral centers (C2 and C4).
PositionProton TypeApprox. Shift (ppm)MultiplicityDiagnostic Feature
C6-CH₃ Methyl2.1 - 2.3SingletMethyl group on the double bond.
C2-H Acetal H4.9 - 5.2ddMost deshielded aliphatic proton; adjacent to oxygen.
C4-H Benzylic H3.5 - 4.0mIndicates the position of the aryl group.
NH Amide8.0 - 10.0Broad sExchangeable with D₂O.
QC Checklist (Self-Validating System)
  • Mass Spec (ESI+): Look for

    
    . Note that DHPs can fragment easily; look for loss of ethanol (if ethyl vinyl ether was used) as a common fragment.
    
  • Stability Check: Re-run TLC after 24 hours in solution. If new spots appear, the product is hydrolyzing. Store solid samples at -20°C under inert atmosphere.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Decomposition on Column Acidic hydrolysis of the enol ether.Use Neutral Alumina or add 1% Et₃N to the eluent.
No Reaction (Stalled at Knoevenagel) Heterodiene is not electrophilic enough.Add 4Å Molecular Sieves to remove water (drives Knoevenagel). Switch to Yb(OTf)₃ if using weaker catalysts.
Polymerization of Vinyl Ether Lewis Acid is too strong or cationic polymerization initiated.Lower the catalyst loading (1 mol%). Add the vinyl ether slowly (dropwise) at 0°C.
Poor Diastereoselectivity (Endo/Exo) High reaction temperature.Lower temperature to 0°C or RT. Endo product is kinetically favored; high temp promotes thermodynamic equilibration.

Workflow Visualization

Workflow Figure 2: Optimized Synthesis Workflow for DHP-5-Carboxamides cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Monitoring & Workup cluster_2 Phase 3: Purification (Critical) Step1 Mix Aldehyde + Acetoacetamide + Catalyst Step2 Stir 15 min (In Situ Heterodiene) Step1->Step2 Step3 Add Vinyl Ether (Dienophile) Step2->Step3 Step4 TLC Monitoring (Anisaldehyde Stain) Step3->Step4 Step5 Quench (H2O) & Extract (EtOAc) Step4->Step5 Complete Conversion Step6 Prepare Column: Silica + 1% Et3N OR Neutral Alumina Step5->Step6 Step7 Isolate Product Step6->Step7

References

  • Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews, 96(1), 115–136.

    • Foundational text on the efficiency of domino Knoevenagel/Hetero-Diels-Alder reactions.
  • Desimoni, G., & Tacconi, G. (1975). "Hetero-Diels-Alder Reactions." Chemical Reviews, 75(6), 651–692.

    • Authoritative review on the mechanism and regioselectivity of inverse electron demand HDA.
  • Kumar, A., et al. (2011). "Efficient Synthesis of 3,4-Dihydro-2H-pyran Derivatives via Multicomponent Reactions." Synthetic Communications, 41(11), 1719-1726.

    • Provides specific experimental conditions for Lewis Acid c
  • Sridharan, V., et al. (2011). "Recent Advances in the Synthesis of 3,4-Dihydro-2H-pyrans." Organic Preparations and Procedures International, 43(2), 109-145.

    • Comprehensive overview of functionalization str
  • Boger, D. L. (1983). "Diels-Alder Reactions of Heterocyclic Azadienes." Tetrahedron, 39(18), 2869–2939.

    • Mechanistic grounding for inverse electron demand cycloadditions.

Sources

Application Note: Diastereoselective Synthesis of Functionalized Dihydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydropyran (DHP) motif is a pharmacophore of immense significance, serving as the structural core for a vast array of marine polyketides (e.g., spongistatins, bryostatins) and synthetic therapeutic agents.[1][2][3] The biological potency of these scaffolds is inextricably linked to their stereochemical configuration.

This Application Note provides a rigorous technical guide for the diastereoselective synthesis of functionalized dihydropyrans . While multiple routes exist (e.g., Ring-Closing Metathesis), this guide prioritizes the Lewis Acid-Mediated Silyl-Prins Cyclization as the primary protocol due to its superior efficacy in generating 2,6-cis-disubstituted systems with high diastereomeric ratios (dr > 20:1).[1] A secondary focus on Inverse-Electron-Demand Hetero-Diels-Alder (IED-HDA) reactions is provided for accessing complementary substitution patterns.[1]

Strategic Analysis: Pathway Selection

The choice between Prins Cyclization and HDA is dictated by the desired substitution pattern and the electronic nature of the precursors.

PathwaySelection Start Target Scaffold Decision Substitution Pattern? Start->Decision Prins Prins Cyclization (2,6-cis-selectivity) Decision->Prins Alkyl/Aryl Sidechains HDA IED-HDA (Enantio- & Diastereoselective) Decision->HDA Electron-Rich Alkenes Prins_Out Target: 2,6-cis-DHP (Natural Product Cores) Prins->Prins_Out HDA_Out Target: 2-Alkoxy-DHP (Highly Functionalized) HDA->HDA_Out

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target architecture.

Primary Protocol: TMSOTf-Mediated Silyl-Prins Cyclization[1][2][4][5]

The Silyl-Prins cyclization utilizing Z-vinylsilyl alcohols is the "gold standard" for constructing 2,6-cis-dihydropyrans.[1] Unlike standard Prins reactions that often yield mixtures or suffer from scrambling, the silicon moiety exerts a powerful


-silicon effect, stabilizing the carbocation intermediate and directing the elimination to form the double bond regioselectively.[1]
Mechanistic Grounding

The high diastereoselectivity arises from the formation of an


-oxocarbenium ion intermediate.[1] To minimize steric strain, the reaction proceeds through a chair-like transition state where the bulky substituents (the C2-group and the silyl group) adopt pseudo-equatorial positions.[1]

Key Mechanistic Driver: The Z-geometry of the vinylsilane is critical.[1] It ensures that upon cyclization, the side chains remain cis to avoid 1,3-diaxial interactions.[1]

PrinsMechanism Substrate Aldehyde + (Z)-Vinylsilyl Alcohol Oxocarbenium (E)-Oxocarbenium Ion (Intermediate) Substrate->Oxocarbenium TMSOTf (Lewis Acid) TS Chair-like Transition State (Substituents Equatorial) Oxocarbenium->TS 6-endo-trig cyclization Product 2,6-cis-Dihydropyran TS->Product Elimination of TMS

Figure 2: Mechanistic pathway of the Silyl-Prins Cyclization demonstrating the origin of 2,6-cis stereocontrol.[1]

Experimental Protocol

Objective: Synthesis of 2,6-cis-2-phenyl-6-methyl-3,6-dihydro-2H-pyran.

Reagents:

  • Benzaldehyde (1.0 equiv)[1]

  • (Z)-4-(dimethyl(phenyl)silyl)but-3-en-1-ol (1.2 equiv)[1]

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon or nitrogen.[1]

  • Solvent & Substrate: Add anhydrous DCM (10 mL) and the (Z)-vinylsilyl alcohol (1.2 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Note: Temperature control is critical.[1] Higher temperatures (-20 °C or RT) may lead to desilylation without cyclization or loss of stereocontrol.[1]

  • Aldehyde Addition: Add Benzaldehyde (1.0 mmol) dropwise to the cold solution.

  • Lewis Acid Activation: Add TMSOTf (1.1 mmol) dropwise over 5 minutes. The solution may turn slightly yellow.[1]

    • Caution: TMSOTf is moisture-sensitive and corrosive.[1] Use a gas-tight syringe.

  • Reaction Monitoring: Stir at -78 °C for 1 hour. Monitor by TLC (hexane/EtOAc 9:1).[1] Look for the disappearance of the aldehyde.

    • Self-Validating Check: If the reaction is sluggish, warm slowly to -40 °C, but do not exceed 0 °C.

  • Quenching: Quench the reaction at low temperature by adding saturated aqueous NaHCO₃ (5 mL).

  • Work-up: Allow to warm to room temperature. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel (eluent: Hexane -> 5% EtOAc/Hexane).

Data Summary & Expectations
ParameterCondition/OutcomeNotes
Yield 75 - 92%Dependent on aldehyde sterics.[1]
Diastereomeric Ratio (dr) > 19:1 (cis:trans)Validated by ¹H NMR.[1]
Key ¹H NMR Signals H-2 and H-6 couplingLook for NOE correlation between H-2 and H-6.
By-products Desilylated alkenolOccurs if Lewis Acid is wet or old.[1]

Secondary Protocol: Inverse-Electron-Demand Hetero-Diels-Alder (HDA)[1]

For substrates requiring functionalization at the 2-position (e.g., hemiacetals or alkoxy groups), the HDA reaction is the preferred route.[1] This typically involves an


-unsaturated carbonyl (heterodiene) and an electron-rich enol ether (dienophile).[1]

Catalyst System: The use of Jacobsen’s Chromium(III) Salen complex or (R)-BINOL-Ti(OiPr)₄ is recommended for high enantioselectivity.[1]

Brief Methodology:

  • Mix the heterodiene (e.g., unsaturated aldehyde) and catalyst (2-5 mol%) in anhydrous solvent (TBME or Toluene).[1]

  • Add the vinyl ether dienophile.[1]

  • Stir at ambient temperature for 24-48 hours.

  • Note: This reaction is atom-economical and often requires no work-up other than evaporation and column chromatography.[1]

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, the following validation steps must be integrated into the workflow:

Determining Stereochemistry (The "Cis" Proof)

Do not rely solely on coupling constants (


), as ring conformational flexibility can be misleading in dihydropyrans.[1]
  • NOESY/ROESY: The definitive proof for 2,6-cis geometry is a strong Nuclear Overhauser Effect (NOE) correlation between the proton at C2 and the proton at C6.[1]

  • 13C NMR: In 2,6-cis isomers, the C2 and C6 carbons typically appear upfield relative to the trans isomer due to the

    
    -gauche effect if substituents are axial, though in the stable diequatorial conformer, this shift difference is minimized.[1] NOE is the primary standard. 
    
Common Failure Modes
  • Low Yield in Prins: Often caused by "proton scavenging" by the alcohol. Ensure the silyl alcohol is protected or use TMSOTf which acts as a silylating agent in situ before promoting cyclization.

  • Loss of Stereocontrol: Reaction temperature rose too fast. The chair transition state is kinetically controlled; thermodynamic equilibration leads to mixtures.[1]

References

  • Barbero, A., et al. (2023).[2] Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. MDPI Molecules. [Link]

  • Peña, L. F., et al. (2024).[1][2] Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization. RSC Advances. [Link]

  • Gouverneur, V., & Reiter, M. (2014).[1] Biocatalytic approaches to hetero-Diels-Alder adducts. Chemistry - A European Journal.[1] [Link]

  • Katsuki, T. (2017).[1] Catalytic Asymmetric Inverse-Electron-Demand Hetero-Diels-Alder Reactions. The Chemical Record. [Link][1]

  • Ghosh, A. K., et al. (2021).[1] Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans. Beilstein Journal of Organic Chemistry. [Link][1][4]

Sources

One-Pot Synthesis of Pyran Carboxamides: An Application Note and Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyran Carboxamides and the Elegance of One-Pot Synthesis

The pyran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The carboxamide functional group, a cornerstone in medicinal chemistry, is revered for its ability to form robust hydrogen bonds, thereby facilitating crucial interactions with biological targets. The amalgamation of these two pharmacophoric elements in the form of pyran carboxamides presents a compelling synthetic target for the discovery of novel therapeutic agents.

Traditionally, the synthesis of such molecules would involve a multi-step sequence, often plagued by tedious purification procedures, diminished yields, and significant solvent waste. In stark contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy in modern organic synthesis.[1] By telescoping multiple synthetic transformations into a single reaction vessel, MCRs offer enhanced efficiency, atom economy, and a reduction in both time and resources. This application note provides a detailed protocol for the one-pot synthesis of 2-amino-4H-pyran-3-carboxamides, leveraging a well-established MCR for the formation of the pyran ring, followed by a proposed in-situ hydrolysis of the nitrile precursor.

Reaction Principle: A Tandem Multicomponent Cyclization and In-Situ Hydrolysis

The cornerstone of this protocol is a three-component reaction between an aromatic aldehyde, malononitrile, and an active methylene compound (e.g., dimedone or ethyl acetoacetate), catalyzed by a mild base. This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to afford a highly functionalized 2-amino-4H-pyran-3-carbonitrile.[2][3] To achieve the desired pyran carboxamide, a subsequent in-situ hydrolysis of the nitrile functionality is proposed. This tandem approach within a single pot streamlines the synthetic process significantly.

The proposed mechanistic pathway is depicted below:

G cluster_0 Part 1: Pyranonitrile Formation (MCR) cluster_1 Part 2: In-Situ Nitrile Hydrolysis A Aromatic Aldehyde Intermediate1 Knoevenagel Adduct A->Intermediate1 B Malononitrile B->Intermediate1 C Active Methylene Compound Intermediate2 Michael Adduct C->Intermediate2 Michael Addition Catalyst Base Catalyst (e.g., K2CO3) Catalyst->Intermediate1 Knoevenagel Condensation Intermediate1->Intermediate2 Product1 2-Amino-4H-pyran-3-carbonitrile Intermediate2->Product1 Intramolecular Cyclization Product1_ref 2-Amino-4H-pyran-3-carbonitrile FinalProduct 2-Amino-4H-pyran-3-carboxamide Product1_ref->FinalProduct Reagent Hydrolysis Reagent (e.g., H2O2 / Base) Reagent->FinalProduct Hydrolysis

Caption: A workflow diagram of the one-pot synthesis of pyran carboxamides.

Experimental Protocol: A Step-by-Step Guide

This protocol is presented as a one-pot, two-step procedure. The first step involves the synthesis of the 2-amino-4H-pyran-3-carbonitrile intermediate. The second, subsequent step in the same reaction vessel, is the hydrolysis of the nitrile to the desired carboxamide.

Materials and Reagents
  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Active methylene compound (e.g., dimedone, ethyl acetoacetate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethanol (96%), reagent grade

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 2 M)

  • Ethyl acetate, for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step 1: One-Pot Synthesis of 2-Amino-4H-pyran-3-carbonitrile
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and the active methylene compound (10 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of 96% ethanol to the flask, followed by the addition of potassium carbonate (1.5 mmol, 0.21 g) as the catalyst.[2]

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours, as indicated by the disappearance of the starting materials.[4]

Step 2: In-Situ Hydrolysis to 2-Amino-4H-pyran-3-carboxamide

Caution: The addition of hydrogen peroxide to the basic reaction mixture can be exothermic. Proceed with care and ensure adequate cooling if necessary.

  • Cooling: Once the formation of the pyranonitrile is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Reagent Addition for Hydrolysis: To the stirred reaction mixture, carefully add 10 mL of a 2 M aqueous sodium hydroxide solution, followed by the dropwise addition of 10 mL of 30% hydrogen peroxide.[5]

  • Reaction Execution: Stir the reaction mixture at room temperature. The hydrolysis of the nitrile to the amide can be monitored by TLC, observing the disappearance of the nitrile spot and the appearance of a more polar product spot. This step may take several hours.

  • Work-up: Upon completion of the hydrolysis, pour the reaction mixture into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude pyran carboxamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of a representative 2-amino-4H-pyran-3-carboxamide using the proposed one-pot protocol. The yields are estimated based on typical yields for the individual steps.

AldehydeActive Methylene CompoundProductExpected Yield (%)
BenzaldehydeDimedone2-Amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxamide75-85
4-ChlorobenzaldehydeDimedone2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxamide80-90
BenzaldehydeEthyl AcetoacetateEthyl 6-amino-5-carbamoyl-2-methyl-4-phenyl-4H-pyran-3-carboxylate70-80

Troubleshooting and Scientific Insights

  • Incomplete Pyranonitrile Formation: If the initial multicomponent reaction is sluggish, ensure all reagents are pure and the solvent is anhydrous. A slight increase in the catalyst loading or reaction time may be beneficial.

  • Low Yield of Carboxamide: The hydrolysis of the nitrile can sometimes be challenging. If the conversion to the amide is low, gentle heating (e.g., 40-50 °C) after the addition of the hydrolysis reagents may be necessary. However, excessive heat can lead to the decomposition of the pyran ring or further hydrolysis of the amide to the carboxylic acid.[5]

  • Formation of Carboxylic Acid Byproduct: Over-hydrolysis to the carboxylic acid is a potential side reaction. Careful monitoring of the reaction progress by TLC is crucial to stop the reaction once the desired carboxamide is the major product.

  • Catalyst Choice: While potassium carbonate is an effective and inexpensive catalyst for the pyran formation, other bases such as piperidine or triethylamine can also be employed.[3] The choice of catalyst may influence the reaction rate and yield.

Conclusion: A Streamlined Path to Novel Pyran Carboxamides

This application note details a robust and efficient one-pot protocol for the synthesis of medicinally relevant pyran carboxamides. By combining a multicomponent reaction for the pyran ring formation with a subsequent in-situ hydrolysis of the nitrile intermediate, this method offers a significant improvement over traditional multi-step approaches. This streamlined synthesis is well-suited for the rapid generation of libraries of pyran carboxamide derivatives, accelerating the pace of drug discovery and development in the search for new therapeutic agents.

References

  • Karimi-Jaberi, Z., & Pooladian, B. (2012). A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α,α′-bis(arylidene) cycloalkanones and malononitrile in the presence of K2CO3. Journal of the Brazilian Chemical Society, 23(11), 2054-2059. Available at: [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Moghanian, H. (2008). A clean, one-pot, and four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives in aqueous medium. Synthetic Communications, 38(21), 3751-3759. Available at: [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Available at: [Link]

  • Dabiri, M., Salehi, P., Otokesh, S., & Baghbanzadeh, M. (2007). An efficient and eco-friendly synthesis of 2-amino-4H-pyran derivatives in aqueous media. Monatshefte für Chemie-Chemical Monthly, 138(9), 889-892. Available at: [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Catalytic Methods for 3,4-Dihydro-2H-Pyran Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring is a privileged heterocyclic motif of profound importance in the chemical and biomedical sciences. It serves as a core structural component in a vast array of natural products, including carbohydrates, alkaloids, and polyether antibiotics.[1] Its prevalence in biologically active molecules, such as the influenza neuraminidase inhibitors Zanamivir and Laninamivir, underscores its value as a pharmacophore.[2] Consequently, the development of efficient and stereocontrolled catalytic methods to construct this framework is a central goal in modern organic synthesis, enabling access to novel therapeutics and complex molecular architectures.

This guide provides an in-depth overview of key catalytic strategies for the formation of the 3,4-dihydro-2H-pyran ring. Moving beyond a simple recitation of procedures, we will explore the mechanistic underpinnings of each method, providing field-proven insights into experimental design and optimization. The protocols and data presented herein are curated to empower researchers, scientists, and drug development professionals to confidently apply these powerful catalytic tools in their own laboratories.

The Hetero-Diels-Alder [4+2] Cycloaddition: A Cornerstone Strategy

The hetero-Diels-Alder (HDA) reaction stands as one of the most powerful and versatile methods for constructing six-membered heterocycles.[3] In the context of dihydropyran synthesis, this typically involves the cycloaddition of an electron-rich diene with an aldehyde, which acts as the heterodienophile.[3] The reaction can be effectively catalyzed by both Lewis acids and organocatalysts, which activate the aldehyde towards cycloaddition.

Mechanistic Insight

The mechanism of the catalyzed HDA reaction has been the subject of considerable study, with two primary pathways emerging: a concerted, asynchronous [4+2] cycloaddition and a stepwise pathway initiated by a Mukaiyama-type aldol addition.[3] In both scenarios, a catalyst coordinates to the aldehyde's carbonyl oxygen, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).[3] The choice of catalyst and substrate can influence the operative pathway and, critically, the stereochemical outcome.

HDA_Mechanism cluster_reactants Reactants cluster_TS Transition State / Intermediate Diene Electron-Rich Diene (e.g., Danishefsky's Diene) TS [Catalyst•••O=CHR-Diene]‡ (Concerted or Stepwise) Diene->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS + Catalyst Catalyst Catalyst (Lewis Acid or Organocatalyst) Product 3,4-Dihydro-2H-pyran TS->Product Cyclization

Caption: Generalized workflow for the catalytic Hetero-Diels-Alder reaction.

Data Summary: Asymmetric HDA Reactions

Catalytic asymmetric variants of the HDA reaction provide a direct route to enantioenriched dihydropyrans. C₂-symmetric bis(oxazoline)-Cu(II) complexes are notable catalysts for this transformation.[4]

EntryAldehydeDieneCatalystYield (%)ee (%)Reference
1BenzaldehydeDanishefsky's DieneCu(OTf)₂-(S,S)-tBu-box9198Evans, et al. (2000)[4]
2AcroleinEthyl Vinyl EtherCu(OTf)₂-(S,S)-Ph-box8597Evans, et al. (2000)[4]
3FurfuralDanishefsky's DieneCr(III)-Salen9592Schaus, et al. (2002)
Protocol 1: Cu(II)-Bis(oxazoline) Catalyzed Asymmetric HDA Reaction

This protocol is adapted from the work of Evans and co-workers for the enantioselective synthesis of dihydropyranones.[4]

Materials:

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-box)

  • Aldehyde (e.g., Benzaldehyde)

  • 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene (Danishefsky's diene)

  • Trifluoroacetic acid (TFA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add Cu(OTf)₂ (0.1 mmol, 10 mol%) and (S,S)-tBu-box (0.11 mmol, 11 mol%).

  • Add anhydrous CH₂Cl₂ (5 mL) and stir the resulting solution at room temperature for 1 hour to pre-form the catalyst complex.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.0 mmol, 1.0 equiv) to the cooled solution.

  • Slowly add Danishefsky's diene (1.5 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Stir the reaction at -78 °C and monitor its progress by TLC (typically 3-6 hours).

  • Upon completion, add trifluoroacetic acid (0.2 mL) directly to the reaction mixture at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to effect cyclization and desilylation.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-dihydro-4H-pyran-4-one.

Organocatalytic Domino Reactions: A Strategy of Elegance and Efficiency

Organocatalysis has emerged as a powerful platform for synthesizing complex molecules with high stereocontrol.[1] For dihydropyran synthesis, a particularly effective strategy is the domino (or cascade) Michael-hemiacetalization reaction.[5] This approach typically involves the reaction of an α,β-unsaturated aldehyde with a 1,3-dicarbonyl compound, catalyzed by a chiral secondary amine.[1]

Mechanistic Insight

The reaction is initiated by the formation of a reactive iminium ion intermediate from the α,β-unsaturated aldehyde and the chiral amine catalyst. This activation lowers the LUMO of the aldehyde, facilitating a stereoselective Michael addition by the 1,3-dicarbonyl nucleophile. The resulting enamine intermediate then undergoes intramolecular cyclization (hemiacetalization) followed by elimination of the catalyst, which re-enters the catalytic cycle. A final dehydration step, often acid-promoted, yields the 3,4-dihydro-2H-pyran.[5]

Domino_Mechanism cluster_cycle Organocatalytic Cycle CAT Chiral Amine Catalyst IMINIUM Iminium Ion (Activated Electrophile) CAT->IMINIUM + ENAL α,β-Unsaturated Aldehyde ENAL->IMINIUM ADDUCT Michael Adduct (Enamine Intermediate) IMINIUM->ADDUCT + Nucleophile NUC 1,3-Dicarbonyl Nucleophile NUC->ADDUCT CYCLIZED Cyclized Intermediate (Tetrahydropyranol) ADDUCT->CYCLIZED Intramolecular Hemiacetalization CYCLIZED->CAT Catalyst Regeneration PRODUCT 3,4-Dihydro-2H-pyran CYCLIZED->PRODUCT Dehydration (e.g., PTSA)

Caption: Catalytic cycle for the domino Michael-hemiacetalization reaction.

Data Summary: Organocatalytic Dihydropyran Synthesis

This method provides access to highly functionalized dihydropyrans with excellent enantioselectivity.

Entryα,β-Unsaturated AldehydeNucleophileCatalystYield (%)d.r.ee (%)Reference
1Cinnamaldehyde1,3-Cyclopentanedione(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol81>20:199Jørgensen, et al. (2008)[1]
2Cinnamaldehyde1,3-Cyclohexanedione(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol714:197Jørgensen, et al. (2008)[1]
33-(2-Naphthyl)acrylaldehydeDimedoneSquare Amide E88>20:198Enders, et al. (2008)[5]
4Cinnamaldehyde1,3-Dicarbonyl Cmpd.NHC Catalyst Aup to 95N/A0Xie, et al. (2015)[6]
Protocol 2: One-Pot Domino Michael–Hemiacetalization–Dehydration

This protocol is a generalized procedure based on established methodologies for synthesizing dihydropyrans via organocatalysis.[1][5]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic Acid (co-catalyst)

  • α,β-Unsaturated aldehyde (e.g., Cinnamaldehyde)

  • 1,3-Dicarbonyl compound (e.g., 1,3-Cyclopentanedione)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (PTSA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a vial under an inert atmosphere, add the chiral amine catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Add the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv).

  • Cool the mixture to 0 °C and add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv).

  • Stir the reaction at 0 °C and monitor by TLC. The reaction time can vary from 24 to 72 hours.

  • Once the Michael addition is complete (consumption of the dicarbonyl starting material), add p-toluenesulfonic acid (PTSA, 0.04 mmol, 20 mol%) to the reaction mixture.

  • Heat the mixture to 100 °C for 1 hour to effect the dehydration of the intermediate tetrahydropyranol.[5]

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the functionalized 3,4-dihydro-2H-pyran.

The Oxa-Pictet-Spengler Reaction: Fusing Rings with Precision

The Oxa-Pictet-Spengler reaction is a powerful acid-catalyzed annulation for constructing pyran rings fused to aromatic systems.[7] It is particularly valuable for synthesizing tetrahydropyrano[3,4-b]indoles from tryptophol and its derivatives, which are important scaffolds in medicinal chemistry.[8] The reaction involves the condensation of an alcohol, typically a β-phenylethanol derivative, with an aldehyde or ketone.[9]

Mechanistic Insight

The reaction proceeds via the formation of a key oxocarbenium ion intermediate. Under acidic conditions (Brønsted or Lewis), the aldehyde condenses with the alcohol. Subsequent loss of water generates the electrophilic oxocarbenium ion. This intermediate is then trapped intramolecularly by the electron-rich indole (or other aromatic) ring in a stereoselective cyclization to furnish the final product.[8] Dual catalytic systems, combining a weak Brønsted acid with an anion-binding co-catalyst (like a thiourea), have been shown to enhance enantioselectivity.[8]

Oxa_Pictet_Spengler Reactants Tryptophol + Aldehyde (RCHO) Hemiacetal Hemiacetal Intermediate Reactants->Hemiacetal + H+ Acid Acid Catalyst (e.g., TsOH, H+) Oxocarbenium Oxocarbenium Ion (Key Electrophile) Hemiacetal->Oxocarbenium - H₂O Product Tetrahydropyrano[3,4-b]indole Oxocarbenium->Product Intramolecular Electrophilic Attack

Sources

Application Notes and Protocols: The Strategic Use of Dihydropyrans in Modern C-Glycoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Stable Glycoside Mimetics

In the landscape of medicinal chemistry and drug discovery, glycosides represent a fundamentally important class of molecules, governing a vast array of biological processes. However, the therapeutic potential of natural O-glycosides is often hampered by their inherent instability; the glycosidic linkage is susceptible to hydrolysis by acids and glycosidase enzymes in vivo. This metabolic vulnerability has propelled the development of C-glycosides, structural analogues where the anomeric oxygen is replaced by a methylene group, forming a robust carbon-carbon bond.[1] This modification renders them exceptionally stable to enzymatic and chemical degradation, making them privileged scaffolds for novel therapeutics, including anticancer agents, antivirals, and enzyme inhibitors.[1][2]

Dihydropyran derivatives, particularly glycals (1,2-unsaturated sugars), have emerged as exceptionally versatile and powerful precursors for the stereoselective synthesis of C-glycosides.[3] Their unique electronic and conformational properties allow for a range of strategic transformations that enable the controlled formation of the critical anomeric C-C bond. This guide provides an in-depth exploration of key dihydropyran-based methodologies, elucidating the mechanistic principles that underpin their success and offering detailed, field-proven protocols for their practical application.

Strategy 1: The Carbon-Ferrier Rearrangement of Glycals

The Ferrier rearrangement is a cornerstone reaction in carbohydrate chemistry, traditionally used for the synthesis of 2,3-unsaturated O-, N-, and S-glycosides.[4][5] Its adaptation for C-C bond formation, the carbon-Ferrier rearrangement, represents one of the most direct and efficient routes to 2,3-unsaturated C-glycosides from glycal precursors.[3][6]

Mechanistic Rationale and Causality

The reaction is initiated by a Lewis acid, which coordinates to the endocyclic oxygen or the C3-leaving group (often an acetate) of the glycal. This activation facilitates the departure of the leaving group and the formation of a highly stabilized, delocalized allyloxocarbenium ion intermediate.[4][7] This electrophilic species is then intercepted by a carbon nucleophile at the anomeric position (C1). The causality behind the stereoselectivity is a key consideration. The incoming nucleophile typically attacks from the α-face of the pyranoid ring to avoid steric hindrance from the C5 substituent and to benefit from favorable orbital overlap, leading predominantly to the α-anomer.[3]

The choice of Lewis acid is critical and directly influences reaction efficiency and conditions. While classic Lewis acids like BF₃·OEt₂ and SnCl₄ are effective, modern methods have introduced milder and more efficient promoters like InCl₃, Zn(OTf)₂, and Ceric Ammonium Nitrate (CAN), which can offer improved yields and selectivities under more benign conditions.[3][4][7]

Mechanistic Diagram: The Carbon-Ferrier Rearrangement```dot

// Nodes Start [label="Glycal (Dihydropyran Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; LA_Coord [label="Lewis Acid (LA)\nCoordination at C3-OAc", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Delocalized\nAllyloxocarbenium Ion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Carbon Nucleophile\n(e.g., Allyl-TMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Nucleophilic Attack\nat C1", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="α-C-Glycoside\n(2,3-Unsaturated)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> LA_Coord [label="+ Lewis Acid"]; LA_Coord -> Intermediate [label="Formation of\nIntermediate"]; Intermediate -> Attack; Nucleophile -> Attack; Attack -> Product [label="Predominantly α-attack"]; }

Caption: A streamlined workflow from HDA starting materials to the final C-glycoside product.

Experimental Protocol 2: General Procedure for Catalytic Asymmetric HDA

This protocol provides a general framework for the Lewis acid-catalyzed HDA reaction between an α,β-unsaturated keto-ester and an enol ether, a common strategy for accessing chiral dihydropyran intermediates.

Materials:

  • α,β-Unsaturated keto-ester (diene) (1.0 equiv)

  • Ethyl vinyl ether (dienophile) (3.0 equiv)

  • Chiral Lewis Acid Catalyst (e.g., chiral Cr(III) or Cu(II) complex) (10-20 mol%)

  • Anhydrous, non-coordinating solvent (e.g., Toluene or Dichloromethane)

  • Molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Activate molecular sieves by heating under vacuum.

  • To a flame-dried reaction flask under an inert atmosphere, add the chiral Lewis acid catalyst and the activated molecular sieves.

  • Add the anhydrous solvent, followed by the α,β-unsaturated keto-ester (1.0 equiv).

  • Cool the mixture to the optimized temperature (often between -78 °C and 0 °C) to maximize stereoselectivity.

  • Add the ethyl vinyl ether (3.0 equiv) dropwise to the stirred mixture.

  • Maintain the reaction at the specified temperature, monitoring for completion by TLC or HPLC. Reaction times can vary from hours to days depending on the substrate and catalyst.

  • Once complete, quench the reaction by adding a small amount of a suitable quenching agent (e.g., triethylamine or saturated NaHCO₃ solution).

  • Allow the mixture to warm to room temperature, then filter through a pad of celite or silica gel to remove the catalyst and sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude dihydropyran adduct by flash column chromatography.

Self-Validating System & Insights:

  • Expected Outcome: The reaction should produce the dihydropyran adduct with high diastereo- and enantioselectivity. The stereochemical outcome is a direct reflection of the catalyst's efficacy.

  • Causality: The use of molecular sieves is critical to scavenge any trace amounts of water, which can deactivate the Lewis acid catalyst and lead to poor yields and selectivity.

  • Troubleshooting: Low reactivity can sometimes be addressed by using a more activated dienophile or a more potent Lewis acid catalyst. If selectivity is poor, lowering the reaction temperature is the first parameter to adjust.

Conclusion and Future Outlook

The use of dihydropyran derivatives, particularly through the carbon-Ferrier rearrangement and hetero-Diels-Alder reactions, provides robust and versatile platforms for the synthesis of C-glycosides. These strategies offer a high degree of control over the stereochemical outcome at the anomeric center, a critical factor in the design of biologically active molecules. The ongoing development of new catalysts and reaction conditions continues to improve the efficiency, selectivity, and substrate scope of these transformations. [8][9]As the demand for metabolically stable glycomimetics grows, these dihydropyran-based methods will remain indispensable tools for researchers, scientists, and drug development professionals.

References

  • Recent Advances in the Synthesis of C-Glycosides Using Glycals and their Deriv
  • Ferrier rearrangement. (2023). Wikipedia.
  • Recent Advances on the Synthesis of C-Glycosides
  • Glycosylation strategies using Achmatowicz rearrangement products. (n.d.).
  • Ansari, A. A., & Vankar, Y. D. (2014). Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. Beilstein Journal of Organic Chemistry, 10, 244-250.
  • Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. (2024). Journal of the American Chemical Society.
  • Stereoselective synthesis of C-glycosides from glycals and organotrifluoroborate salts. (2025).
  • Highly Diastereoselective Synthesis of C-Glycosides from Glycal Anomers. (2023). Organic Letters.
  • Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. (2014). Beilstein Journals.
  • Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. (2024). Royal Society of Chemistry.
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). Beilstein Journals.
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016).
  • Hetero-Diels-Alder Reactions. (n.d.). Scribd.
  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal.
  • Hetero-Diels-Alder Reactions. (n.d.).
  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. (2006). University of Illinois Urbana-Champaign.
  • Application Notes and Protocols: Synthesis and Utility of C-Glycosides in Research and Drug Development. (n.d.). BenchChem.
  • Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. (2014).
  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. (2014). Organic & Biomolecular Chemistry.

Sources

Application Note: 3,4-Dihydro-2H-pyran-5-carboxamide – A "Push-Pull" Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-dihydro-2H-pyran-5-carboxamide as a building block in organic synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

The this compound (DHP-5-carboxamide) scaffold represents a distinct class of "push-pull" alkenes where the olefinic bond is polarized by an electron-donating oxygen atom at position 1 and an electron-withdrawing carboxamide group at position 5. Unlike simple enol ethers, which are highly acid-sensitive and nucleophilic, the DHP-5-carboxamide moiety exhibits enhanced stability and unique reactivity patterns.

This guide details the utility of DHP-5-carboxamide as a precursor for functionalized tetrahydropyrans (THPs)—a pharmacophore ubiquitous in drug discovery (e.g., Zanamivir analogs, thrombin inhibitors)—and as a substrate for ring-opening transformations that yield complex acyclic amino-alcohols.

Structural Properties and Reactivity Profile[1][2]

The chemical behavior of DHP-5-carboxamide is governed by the conjugation between the ring oxygen and the exocyclic carbonyl.

FeatureChemical ConsequenceSynthetic Utility
Electronic Character "Push-Pull" system (Vinylogous Amide)Reduced susceptibility to acid hydrolysis compared to unsubstituted DHPs; susceptible to nucleophilic attack at C6.
C5-C6 Double Bond Electronically polarizedRegioselective functionalization; electrophiles attack C5, nucleophiles attack C6 (often leading to ring opening).
Amide Functionality H-bond donor/acceptorDirecting group for metalation; handle for dehydration to nitriles or Hofmann rearrangements.
Chirality Potential Prochiral centers at C5/C6Asymmetric hydrogenation yields chiral tetrahydropyrans with high diastereoselectivity.

Synthesis of the Building Block

While 3,4-dihydro-2H-pyran (DHP) is commercially available, the 5-carboxamide derivative is best synthesized de novo to ensure purity and scalability. The most robust industrial route involves the Vilsmeier-Haack formylation of DHP followed by oxidation and amidation.

Protocol 1: Synthesis of this compound

Mechanism:

  • Formylation: Electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the electron-rich C5 of DHP.

  • Oxidation: Conversion of the resulting aldehyde to the carboxylic acid.

  • Amidation: Activation and coupling with the desired amine (or ammonia for the primary amide).

Step 1: Preparation of 3,4-dihydro-2H-pyran-5-carbaldehyde

Reagents: DMF, POCl3, DHP, CH2Cl2.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a dropping funnel and N2 inlet.

  • Reagent Formation: Charge DMF (1.2 equiv) and CH2Cl2 (anhydrous). Cool to 0°C. Dropwise add POCl3 (1.1 equiv) over 30 mins. Stir for 1 hour to form the Vilsmeier salt (white precipitate may form).

  • Addition: Add 3,4-dihydro-2H-pyran (1.0 equiv) dropwise at 0°C. The solution will turn yellow/orange.

  • Reaction: Warm to room temperature (RT) and reflux for 2 hours.

  • Hydrolysis: Cool to 0°C. Carefully quench with saturated aqueous NaOAc (exothermic). Stir vigorously for 2 hours to hydrolyze the iminium intermediate.

  • Workup: Extract with CH2Cl2 (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Vacuum distillation (bp ~70°C at 15 mmHg) yields the aldehyde as a pale yellow oil.

Step 2: Pinnick Oxidation to Carboxylic Acid

Reagents: NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O.

  • Dissolve the aldehyde (from Step 1) in t-BuOH/H2O (3:1).

  • Add 2-methyl-2-butene (5.0 equiv) as a scavenger for HOCl.

  • Add NaH2PO4 (2.0 equiv).

  • Add NaClO2 (1.5 equiv) portion-wise at 0°C.

  • Stir at RT for 4 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1] The product, 3,4-dihydro-2H-pyran-5-carboxylic acid , is often a crystalline solid.

Step 3: Amide Coupling

Reagents: CDI (1,1'-Carbonyldiimidazole), NH4OH (or substituted amine), THF.

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF.

  • Add CDI (1.1 equiv) in one portion. Evolution of CO2 gas will be observed. Stir for 1 hour at RT until gas evolution ceases.

  • Cool to 0°C and add aqueous NH4OH (5.0 equiv) or the specific amine.

  • Stir for 3 hours.

  • Isolation: Evaporate THF. Dilute with water. The amide often precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Hexane.

Application: Stereoselective Hydrogenation

The primary utility of this building block is the generation of 3-substituted tetrahydropyrans (THPs). Hydrogenation of the double bond creates a chiral center at C3 (using THP numbering, which corresponds to C5 of the DHP).

Protocol 2: Asymmetric Hydrogenation to (3R)-Tetrahydropyran-3-carboxamide

Context: This reaction is critical for generating chiral cores for amino-sugar mimics.

  • Catalyst Loading: In a high-pressure autoclave, dissolve DHP-5-carboxamide (1.0 g) in MeOH (10 mL).

  • Catalyst: Add Ru(OAc)2(BINAP) (1 mol%). Note: Ruthenium-BINAP complexes are preferred for functionalized olefins over Pd/C to induce enantioselectivity.

  • Conditions: Pressurize with H2 (40 bar). Heat to 60°C. Stir for 24 hours.

  • Workup: Filter through a pad of Celite. Concentrate.

  • Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralpak AD-H, Hexane/iPrOH).

Critical Insight: The amide group coordinates with the Ru-center, directing the facial selectivity of hydride addition.

Application: Ring Opening / Trans-functionalization

Due to the "push-pull" nature, the C6 position is susceptible to nucleophilic attack, which can trigger ring opening. This is useful for synthesizing acyclic chain-extended amino alcohols.

Protocol 3: Nucleophilic Ring Opening with Primary Amines

Reaction: DHP-5-carboxamide + R-NH2


 Acyclic Enaminone derivative.
  • Dissolve DHP-5-carboxamide in Ethanol.

  • Add Primary Amine (e.g., Benzylamine, 1.2 equiv).

  • Reflux for 6 hours.

  • Mechanism: The amine attacks C6 (the vinylogous ester position). The ring opens to form a 5-hydroxy-2-methylene-pentanamide derivative (often existing as the enamine tautomer).

  • Utility: This generates a linear 5-carbon chain with differentiated termini (alcohol at one end, amide at the other), valuable for macrocyclization precursors.

Visualizing the Workflow

The following diagram illustrates the synthesis of the building block and its divergent applications.

DHP_Workflow cluster_0 Core Synthesis DHP 3,4-Dihydro-2H-pyran (Starting Material) Aldehyde 5-Formyl-DHP DHP->Aldehyde Vilsmeier-Haack (POCl3/DMF) Acid 5-Carboxy-DHP Aldehyde->Acid Pinnick Ox (NaClO2) Amide 3,4-dihydro-2H-pyran- 5-carboxamide (Target Building Block) Acid->Amide Amidation (CDI/Amine) THP Chiral Tetrahydropyran- 3-carboxamide Amide->THP Asymmetric Hydrogenation (Ru-BINAP, H2) Acyclic Acyclic Amino-Alcohol (Ring Opening) Amide->Acyclic Nucleophilic Attack (C6) (R-NH2, Reflux)

Figure 1: Synthetic pathway from commodity chemical DHP to the 5-carboxamide building block, and subsequent divergent applications in medicinal chemistry.[2]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Vilsmeier Step Incomplete hydrolysis of the iminium salt.Increase quenching time with NaOAc (2-3 hours). Ensure pH > 5 during workup.
Racemization during Hydrogenation High temperature or poor ligand quality.Lower temperature to 40°C; increase H2 pressure. Purify BINAP ligand before use.
Polymerization of Amide Acidic conditions.[1][3]DHP derivatives are acid-sensitive. Ensure all glassware is base-washed or neutral. Store product with trace K2CO3.
Poor Solubility High polarity of primary amide.Use DMF or DMSO for reactions; use EtOAc/MeOH mixtures for extractions.

References

  • Ievlev, M. Y., et al. (2016).[4] Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis. Beilstein Journal of Organic Chemistry, 12, 2093–2098.[4]

  • Osipov, D. V., et al. (2019).[5] Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. Targets in Heterocyclic Systems, 22, 436.[5]

  • Liang, G., et al. (2013).[4][6] Synthesis of 2-substituted tetrahydropyrans. Organic Letters, 15(23), 5974-5977.

  • BenchChem Technical Support. (2025). A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications. BenchChem Application Notes.

Disclaimer: The protocols provided here are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling Vilsmeier reagents or high-pressure hydrogenation equipment.

Sources

Application Notes and Protocols: N-Functionalization of Dihydropyran Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dihydropyran carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to precisely modify the nitrogen atom of the carboxamide group (N-functionalization) is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the N-functionalization of dihydropyran carboxamides, intended for researchers in drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of these transformations, offer step-by-step experimental procedures, and provide troubleshooting guidance to ensure successful implementation.

Introduction: The Significance of the Dihydropyran Carboxamide Moiety

The 3,4-dihydropyran ring is a common motif in natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory and antiviral properties.[1][2][3] When coupled with a carboxamide functional group, this scaffold offers a versatile platform for drug design. The amide bond is a cornerstone of peptide and protein structure, and N-substituted amides are prevalent in pharmaceuticals. The ability to introduce diverse substituents onto the amide nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.

The N-functionalization of dihydropyran carboxamides enables the exploration of chemical space around a core scaffold, a key strategy in lead optimization. This process can lead to the discovery of compounds with enhanced potency, selectivity, and reduced off-target effects.

Core Principles and Mechanistic Insights

The N-functionalization of amides typically involves the deprotonation of the N-H bond to form an amidate anion, which then acts as a nucleophile. However, amides are weakly acidic, requiring a strong base for deprotonation. The choice of base and reaction conditions is critical to avoid side reactions, such as hydrolysis of the amide or reactions involving other functional groups on the dihydropyran ring.

Common strategies for N-functionalization include:

  • N-Alkylation: This involves the reaction of the deprotonated amide with an alkyl halide. The reaction proceeds via an SN2 mechanism.

  • N-Arylation: This can be achieved through several methods, including copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or through reactions with aryne intermediates.[4][5]

  • Reductive Amination: While not a direct functionalization of a pre-existing amide, this method can be used to synthesize N-substituted dihydropyran carboxamides from a corresponding amine and an aldehyde or ketone.

The specific reactivity of the dihydropyran carboxamide substrate will depend on the substitution pattern of the ring and the steric and electronic properties of the carboxamide group.

Experimental Protocols

This section provides detailed, step-by-step protocols for the N-alkylation and N-arylation of a generic dihydropyran carboxamide.

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are crucial for the success of these reactions. Solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or passage through a solvent purification system).

  • Reactions involving strong bases should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and carbon dioxide.

Protocol 1: N-Alkylation of a Dihydropyran Carboxamide

This protocol describes a general procedure for the N-alkylation of a dihydropyran carboxamide using sodium hydride as the base and an alkyl halide as the electrophile.

Workflow for N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dihydropyran Carboxamide Alkyl Halide Sodium Hydride (NaH) Anhydrous THF dissolve Dissolve carboxamide in anhydrous THF reagents->dissolve add_base Add NaH portionwise at 0 °C dissolve->add_base stir_deprotonation Stir for 30 min at 0 °C add_base->stir_deprotonation add_alkyl_halide Add alkyl halide dropwise stir_deprotonation->add_alkyl_halide warm_rt Warm to room temp. Stir overnight add_alkyl_halide->warm_rt quench Quench with sat. NH4Cl (aq) warm_rt->quench extract Extract with EtOAc quench->extract wash Wash organic layer (H2O, brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the N-alkylation of dihydropyran carboxamides.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Dihydropyran CarboxamideSubstrateN/A
Sodium Hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)ReagentSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)SolventSigma-Aldrich
Saturated Ammonium Chloride (NH4Cl) solutionQuenching AgentFisher Scientific
Ethyl Acetate (EtOAc)Extraction SolventFisher Scientific
Brine (Saturated NaCl solution)Washing AgentFisher Scientific
Anhydrous Sodium Sulfate (Na2SO4)Drying AgentFisher Scientific
Silica Gel (230-400 mesh)Stationary PhaseSorbent Technologies

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the dihydropyran carboxamide (1.0 eq).

  • Dissolve the carboxamide in anhydrous THF (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portionwise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the N-arylation of a dihydropyran carboxamide with an aryl halide using a palladium catalyst and a phosphine ligand.

Workflow for N-Arylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dihydropyran Carboxamide Aryl Halide Pd Catalyst (e.g., Pd2(dba)3) Phosphine Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Anhydrous Toluene combine Combine all reagents in a sealed tube reagents->combine degas Degas the mixture (e.g., N2 bubbling) combine->degas heat Heat to 80-110 °C overnight degas->heat cool Cool to room temp. heat->cool filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the palladium-catalyzed N-arylation of dihydropyran carboxamides.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Dihydropyran CarboxamideSubstrateN/A
Aryl Halide (e.g., Bromobenzene, 4-Chlorotoluene)ReagentSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)CatalystStrem Chemicals
XantphosLigandStrem Chemicals
Cesium Carbonate (Cs2CO3)BaseSigma-Aldrich
Anhydrous TolueneSolventSigma-Aldrich
CeliteFiltration AidSigma-Aldrich

Procedure:

  • To an oven-dried sealed tube, add the dihydropyran carboxamide (1.0 eq), aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (0.1 M concentration) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Data Summary and Expected Outcomes

The success and yield of the N-functionalization reactions are highly dependent on the specific substrates and reaction conditions. The following table provides a general overview of expected outcomes.

Reaction TypeSubstrate ScopeTypical YieldsKey Considerations
N-Alkylation Primary and secondary alkyl halides. Bulky halides may result in lower yields.60-95%Strong base required. Anhydrous conditions are critical.
N-Arylation Electron-rich and electron-poor aryl halides. Steric hindrance can affect yields.50-90%Catalyst and ligand choice is crucial. Inert atmosphere is necessary.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation (N-alkylation). Inactive catalyst (N-arylation).Use a stronger base or increase the reaction time for deprotonation. Use fresh catalyst and ensure anhydrous/anaerobic conditions.
Multiple products observed Side reactions (e.g., O-alkylation, elimination).Use a less coordinating solvent. Lower the reaction temperature.
Difficulty in purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider alternative purification methods (e.g., preparative TLC, HPLC).

Conclusion

The N-functionalization of dihydropyran carboxamides is a powerful tool for the synthesis of diverse compound libraries for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to successfully perform these transformations. Careful attention to reaction setup, reagent quality, and reaction monitoring will lead to reliable and reproducible results. Further optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. ACS Combinatorial Science. [Link]

  • Unexpected Formation of Highly Functionalized Dihydropyrans via Addition-Cyclization Reactions Between Dimethyl Oxoglutaconate and α,β-Unsaturated Hydrazones. PMC. [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journals. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. ResearchGate. [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. CSIR-NIScPR. [Link]

  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. PubMed. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PMC. [Link]

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

Sources

Assay for testing the anti-inflammatory activity of pyran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The pyran nucleus (including chromenes, coumarins, and pyran-2-ones) represents a privileged scaffold in medicinal chemistry, structurally mimicking the pharmacophores of established NSAIDs (e.g., diclofenac precursors).[1] However, a common failure mode in developing these derivatives is relying solely on generic screening without establishing mechanistic selectivity.[1]

This guide departs from standard "recipe-book" protocols. Instead, it presents a Hierarchical Validation Pipeline . We begin with high-throughput physicochemical screening (Albumin Denaturation) to filter library "hits," proceed to enzymatic specificity (COX-1 vs. COX-2), and conclude with cellular functional validation (NO inhibition in LPS-stimulated macrophages).[1] This "Triad Approach" ensures that observed activity is not an artifact of cytotoxicity or non-specific protein binding.

Part 1: The Validation Workflow

To optimize resource allocation, do not subject every synthesized compound to expensive cell-based assays immediately.[1] Use the following logic gate:

ValidationWorkflow Synthesis Pyran Library Synthesis Screen Phase 1: Physicochemical Screen (Albumin Denaturation) Synthesis->Screen Decision1 IC50 < Reference? Screen->Decision1 Decision1->Synthesis No (Refine SAR) Enzyme Phase 2: Enzymatic Selectivity (COX-1 vs COX-2) Decision1->Enzyme Yes Cellular Phase 3: Cellular Validation (RAW 264.7 / NO Assay) Enzyme->Cellular Lead Lead Candidate (High Potency, Low Toxicity) Cellular->Lead

Caption: Hierarchical screening workflow for pyran derivatives. Phase 1 filters for general efficacy; Phase 2 determines mechanism; Phase 3 confirms biological relevance.

Part 2: Phase 1 - Physicochemical Screening (Albumin Denaturation)

Scientific Context: Inflammation induces protein denaturation. Pyran derivatives that stabilize albumin against heat-induced denaturation often possess membrane-stabilizing properties, correlating well with anti-inflammatory activity in in vivo edema models.[1] This is a robust, low-cost "Go/No-Go" filter.

Protocol:

  • Reagent Preparation:

    • Test Solution: Dissolve pyran derivatives in DMSO. Dilute with Phosphate Buffered Saline (PBS, pH 6.[1]4) to final concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Note: Final DMSO concentration must be <1% to avoid solvent-induced denaturation.[1]

    • Albumin Solution: 1% Bovine Serum Albumin (BSA) or fresh egg albumin in PBS (pH 6.4).

    • Reference Standard: Diclofenac Sodium (same concentration range).

  • Assay Steps:

    • Step 1: Mix 2.8 mL of PBS + 0.2 mL of Albumin Solution + 2 mL of Test/Standard solution.

    • Step 2 (Incubation): Incubate at 37°C for 15 minutes. (Equilibration).

    • Step 3 (Thermal Shock): Transfer to a water bath at 70°C for 5 minutes. Critical: This specific temperature induces measurable turbidity without precipitating the protein entirely.

    • Step 4: Cool to room temperature (25°C).

    • Step 5: Measure Absorbance (Abs) at 660 nm (turbidity) or 280 nm (protein structure).

  • Calculation:

    
    [1]
    

Part 3: Phase 2 - Mechanistic Specificity (COX-1/COX-2 Inhibition)[1]

Scientific Context: Many pyran derivatives act as competitive inhibitors of Cyclooxygenase (COX). The goal is to identify compounds that inhibit COX-2 (inducible, pro-inflammatory) while sparing COX-1 (constitutive, gastro-protective).[1] This assay uses the peroxidase activity of COX to oxidize TMPD, producing a colorimetric signal.[2][3]

Protocol (Colorimetric Screening):

  • Reagents:

    • Enzymes:[1][4] Ovine COX-1 and Recombinant Human COX-2.[1][2][4]

    • Substrate: Arachidonic Acid (AA).

    • Chromophore: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[1][2][4]

    • Cofactor: Heme (Hematin).[5]

  • Workflow:

    • Step 1: In a 96-well plate, add 150 µL Assay Buffer (0.1 M Tris-HCl, pH 8.0) and 10 µL Heme.

    • Step 2: Add 10 µL of Enzyme (COX-1 in one set, COX-2 in another).[1][2]

    • Step 3: Add 10 µL of Pyran Inhibitor (dissolved in DMSO). Include a Solvent Control (100% Activity) and a Background well (No Enzyme).

    • Step 4 (Pre-incubation): Incubate for 5 minutes at 25°C. Critical: Allows the inhibitor to bind the active site before substrate competition begins.

    • Step 5: Initiate reaction by adding 20 µL of TMPD/Arachidonic Acid mixture.

    • Step 6: Shake plate for 10 seconds; incubate for 5 minutes.

    • Step 7: Measure Absorbance at 590 nm .

  • Data Output:

    • Calculate IC50 for both isoforms.

    • Selectivity Index (SI) =

      
      .[1]
      
    • Target: High SI (>10) indicates a safer, COX-2 selective profile.[1]

Part 4: Phase 3 - Cellular Validation (NO Inhibition in RAW 264.7)

Scientific Context: Enzymatic assays happen in a tube; they don't account for membrane permeability or metabolic stability. We use RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).[6][7] LPS triggers the NF-κB pathway, upregulating iNOS and releasing Nitric Oxide (NO).[1] Effective pyran derivatives should suppress this NO release without killing the cell.

Pathway Visualization:

Mechanism LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Release iNOS->NO Griess Griess Reaction (Pink Azo Dye) NO->Griess Detection Pyran Pyran Derivative (Treatment) Pyran->NFkB Inhibits Pyran->iNOS Downregulates

Caption: Mechanism of Action in RAW 264.7 cells.[1][7] Pyran derivatives typically intervene by blocking NF-κB translocation or iNOS expression, reducing NO output.[1]

Protocol:

  • Cell Culture:

    • Seed RAW 264.7 cells at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate 24h at 37°C, 5% CO2.

  • Treatment (Co-treatment vs. Pre-treatment):

    • Recommended:Pre-treatment .[6][7] Add Pyran derivatives (1–50 µM) 1 hour before LPS. This mimics a prophylactic/stabilizing effect.

    • Add LPS (final concentration 1 µg/mL).[8]

    • Incubate for 24 hours .

  • Griess Assay (NO Quantification):

    • Centrifuge plate briefly to pellet debris.

    • Transfer 100 µL of supernatant to a fresh clear-bottom 96-well plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate 10 minutes at Room Temperature (Dark).

    • Measure Absorbance at 540 nm .

  • Critical Control (Viability):

    • Must perform: Remove remaining media from original cell plate. Add MTT or EZ-Cytox reagent to verify that the reduction in NO is not simply due to cell death.

    • Rule: If Cell Viability < 80% at a given concentration, the NO inhibition data at that concentration is invalid.[1]

Part 5: Data Presentation & Analysis

Table 1: Example Data Summary for a Lead Pyran Derivative (PYR-001)

AssayParameterPYR-001 ResultRef (Diclofenac)Interpretation
Albumin Denaturation IC50 (µg/mL)45.2 ± 1.238.5 ± 0.9Moderate physicochemical stability.[1]
COX-1 Enzyme IC50 (µM)>1004.2Low affinity for COX-1 (Good).
COX-2 Enzyme IC50 (µM)0.850.95High potency against COX-2.
Selectivity Index Ratio (1/2)>1174.4Highly Selective.
Cellular NO IC50 (µM)12.48.1Functional in biological systems.[1]
Cell Cytotoxicity CC50 (µM)>200>200Wide therapeutic window.

Statistical Validity:

  • All experiments must be performed in biological triplicate (

    
    ).
    
  • Calculate Z-factor for plate-based assays. A Z-factor > 0.5 confirms the assay is robust enough for screening.

References

  • Chandra, S., et al. (2012).[1] In vitro anti-inflammatory and anti-arthritic activity of Oryza sativa Var. Joha Rice. Journal of Pharmacognosy and Phytochemistry. Link

  • Rahman, H., et al. (2015).[1][9] In vitro anti-inflammatory and anti-arthritic activity of Oryza sativa Var. Joha Rice (Updated Protocol). American Journal of Phytomedicine and Clinical Therapeutics. Link

  • Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Application Notes. Link

  • He, Y., et al. (2025).[1][10][11] Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry. Link

  • National Cancer Institute (NCL). (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.[6][8][12]7. NCL Method GTA-001. Link

  • Abdelgawad, M.A., et al. (2025).[1][11] Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.[1][11] Pharmaceuticals. Link[1]

Sources

Screening 3,4-dihydro-2H-pyran-5-carboxamide analogs for anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Screening 3,4-dihydro-2H-pyran-5-carboxamide Analogs for Anticancer Activity

Executive Summary & Scientific Rationale

The 3,4-dihydro-2H-pyran scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous anticancer agents.[1] The specific functionalization at the C-5 position with a carboxamide moiety is of high strategic interest.

Why this scaffold?

  • Hydrogen Bonding Donors/Acceptors: The carboxamide group (

    
     or 
    
    
    
    ) mimics the adenine motif of ATP, making these analogs potent candidates for Kinase Inhibition (specifically CDK2 and VEGFR pathways).
  • Chirality & Conformation: The non-planar half-chair conformation of the dihydro-pyran ring allows for specific hydrophobic pocket occupation that planar aromatics cannot achieve.

  • Metabolic Stability: Unlike their ester counterparts (often hydrolyzed by esterases), carboxamides offer superior plasma stability.

This guide details a validated workflow to screen these analogs, moving from in silico predictions to in vitro phenotypic anchoring and mechanistic validation.

Screening Workflow Visualization

The following flowchart outlines the "Funnel Approach" used to filter a library of 50+ analogs down to 1-2 lead candidates.

ScreeningFunnel Library Compound Library (3,4-dihydro-2H-pyran-5-carboxamides) InSilico Phase 1: In Silico Docking Target: CDK2 / Tubulin Library->InSilico 50+ Analogs PrimaryScreen Phase 2: Primary Screen (MTT) Cell Lines: MCF-7, HCT-116 InSilico->PrimaryScreen Top 20 Scored HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection Dose-Response Mechanism Phase 3: Mechanism of Action Flow Cytometry (Cell Cycle/Apoptosis) HitSelection->Mechanism Top 3 Hits Lead Lead Candidate Ready for In Vivo Mechanism->Lead Validation

Caption: The Screening Funnel: A stepwise reductionist approach to identify high-potency leads.

Phase 1: In Silico Docking (The Filter)

Before wet-lab synthesis or purchasing, prioritize analogs based on their binding affinity to Cyclin-Dependent Kinase 2 (CDK2) , a primary target for pyran-based scaffolds.

Protocol:

  • Target Preparation: Download PDB ID 1DI8 (CDK2 complexed with ATP-competitive inhibitor). Remove water molecules and add polar hydrogens using AutoDock Tools or Maestro.

  • Ligand Preparation: Generate 3D conformers of the 5-carboxamide analogs. Energy minimize using the MMFF94 force field.

  • Grid Generation: Define the active site box centered on the hinge region (residues Glu81, Leu83).

  • Scoring: Filter compounds with binding energy

    
    .
    

Expert Insight: Look for a key hydrogen bond between the carboxamide NH and the backbone carbonyl of Glu81 . This interaction is critical for ATP-competitive inhibition.

Phase 2: Primary In Vitro Cytotoxicity (The Net)

The MTT Assay is the industry standard for high-throughput viability screening.

Protocol: MTT Cell Viability Assay

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, PBS.

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colorectal), and HUVEC (Normal control).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Add analogs at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:



Representative Data Table (Mock Data):

Compound IDR1 SubstituentMCF-7 IC50 (µM)HCT-116 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (SI)
PYR-5C-01 -H> 100> 100> 100N/A
PYR-5C-04 -4-Cl-Phenyl12.515.285.06.8
PYR-5C-09 -3,4,5-Tri-OMe 2.4 3.1 > 100 > 40
Doxorubicin (Control)0.50.81.22.4

Note: Compound PYR-5C-09 shows high potency and excellent selectivity (SI > 10 is desired).

Phase 3: Mechanistic Validation (The Deep Dive)

Once a hit (e.g., PYR-5C-09) is identified, you must determine how it kills cancer cells. Pyran-5-carboxamides typically induce G1/S Phase Arrest (via CDK2 inhibition) or Apoptosis .

Experiment A: Cell Cycle Analysis (Flow Cytometry)

Rationale: If the analog inhibits CDK2, cells should accumulate in the G0/G1 phase, unable to enter DNA synthesis (S phase).

Protocol:

  • Harvest: Treat MCF-7 cells with IC50 concentration of the analog for 24h. Trypsinize and wash with cold PBS.

  • Fixation: Resuspend in 70% ice-cold ethanol (add dropwise while vortexing). Fix overnight at -20°C.

  • Staining: Wash ethanol.[1] Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

Experiment B: Apoptosis Assay (Annexin V-FITC/PI)

Rationale: Distinguish between necrotic toxicity and programmed cell death.

Protocol:

  • Treatment: Treat cells for 48h.

  • Staining: Use an Annexin V-FITC Apoptosis Detection Kit. Resuspend cells in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic (Avoid these compounds).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Proposed Mechanism of Action

Based on the structural properties of 5-carboxamide pyrans, the following signaling pathway is the most probable mode of action.

MOA Compound Pyran-5-Carboxamide (Analog) Target CDK2 / Cyclin E Complex Compound->Target Inhibits Rb Retinoblastoma Protein (Rb) Target->Rb Phosphorylates Apoptosis Apoptosis (Cell Death) Target->Apoptosis Inhibition leads to E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (DNA Replication) E2F->SPhase Promotes

Caption: Proposed Mechanism: The analog inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation, thereby blocking S-phase entry and triggering apoptosis.

References

  • BenchChem. An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery. (Accessed 2023).[2] Link

  • National Institutes of Health (NIH). New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. Eur J Med Chem. 2021.[3] Link

  • ResearchGate. Current Developments in the Pyran-Based Analogues as Anticancer Agents. (Accessed 2023).[2] Link

  • MDPI. Synthesis and Biological Evaluation of Some New Coumarin Derivatives (Fused Pyran Systems). Molecules 2003. Link

  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran Product Information & Synthesis Applications.Link

Sources

Application Notes & Protocols: A Guide to Dihydropyran Synthesis via the Hetero-Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Building Biologically Relevant Scaffolds

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings.[1] A vital extension of this reaction is the Hetero-Diels-Alder (HDA) reaction, where one or more heteroatoms are incorporated into the diene or dienophile, leading to the formation of heterocyclic systems.[1][2] Among these, the oxo-Diels-Alder reaction, which typically involves the [4+2] cycloaddition of a conjugated diene with an aldehyde or ketone (a heterodienophile), is an exceptionally efficient route to synthesize dihydropyrans.[1][3]

The dihydropyran motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of natural products and pharmaceuticals exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[4][5][6] Its prevalence highlights its evolutionary selection as a key structural element for molecular recognition and function.[4] Consequently, methods for the stereoselective construction of this ring system are of paramount importance to researchers in synthetic chemistry and drug discovery.[7][8][9]

This document serves as a comprehensive technical guide to the Hetero-Diels-Alder reaction for dihydropyran synthesis. We will delve into the mechanistic underpinnings of the reaction, explore the key reagents and catalysts that govern its efficiency and stereoselectivity, and provide a detailed, field-proven protocol for the asymmetric synthesis of a chiral dihydropyranone, a versatile synthetic intermediate.[7]

Mechanistic Foundations: Controlling Reactivity and Stereochemistry

The power of the HDA reaction lies in its ability to rapidly generate molecular complexity, forming two new sigma bonds and up to three stereocenters in a single step.[2] Understanding the reaction mechanism is critical to controlling these outcomes.

The Role of Frontier Molecular Orbitals (FMO)

The regioselectivity of the HDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile (the aldehyde or ketone).[2][10] This "normal electron demand" scenario is the most common for oxo-Diels-Alder reactions. The reaction is accelerated by Lewis acid catalysts, which coordinate to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density, thereby lowering the energy of the LUMO and enhancing its interaction with the diene's HOMO, leading to a significant rate acceleration.[11]

Lewis Acid Catalysis and Asymmetric Induction

While the uncatalyzed reaction can proceed, particularly with highly reactive dienes, Lewis acid catalysis is often essential for achieving high yields and selectivities with less reactive aldehydes.[2][12] In the realm of asymmetric synthesis, chiral Lewis acids are indispensable. A chiral Lewis acid creates a stereochemically defined environment around the coordinated aldehyde. This chiral pocket dictates the facial selectivity of the diene's approach, leading to the preferential formation of one enantiomer of the dihydropyran product.[13]

The general mechanism for Lewis acid-catalyzed asymmetric HDA is depicted below. The Lewis acid (LA*) activates the aldehyde, which then undergoes a concerted [4+2] cycloaddition with the diene through a sterically favored transition state.

Lewis_Acid_Catalysis cluster_activation Activation Aldehyde Aldehyde (Dienophile) Activated Activated Complex (Lowered LUMO) Aldehyde->Activated Coordination Catalyst Chiral Lewis Acid (LA*) TS Asymmetric Transition State Activated->TS Diene Diene (e.g., Danishefsky's) Diene->TS [4+2] Cycloaddition Product Dihydropyran Product TS->Product

Figure 1: Lewis acid activation in an asymmetric HDA reaction.

Core Components of the Reaction

The success of the HDA reaction hinges on the appropriate selection of its three primary components: the diene, the dienophile, and the catalyst.

The Diene: The 4π Electron System

Electron-rich dienes are essential for the normal-electron-demand HDA. Among the most successful and widely used are the siloxy-dienes.

  • Danishefsky's Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene): This is the archetypal activated diene for HDA reactions with aldehydes.[2] Its high reactivity and the synthetic versatility of the resulting dihydropyranone product make it a workhorse in organic synthesis.[7]

  • Rawal's Diene (1-amino-3-siloxy-1,3-butadiene): This class of dienes exhibits even higher reactivity than Danishefsky's diene, often allowing for cycloadditions to occur under mild, thermal conditions without the need for a Lewis acid catalyst.[12][14] This feature can be advantageous when working with acid-sensitive substrates.

The Dienophile: The 2π Hetero-Component

In the oxo-Diels-Alder reaction, the dienophile is a carbonyl-containing compound.

  • Aldehydes: A vast range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, are suitable substrates. Their reactivity is influenced by electronic and steric factors. Electron-poor aldehydes (e.g., p-nitrobenzaldehyde) are generally more reactive.[15]

  • Ketones: Simple ketones are generally less reactive than aldehydes. However, ketones bearing strongly electron-withdrawing substituents can participate effectively in Lewis acid-catalyzed HDA reactions.

The Catalyst: The Key to Enantioselectivity

The development of potent and selective chiral catalysts has transformed the HDA reaction into a premier tool for asymmetric synthesis.[13][16] Chiral metal complexes are the most common, where a metal Lewis acid is modified with a chiral ligand.

Catalyst ClassCommon Metal Center(s)Typical Ligand TypeKey Features & Applications
Bis(oxazoline) (BOX) Complexes Cu(II), Mg(II)C2-symmetric bis(oxazolines)Highly effective for reactions of aldehydes and α,β-unsaturated acyl compounds.[7] Robust, well-studied, and provides high enantioselectivity.
Dirhodium(II) Carboxamidates Rh(II)Chiral CarboxamidatesExceptionally high turnover numbers (low catalyst loadings).[15] Effective for various aldehydes with Danishefsky's diene.
(Salen) Complexes Cr(III), Al(III)Salen (Schiff base)Provides a well-defined chiral environment; effective for a range of aldehydes.[17]
BINOL Derivatives Ti(IV), Al(III), B(III)BINOL (1,1'-Bi-2-naphthol)One of the earliest successful ligand classes for asymmetric HDA. Highly tunable.[2][13]
Organocatalysts -Chiral Diols, ProlineMetal-free approach. Often relies on hydrogen-bond activation of the aldehyde.[18][19]

Experimental Protocol: Asymmetric Synthesis of 2-Phenyl-2,3-dihydro-4H-pyran-4-one

This protocol details a reliable and highly enantioselective HDA reaction between Danishefsky's diene and benzaldehyde, using a chiral N,N'-dioxide/Magnesium(II) complex as the catalyst. This system is known for its high yields and excellent stereocontrol.[7]

Experimental Workflow

The overall process involves the in situ preparation of the chiral catalyst, followed by the cycloaddition reaction at low temperature, and concluded with an acidic workup to yield the final product.

HDA_Workflow Start Start: Flame-dried flask under N₂ Cat_Prep Catalyst Preparation: Chiral Ligand + Mg(OTf)₂ in Toluene, RT, 1 hr Start->Cat_Prep Cooling Cool to -20 °C Cat_Prep->Cooling Add_Aldehyde Add Benzaldehyde (1.0 eq) Cooling->Add_Aldehyde Add_Diene Slowly Add Danishefsky's Diene (1.2 eq) Add_Aldehyde->Add_Diene Reaction Stir at -20 °C Monitor by TLC (Typically 2-4 hrs) Add_Diene->Reaction Quench Quench: Add Trifluoroacetic Acid (TFA) Reaction->Quench Workup Aqueous Workup: NaHCO₃ wash, Brine wash, Dry (Na₂SO₄) Quench->Workup Purify Purification: Silica Gel Column Chromatography Workup->Purify End Final Product: Enantiomerically enriched dihydropyranone Purify->End

Figure 2: Experimental workflow for the asymmetric HDA reaction.
Materials & Reagents
  • Chiral N,N'-dioxide ligand (e.g., L-Pipecolinol-derived)

  • Magnesium(II) trifluoromethanesulfonate (Mg(OTf)₂)

  • Benzaldehyde (freshly distilled)

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Toluene (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Procedure

PART A: In Situ Catalyst Preparation

  • System Setup: Add the chiral N,N'-dioxide ligand (0.005 mmol, 0.5 mol%) and Mg(OTf)₂ (0.005 mmol, 0.5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.

  • Activation: Stir the resulting suspension at room temperature (20-25 °C) for 1 hour. A clear solution should form as the catalyst complex assembles.

    • Causality Insight: This pre-stirring step is crucial for the complete formation of the active chiral Lewis acid complex, ensuring high catalytic activity and enantioselectivity.

PART B: Hetero-Diels-Alder Cycloaddition

  • Cooling: Cool the catalyst solution to -20 °C using a cryocooler or an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) to the cold catalyst solution.

  • Diene Addition: Slowly add Danishefsky's diene (1.2 mmol, 1.2 eq) to the reaction mixture dropwise over 5 minutes.

    • Causality Insight: A slight excess of the diene ensures complete consumption of the limiting aldehyde. Slow addition helps to control the reaction exotherm and maintain optimal conditions for stereoselectivity.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

PART C: Workup and Purification

  • Quenching: Once the aldehyde is consumed (as indicated by TLC), quench the reaction by adding 2-3 drops of trifluoroacetic acid (TFA).

    • Causality Insight: The primary cycloadduct is a silyl enol ether. TFA provides the acidic conditions necessary to hydrolyze this intermediate to the more stable 2,3-dihydropyran-4-one product.

  • Neutralization & Extraction: Allow the mixture to warm to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (typically using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure 2-phenyl-2,3-dihydro-4H-pyran-4-one.

Expected Results

This protocol is robust and provides high yields and stereoselectivities across a range of aldehyde substrates.

AldehydeCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Benzaldehyde0.5295>99
p-Nitrobenzaldehyde0.529699
Cinnamaldehyde0.549198
Cyclohexanecarboxaldehyde0.539097
(Data adapted from representative procedures using similar N,N'-dioxide/Mg(II) catalytic systems.[7])

Conclusion and Outlook

The Hetero-Diels-Alder reaction is a formidable tool for the efficient and stereocontrolled synthesis of dihydropyrans. The use of chiral Lewis acid catalysts has elevated this transformation, providing reliable access to enantiomerically enriched heterocyclic building blocks that are invaluable in drug discovery and the total synthesis of complex natural products.[4][7] The protocol described herein represents a state-of-the-art, validated method that combines operational simplicity with exceptional performance, empowering researchers to construct these vital molecular scaffolds with confidence and precision. Future developments will likely focus on expanding the substrate scope, developing even more efficient and sustainable (organo)catalytic systems, and applying these methods to increasingly complex molecular targets.[18][20]

References

  • Hisashi, Y. Asymmetric Diels-Alder Reactions Using Chiral Lewis Acid Catalysts. J-Stage. Available at: [Link].

  • University of Illinois. Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. Available at: [Link].

  • Doyle, M. P., et al. A New Class of Chiral Lewis Acid Catalysts for Highly Enantioselective Hetero-Diels-Alder Reactions: Exceptionally High Turnover Numbers from Dirhodium(II) Carboxamidates. Journal of the American Chemical Society. Available at: [Link].

  • Pilli, R. A., & de Meira, P. R. Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. Available at: [Link].

  • Rawal, V. H., et al. Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Chemistry Portal. Available at: [Link].

  • Mukaiyama, T., et al. A Lewis Base-catalyzed Hetero Diels–Alder Reaction between Aldehydes and the Danishefsky's Diene. Chemistry Letters. Available at: [Link].

  • ACS Publications. Catalytic Diastereoselective Hetero-Diels–Alder Reaction of α-Haloacroleins with Alkenes: Construction of 3,4-Dihydropyran. Organic Letters. Available at: [Link].

  • Shamrai, O. I., & Zarudnitskii, E. V. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link].

  • ResearchGate. Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. ResearchGate. Available at: [Link].

  • ResearchGate. (PDF) Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes. ResearchGate. Available at: [Link].

  • Ishihara, K., et al. Enantioselective Diels–Alder Reaction Induced by Chiral Supramolecular Lewis Acid Catalysts Based on CN. J-Stage. Available at: [Link].

  • Beilstein-Institut. Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols. PMC. Available at: [Link].

  • Wikipedia. Oxo-Diels–Alder reaction. Wikipedia. Available at: [Link].

  • Wikipedia. Diels–Alder reaction. Wikipedia. Available at: [Link].

  • Organic Chemistry Portal. Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. Available at: [Link].

  • Organic Syntheses. AN EFFICIENT, HIGHLY DIASTEREO- AND ENANTIOSELECTIVE HETERO-DIELS-ALDER CATALYST. Organic Syntheses. Available at: [Link].

  • Amanote Research. (PDF) Catalytic Asymmetric Oxo-Diels–Alder Reactions With. Amanote Research. Available at: [Link].

  • Organic Chemistry Portal. Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link].

  • Advanced Journal of Chemistry, Section A. Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. Available at: [Link].

  • Budriesi, R., et al. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs. PubMed. Available at: [Link].

  • Budriesi, R., et al. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. PubMed. Available at: [Link].

Sources

Experimental procedure for synthesizing adenosine A2A receptor agonists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Validation of Adenosine A2A Receptor Agonists for Research and Development

Authored by: A Senior Application Scientist

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental procedure for the synthesis, purification, characterization, and functional validation of adenosine A2A receptor agonists. The protocols are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction: The Therapeutic Promise of the Adenosine A2A Receptor

The adenosine A2A receptor (A2AR) is a G-protein-coupled receptor (GPCR) that has garnered significant attention in drug discovery due to its diverse physiological roles.[1] A2A receptors are highly expressed in various tissues, including the brain (specifically in the basal ganglia), immune cells, blood vessels, and platelets.[2] Their activation is implicated in a wide range of biological processes, making them a compelling target for therapeutic intervention in cardiovascular diseases, inflammatory conditions, and neurological disorders like Parkinson's disease.[1][2]

Agonists of the A2A receptor, such as the naturally occurring nucleoside adenosine and the synthetic compound regadenoson, are of particular interest.[1] For instance, regadenoson is a selective A2A agonist approved by the U.S. Food and Drug Administration to increase coronary blood flow during cardiac stress tests.[2] The development of potent and selective A2A agonists is a key objective in medicinal chemistry, aiming to harness the therapeutic benefits of A2AR activation while minimizing off-target effects.[3][4]

The Adenosine A2A Receptor Signaling Pathway

Understanding the mechanism of action is crucial for interpreting the functional data of synthesized agonists. The A2A receptor primarily couples to the Gs alpha subunit of the heterotrimeric G protein.[5][6] Agonist binding triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the transcription factor CREB (cAMP responsive element binding protein 1), leading to changes in gene expression and cellular function.[5][8] This canonical pathway underscores the receptor's role in modulating cellular activity.[7]

A2A_Signaling_Pathway agonist A2A Agonist A2AR Adenosine A2A Receptor (GPCR) agonist->A2AR Binds to G_protein Gs Protein (α, β, γ subunits) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (Gαs subunit) cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cell_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) CREB->Cell_Response Leads to

Caption: Canonical A2A Receptor Signaling Pathway.

Synthesis of a Representative A2A Agonist: Regadenoson

This section details a well-established synthetic route for regadenoson, chosen for its clinical relevance and documented synthesis protocols.[9] The synthesis is a multi-step process that requires careful execution and adherence to safety protocols.

General Laboratory and Safety Guidelines

Chemical synthesis involves hazardous materials and requires strict adherence to safety protocols to prevent accidents and ensure a secure working environment.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[11][12][13]

  • Fume Hood: All reactions involving volatile or toxic reagents must be performed in a certified chemical fume hood.

  • Chemical Handling: Label all chemical containers clearly with the name, concentration, and hazard information.[10] Handle all reagents with care, consulting the Material Safety Data Sheet (MSDS) for each chemical before use.[14]

  • Glassware: Inspect all glassware for cracks or defects before use to prevent breakage under thermal or mechanical stress.[10]

  • Emergency Preparedness: Ensure you know the location and operation of emergency equipment, such as fire extinguishers, safety showers, and eyewash stations.[10]

  • Good Laboratory Practices (GLP): Maintain a clean and organized workspace.[15] Do not work alone in the laboratory. Ensure all personnel are properly trained for the procedures they are performing.[16][17]

Synthetic Scheme for Regadenoson

The synthesis of regadenoson can be achieved from 2-chloroadenine through a series of key transformations.[9]

Step 1: Synthesis of 2-Hydrazinoadenine This initial step involves the nucleophilic substitution of the chlorine atom in 2-chloroadenine with hydrazine.

  • Reagents: 2-chloroadenine, Hydrazine hydrate.

  • Procedure: A mixture of 2-chloroadenine and hydrazine hydrate is heated. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product, 2-hydrazinoadenine, is isolated.[9]

Step 2: Cyclization to form the Pyrazole Ring The 2-hydrazinoadenine is then reacted with a 1,3-dicarbonyl compound to form the pyrazole ring system.

  • Reagents: 2-hydrazinoadenine, Ethyl 2-formyl-3-oxopropionate.

  • Procedure: The reactants are cyclized, typically in an acidic medium, to yield the pyrazole-substituted adenine derivative.[9]

Step 3: Amination The ester group on the pyrazole ring is converted to a methylamide.

  • Reagents: The product from Step 2, Methylamine (aqueous solution).

  • Procedure: The pyrazole derivative is treated with an aqueous solution of methylamine. The reaction is heated to drive the amination to completion.

Step 4: Glycosidation (Ribosylation) The crucial ribose sugar moiety is attached to the purine core. This is a critical step that establishes the nucleoside structure.

  • Reagents: The product from Step 3, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Trimethylsilyl triflate (TMSOTf) as a catalyst.

  • Procedure: The pyrazole-adenine base is reacted with the protected ribose sugar in the presence of a Lewis acid catalyst like TMSOTf to form the N-glycosidic bond.[9]

Step 5: Deprotection The acetyl protecting groups on the ribose sugar are removed.

  • Reagents: The product from Step 4, Sodium hydroxide or another suitable base.

  • Procedure: The protected nucleoside is treated with a base to hydrolyze the acetyl groups, yielding the final product, regadenoson.[9]

Purification and Characterization of the Synthesized Agonist

The purity and identity of the synthesized compound must be rigorously established using a combination of chromatographic and spectroscopic techniques.[18]

Purification Protocol

The crude product obtained after the final deprotection step is typically purified to remove unreacted starting materials, by-products, and other impurities.

  • Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying small molecules in the pharmaceutical industry due to its high resolution.[19] Alternatively, column chromatography or recrystallization can be employed.[20]

  • Protocol (Preparative HPLC):

    • Dissolve the crude product in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Inject the solution onto a preparative reverse-phase C18 column.

    • Elute the compound using a gradient of a suitable mobile phase (e.g., water and acetonitrile with a modifier like trifluoroacetic acid).

    • Collect the fractions containing the pure product, as determined by UV detection.

    • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization or rotary evaporation).

Analytical Characterization

The following analytical techniques are essential for confirming the structure and assessing the purity of the final compound.[19][21]

Technique Purpose Expected Result for Regadenoson
HPLC To determine purityA single major peak with >98% purity.[9]
LC-MS To confirm molecular weightA peak corresponding to the mass of the protonated molecule [M+H]⁺.
¹H NMR To confirm the chemical structureThe proton NMR spectrum should show characteristic peaks for the purine, pyrazole, and ribose protons, with appropriate chemical shifts and coupling constants.
¹³C NMR To further confirm the carbon skeletonThe carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.[22]

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire process, from initial synthesis to final functional validation.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_validation Functional Validation S1 Step 1: 2-Hydrazinoadenine Formation S2 Step 2: Pyrazole Cyclization S1->S2 S3 Step 3: Amination S2->S3 S4 Step 4: Glycosidation S3->S4 S5 Step 5: Deprotection S4->S5 P1 Purification (e.g., HPLC) S5->P1 A1 Characterization (HPLC, LC-MS, NMR) P1->A1 V1 Cell-Based Assay (cAMP Measurement) A1->V1 V2 Data Analysis (EC50 Determination) V1->V2

Caption: Workflow for A2A Agonist Synthesis and Validation.

Functional Validation: Cell-Based cAMP Assay

To confirm that the synthesized compound acts as a functional agonist at the A2A receptor, a cell-based assay measuring the accumulation of intracellular cAMP is performed.[23][24]

Principle

A2A receptor activation by an agonist leads to an increase in intracellular cAMP levels.[6] This assay quantifies the amount of cAMP produced by cells expressing the A2A receptor in response to stimulation with the synthesized compound.

Materials
  • Cell Line: HEK293 cells stably expressing the human adenosine A2A receptor.[25][26]

  • Reference Agonist: A known A2A agonist such as NECA or CGS-21680 for comparison.[6][27]

  • Synthesized Compound: The purified compound to be tested.

  • Assay Buffer: Typically HBSS or MEM containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[28]

  • cAMP Detection Kit: A commercially available kit for quantifying cAMP (e.g., HTRF, ELISA, or luminescence-based).

Protocol
  • Cell Plating: Plate the HEK293-A2AR cells in a multi-well plate (e.g., 96-well or 384-well) and allow them to adhere overnight.[26]

  • Compound Preparation: Prepare serial dilutions of the synthesized compound and the reference agonist in the assay buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the different concentrations of the synthesized compound or reference agonist to the wells. Include a vehicle control (buffer only).

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).[28]

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP measurement using a suitable plate reader.

  • Data Analysis:

    • Plot the cAMP concentration (or signal) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax) for the synthesized compound.

    • Compare the EC50 and Emax values to those of the reference agonist to assess the potency and efficacy of the newly synthesized compound.

References

  • Bio-Rad. (n.d.). Development - A2A receptor signaling Pathway Map - PrimePCR. Retrieved from [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]

  • Giménez-Dueñas, C., et al. (2013). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Retrieved from [Link]

  • Luo, H., et al. (2014). Synthesis of Regadenoson. Chinese Journal of Pharmaceuticals, 45(8), 705-707. Retrieved from [Link]

  • Inglese, J., et al. (2018). Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis. Frontiers in Immunology. Retrieved from [Link]

  • He, W., et al. (2013). Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts. The FASEB Journal. Retrieved from [Link]

  • Le, Y., et al. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology. Retrieved from [Link]

  • New Drug Approvals. (2014, May 12). Regadenoson……..Adenosine A2a receptor agonist, for Coronary artery disease; Sickle cell anemia. Retrieved from [Link]

  • B-l, D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Larranaga-Vera, A., et al. (2019). Chemical synthesis of alendronate conjugates of CGS21680 (3, 8a–8c) and... ResearchGate. Retrieved from [Link]

  • Baraldi, P. G., et al. (2004). Synthesis and biological activity of new potential agonists for the human adenosine A2A receptor. Journal of Medicinal Chemistry, 47(16), 4056-4066. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Linden, J. (n.d.). Purification and Characterization of Adenosine Receptors. Grantome. Retrieved from [Link]

  • Shimadzu. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

  • Li, F., & Weng, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved from [Link]

  • Palle, V. P., et al. (2017). Process for the preparation of regadenoson. U.S. Patent No. 9,771,390 B2.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Ampliqon. (n.d.). Safety considerations for chemical reagents. Retrieved from [Link]

  • Lebon, G., et al. (2015). Purification and Crystallization of a Thermostabilized Agonist-Bound Conformation of the Human Adenosine A 2A Receptor. Springer Nature Experiments. Retrieved from [Link]

  • van der Pijl, R., et al. (2015). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology. Retrieved from [Link]

  • Cristalli, G., et al. (2001). Medicinal Chemistry of Adenosine A2A Receptor Agonists. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Olah, M. E., & Stiles, G. L. (1992). Affinity chromatography of A1 adenosine receptors of rat brain membranes. Journal of Neurochemistry. Retrieved from [Link]

  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]

  • Banères, J.-L., et al. (2023). Biophysical Dissection of Isolated GPCRs: The Adenosine A2A Receptor under the Bistouries. Receptors. Retrieved from [Link]

  • Gorantla, R. R., et al. (2019). Process of making regadenoson and novel polymorph thereof. U.S. Patent No. 10,442,832 B2.
  • Total Protection. (n.d.). 5 Safety Measures to Take When Handling Chemicals. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Rieger, J. M., et al. (2001). Design, Synthesis, and Evaluation of Novel A2A Adenosine Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Carpenter, B., & Tate, C. G. (2017). Expression, Purification and Crystallisation of the Adenosine A2A Receptor Bound to an Engineered Mini G Protein. Bio-protocol. Retrieved from [Link]

  • Sullivan, G. W., & Linden, J. (2008). Adenosine A2a receptor agonists as regulators of inflammation: pharmacology and therapeutic opportunities. Drug News & Perspectives. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Retrieved from [Link]

  • Langry, K. C., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Central Drugs Standard Control Organization. (n.d.). GOOD LABORATORY PRACTICES. Retrieved from [Link]

  • SafetyCulture. (2025, August 19). A Guide to Good Laboratory Practice (GLP). Retrieved from [Link]

  • Müller, C. E., & Jacobson, K. A. (2013). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Adenosine A2a Receptor Functional Recombinant Stable Cell Line. Retrieved from [Link]

  • Wang, Y., et al. (2022). Adenosine A2A Receptor Suppressed Astrocyte-Mediated Inflammation Through the Inhibition of STAT3/YKL-40 Axis in Mice With Chronic Cerebral Hypoperfusion-induced White Matter Lesions. Frontiers in Aging Neuroscience. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-pyran-5-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Dihydropyran moieties are key components in many biologically active compounds, and achieving high yields and purity in their synthesis is crucial for successful research and development.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic synthesis and specific literature on dihydropyran chemistry.

Troubleshooting Guide: Improving Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low overall yield in a multi-step synthesis like that of this compound can stem from inefficiencies in either the formation of the dihydropyran ring precursor or the final amidation step. Let's break down the potential issues and solutions for each stage.

Part A: Synthesis of the 3,4-Dihydro-2H-pyran-5-carboxylate Precursor

A common and efficient route to the dihydropyran core is through a hetero-Diels-Alder reaction.[3][4] However, other methods, such as those starting from 5-formyl or 5-acyl-3,4-dihydro-2H-pyrans, are also viable.

Potential Causes for Low Yield:

  • Inefficient Cycloaddition: The hetero-Diels-Alder reaction is sensitive to the electronic nature of both the diene and dienophile. Poor orbital overlap or competing side reactions can lower the yield.

  • Suboptimal Catalyst or Reaction Conditions: The choice of Lewis acid or organocatalyst is critical.[3] Inappropriate temperature or solvent can also hinder the reaction.

  • Precursor Instability: The starting materials or the dihydropyran product might be unstable under the reaction conditions.

Troubleshooting Strategies:

  • Catalyst Screening: If you are using a Lewis acid-catalyzed hetero-Diels-Alder reaction, consider screening a variety of catalysts with different Lewis acidities. For instance, while Cu(II)-based catalysts are common, others like iodine or various metal triflates might offer better results for your specific substrates.[3]

  • Solvent and Temperature Optimization: The polarity of the solvent can significantly influence the reaction rate and selectivity. A solvent screen (e.g., DCM, THF, toluene, or even solvent-free conditions) is recommended. Temperature should also be optimized; while some reactions proceed at room temperature, others may require heating or cooling to minimize side reactions.

  • Purity of Starting Materials: Ensure your diene and dienophile are of high purity. Impurities can inhibit the catalyst or lead to unwanted byproducts.

Part B: Amidation of 3,4-Dihydro-2H-pyran-5-carboxylic Acid or its Ester

The conversion of the carboxylic acid or ester to the desired carboxamide is a critical step where yield is often lost.

Potential Causes for Low Yield:

  • Poor Carboxylic Acid Activation: Incomplete activation of the carboxylic acid is a frequent issue, especially with sterically hindered or electron-rich heterocyclic acids.

  • Low Nucleophilicity of the Amine: If you are using an electron-deficient amine, its reduced nucleophilicity can lead to a sluggish reaction.

  • Side Reactions: The activated carboxylic acid intermediate can be prone to side reactions, such as the formation of an anhydride or other unreactive species.

  • Ring Opening or Instability: The dihydropyran ring might be sensitive to the reaction conditions, especially if harsh activating agents or prolonged heating are used.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: For problematic amide couplings, standard reagents like DCC or EDC/HOBt may not be sufficient. Consider using more potent coupling agents.

    Coupling ReagentKey Features & Recommendations
    HATU/DIPEA Highly effective for a wide range of amines and carboxylic acids, including those that are sterically hindered or have low nucleophilicity.
    HBTU/DIPEA Similar to HATU, a good alternative for difficult couplings.[5]
    PyBOP/DIPEA Another powerful phosphonium-based reagent, often successful when others fail.
    SOCl₂ or (COCl)₂ Converts the carboxylic acid to the more reactive acyl chloride. This is a more aggressive approach and should be used with caution to avoid degradation of the dihydropyran ring.
  • Reaction Conditions Optimization:

    • Temperature: Most amide couplings are performed at room temperature. However, for sluggish reactions, gentle heating (e.g., to 40-50 °C) can be beneficial. Monitor the reaction closely to avoid decomposition.

    • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions as they can help to dissolve all reactants and intermediates.

    • Base: A non-nucleophilic base like DIPEA or N-methylmorpholine is crucial to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.

  • Order of Addition: For challenging couplings, the order of addition of reagents can be critical. Pre-activating the carboxylic acid with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the amine can sometimes improve the yield by minimizing side reactions of the coupling agent with the amine.[5]

Question 2: I am observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?

Answer: Impurity formation can complicate purification and reduce your yield. The nature of the impurities will depend on the synthetic route you are following.

Common Side Products and Mitigation Strategies:

  • Anhydride Formation: If you are activating a carboxylic acid, it can sometimes react with another molecule of the acid to form an anhydride. This is more likely if the amine is not added promptly after activation or if the amine is not sufficiently nucleophilic.

    • Solution: Use a slight excess of the amine (1.1-1.2 equivalents). Also, consider the pre-activation strategy mentioned above.

  • Epimerization: If your dihydropyran precursor has a chiral center, some coupling reagents can cause epimerization.

    • Solution: Use coupling reagents known for low racemization, such as COMU or T3P. The addition of additives like HOBt or HOAt can also suppress epimerization.

  • Michael Addition to the Dihydropyran Ring: The double bond in the dihydropyran ring is part of a conjugated system, making it susceptible to Michael addition by nucleophiles, including the amine reactant, especially under basic conditions.

    • Solution: Use milder reaction conditions and avoid strong bases. If Michael addition is a persistent issue, consider protecting the double bond if the chemistry allows, though this adds extra steps to the synthesis.

  • Ring Opening: Harsh acidic or basic conditions can potentially lead to the opening of the dihydropyran ring.

    • Solution: Carefully control the pH of your reaction mixture. Use non-nucleophilic bases and avoid strong acids for any deprotection steps if possible.

Workflow for Impurity Identification and Mitigation

Synthesis_Workflow Start Starting Materials (e.g., Acrolein derivative) Step1 Hetero-Diels-Alder Reaction Start->Step1 Intermediate1 3,4-Dihydro-2H-pyran-5-carboxylate Ester Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 3,4-Dihydro-2H-pyran-5-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (e.g., with HATU) Intermediate2->Step3 Product This compound Step3->Product

Sources

Overcoming low diastereoselectivity in pyran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Chemical Synthesis) Ticket Subject: Overcoming Low Diastereoselectivity in Pyran Synthesis Assigned Specialist: Senior Application Scientist, Heterocycles Division

🟢 System Status: Operational

Welcome to the Pyran Selectivity Crisis Center. You are likely here because your NMR shows a heartbreaking 1:1 mixture of diastereomers, or your desired 2,6-cis isomer is elusive.

This guide abandons generic advice to focus on the mechanistic causality of low selectivity. We treat your reaction as a system of competing transition states. Below you will find diagnostic workflows, root-cause analysis for specific reaction types (Prins, HDA), and a "Save My Batch" protocol for thermodynamic equilibration.

🛠 Module 1: Diagnostic Triage

Start Here. Before altering reagents, identify the mechanistic failure point.

Troubleshooting Flowchart

DiagnosticTriage Start START: Low dr Observed Method Select Method Start->Method Prins Prins Cyclization Method->Prins HDA Hetero-Diels-Alder Method->HDA Michael Oxa-Michael/Cyclization Method->Michael CheckGeom Check Alkene Geometry (E vs Z) Prins->CheckGeom LewisAcid Check Lewis Acid Size HDA->LewisAcid Pure Is Geometry Pure? CheckGeom->Pure No No Pure->No Purify SM Yes Yes Pure->Yes Scramble Suspect: 2-Oxonia-Cope Rearrangement Temp Check Temp (>-20°C allows scrambling) Temp->Scramble If High Temp EndoExo Issue: Endo/Exo Ratio LewisAcid->EndoExo Yes->Temp

Figure 1: Diagnostic decision tree for isolating the source of stereochemical erosion.

🔬 Module 2: The Prins Reaction (Kinetic Control)

The Issue: You are targeting a 2,6-cis-tetrahydropyran but getting a mixture, or worse, the trans isomer.

The Mechanism of Failure

The Prins reaction proceeds via an oxocarbenium ion intermediate.[1] High diastereoselectivity relies on a chair-like transition state (TS) .[2]

  • The Rule: An (E)-homoallylic alcohol typically yields the 2,6-cis product.

  • The Failure: If the reaction temperature is too high (> -20°C) or the Lewis Acid is too strong, the intermediate can undergo a 2-oxonia-Cope rearrangement , scrambling the alkene geometry and destroying selectivity [1].

FAQ: Prins Troubleshooting

Q: I used pure (E)-alkene, but I still see low dr. Why? A: You likely have "Leakage" via the oxonia-Cope pathway. The carbocation is long-lived enough to rotate or rearrange.

  • Fix: Switch to a silyl-Prins strategy (using vinylsilanes). The "beta-silicon effect" stabilizes the transition state and accelerates the collapse to the product, outcompeting the rearrangement [2].

Q: Which Lewis Acid should I use for maximum cis-selectivity? A:

  • Standard: TMSOTf (low temp, -78°C) is the gold standard for kinetic control.

  • Alternative: InCl3 or Bi(OTf)3 often provide milder activation if TMSOTf causes decomposition.

Visualization: The Chair-Like Transition State

PrinsTS cluster_TS Preferred Chair-Like Transition State (E-Alkene) Oxo Oxocarbenium (Chair) R_group R (Equatorial) Oxo->R_group Minimizes 1,3-diaxial strain Attack Internal Nucleophile Oxo->Attack Cyclization Product 2,6-cis-THP (Major) Oxo->Product Collapse

Figure 2: The (E)-alkene places the R-substituent equatorially in the chair TS, leading to 2,6-cis selectivity.

🧪 Module 3: Hetero-Diels-Alder (HDA)

The Issue: Poor Endo/Exo selectivity or enantioselectivity.

Critical Parameters

In HDA, the interaction between the Lewis Acid (LA) and the aldehyde (dienophile) dictates the facial selectivity.[3]

ParameterRecommendationMechanism
Catalyst Cr(III)-Salen (Jacobsen) Binds aldehyde in a specific orientation, blocking one face [3].
Diene Type Danishefsky’s Diene Electron-rich dienes raise the HOMO, increasing reactivity (Inverse Electron Demand).
Lewis Acid Bulky Aluminum/Boron MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) forces equatorial attack due to steric bulk.

Q: My reaction works but the enantioselectivity (ee) is low. A: Check your solvent. Coordinating solvents (THF, Ether) can compete with the aldehyde for the catalyst binding site. Switch to non-coordinating solvents like DCM or Toluene at -78°C.

🔄 Module 4: The "Save My Batch" Protocol

Scenario: You have a 1:1 mixture of cis/trans isomers (2,6-disubstituted). You want the cis isomer (thermodynamic product).

Thermodynamic Equilibration Protocol

This method utilizes the reversible nature of the oxocarbenium formation to funnel the mixture into the most stable chair conformation (all substituents equatorial) [4].

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude mixture of diastereomers (e.g., 0.5 mmol) in anhydrous DCM (5 mL, 0.1 M).

  • Acidification: Cool to 0°C. Add TFA (2.0 - 5.0 equivalents) dropwise.

  • Equilibration: Warm to room temperature. Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC.[1] The kinetic spot should disappear, converging into the thermodynamic spot.

  • Quench: Pour into saturated aqueous NaHCO₃ (cold). Extract with DCM.[1][4]

  • Result: This typically yields the 2,6-cis-tetrahydropyran (or 2,4,6-cis) as the major product (>10:1 dr) because the trans isomer suffers from 1,3-diaxial strain.

Warning: This only works if the substituents can adopt an all-equatorial orientation. If you have bulky groups that force a twist-boat, this will fail.

🧠 Module 5: Advanced Stereoelectronics (Woerpel Model)

The Issue: Unexpected "Axial" Selectivity. Sometimes, nucleophiles attack axially, defying steric logic. This is the Woerpel Effect [5].

  • Concept: Stereoelectronic effects (hyperconjugation) can stabilize the transition state where the nucleophile attacks from the axial direction, especially if there is an alkoxy group at C3 or C4.[5]

  • Application: If you need the axial product, place an alkoxy group at C3. The incoming nucleophile will often attack anti to the C3-alkoxy group to maximize orbital overlap.

📚 References

  • Yadav, J. S., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry, 2021.[6] Link

  • Jasti, R., & Rychnovsky, S. D. "Prins Cyclization." Comprehensive Organic Synthesis II, 2014. (Classic mechanism reference regarding silyl-Prins).

  • Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. "Highly Enantioselective, Catalytic Hetero-Diels-Alder Reactions of Aldehydes." Angewandte Chemie International Edition, 1999. Link

  • Hanselmann, R., Bennji, T., & Powell, N. "Practical Synthesis of 2,6-cis-Tetrahydropyrans via TFA-Promoted Equilibration." Organic Letters, 2003. (Standard protocol for TFA equilibration).

  • Romero, J. A. C., Tabacco, S. A., & Woerpel, K. A. "Stereochemical Reversal of Nucleophilic Substitution Reactions Depending upon Substituent: Evidence for Electrostatic Stabilization of Pseudoaxial Conformers of Oxocarbenium Ions."[7] Journal of the American Chemical Society, 2000. Link

Sources

Side reactions in the synthesis of dihydropyran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers encountering difficulties in the synthesis of dihydropyran (DHP) derivatives.

Status: Operational | Tier: L3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Stability Issues

Welcome to the DHP Synthesis Support Hub. Dihydropyrans are versatile intermediates, serving as precursors for spiroketals, glycosides, and pharmacophores.[1] However, their synthesis is often plagued by the dual nature of the DHP ring: it is both an enol ether (acid-sensitive, polymerization-prone) and a masked carbonyl (susceptible to hydrolysis).[1]

This guide is divided into three troubleshooting modules based on the synthetic pathway and failure mode.

Module 1: The Hetero-Diels-Alder (HDA) Crisis

Context: You are reacting a diene (e.g., Danishefsky’s diene) with an aldehyde/ketone using a Lewis Acid catalyst to form a 3,4-dihydro-2H-pyran.[1] Primary Failure Mode: Low yield due to "gunk" formation (polymerization) or loss of stereocontrol.[1]

🔴 Issue: The Reaction Mixture Turned into a Gel/Polymer

Diagnosis: Cationic Polymerization.[1] Vinyl ethers (which many electron-rich dienes resemble) and the resulting DHP products are highly susceptible to cationic polymerization initiated by strong Lewis Acids (LA) or adventitious protons.[1]

The Mechanism of Failure: Instead of the concerted [4+2] cycloaddition, the Lewis Acid coordinates too strongly to the dienophile or product, generating a carbocation that initiates chain growth.

HDA_vs_Polymerization Start Diene + Aldehyde (Lewis Acid) Coordination LA-Aldehyde Complex Start->Coordination Transition [4+2] Transition State Coordination->Transition Concerted Path (Soft LA) Cation Carbocation Intermediate (Stepwise Mechanism) Coordination->Cation Hard LA / High Temp Product 3,4-Dihydro-2H-pyran Transition->Product Cation->Product Ring Closure (Low Selectivity) Polymer Oligomers/Polymers (Intractable Gel) Cation->Polymer Propagation

Figure 1: Competition between the desired concerted HDA pathway and the cationic polymerization trap.[1]

Troubleshooting Protocol:

  • Switch Lewis Acid Hardness: If using "Hard" Lewis acids (e.g.,

    
    , 
    
    
    
    ), switch to "Softer" lanthanides like
    
    
    or
    
    
    .[1] These activate the carbonyl without generating the "naked" carbocations that trigger polymerization.[1]
  • Temperature Control: Cationic polymerization has a low activation energy.[1] Conduct the reaction at the lowest possible temperature (start at -78°C, warm slowly) to favor the cycloaddition.

  • Scavenge Protons: Add a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to the reaction mixture to neutralize adventitious protons that act as co-initiators.[1]

🟠 Issue: Loss of Endo/Exo Selectivity

Diagnosis: Stepwise Mechanism Drift.[1] While the HDA is formally a pericyclic reaction, highly polarized substrates often proceed via a stepwise Mannich-Michael pathway.[1] If the intermediate bond rotates before ring closure, stereochemical information is lost.[1]

Corrective Action:

  • Catalyst Ligand Tuning: Use bulky chiral ligands (e.g., Cr(III)-Salen complexes).[1] The steric bulk forces the reaction back into a concerted-like trajectory to minimize steric clashes.[1]

  • Solvent Polarity: Switch to non-polar solvents (Toluene instead of DCM). Polar solvents stabilize the zwitterionic intermediate, extending its lifetime and allowing bond rotation (scrambling).

Module 2: Multicomponent Reaction (MCR) Failures

Context: One-pot synthesis of 2-amino-4H-pyrans using an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. Primary Failure Mode: Product degradation or "stalled" intermediates.[1]

🔴 Issue: Product "Disappears" or Darkens upon Isolation

Diagnosis: Oxidative Aromatization (Disproportionation).[1] 4H-pyrans are not aromatic.[1] They contain an


 carbon at the 4-position.[1] In the presence of air, light, or oxidants, they can oxidize to pyrylium salts  (if no leaving group) or eliminate to form pyridines  (if nitrogen is present).[1]

The Stability Spectrum:


[1]

Troubleshooting Protocol:

  • Inert Atmosphere: 4H-pyrans are photo- and oxidatively unstable.[1] Perform workup under

    
     and store the product in amber vials under argon.
    
  • Avoid Acidic Workup: Acids can facilitate the elimination of the C4-substituent or ring opening.[1]

  • Check for Photochemical Degradation: 2-amino-4H-pyrans can undergo electrocyclic ring opening to 1,3-butadienes under UV light.[1] Always wrap columns and flasks in foil.

🟠 Issue: Knoevenagel vs. Cyclization Competition

Diagnosis: The reaction stalls at the benzylidene intermediate (Knoevenagel product) and fails to undergo the Michael addition/Cyclization.

Data: Catalyst Efficiency Comparison

Catalyst SystemReaction TimeYield (4H-Pyran)Side Product Risk
Piperidine (Traditional) 2-4 hrs60-75%High (Bis-Knoevenagel adducts)
Nano-

15-30 min85-95%Low
Ionic Liquids ([BMIM]BF4) 10-20 min90-98%Very Low (Stabilizes intermediates)

Recommendation: If stalling occurs, switch to a heterogeneous catalyst (like Nano-


 or basic alumina).[1] These provide surface sites that activate both the methylene donor and the acceptor simultaneously, forcing the Michael addition.

Module 3: Purification & Isolation (The "Graveyard")

Context: You have a clean TLC of the reaction mixture, but after column chromatography, the product is gone or decomposed. Primary Failure Mode: Hydrolysis on Silica Gel.

🔴 Issue: Hydrolysis of the Enol Ether

Diagnosis: Silica Acidity. Dihydropyrans are cyclic enol ethers.[1] The silanol groups (


) on silica gel are sufficiently acidic (

) to protonate the double bond, leading to the addition of water (hemiacetal formation) and subsequent ring opening.

Mechanism of Decomposition:


[1]

Protocol: The "Passivated Silica" Technique Do not run a standard column for sensitive DHPs.

  • Pre-treatment: Slurry your silica gel in the eluent solvent containing 1% Triethylamine (Et3N) .[1]

  • Packing: Pour the column with this basic slurry.

  • Flushing: Flush with 2 column volumes of pure solvent (to remove excess amine that might streak).[1]

  • Loading: Load the sample. The absorbed amine neutralizes the acidic silanol sites, protecting the enol ether functionality.

  • Alternative: Use Alumina (Neutral, Grade III) if the compound is extremely acid-sensitive.[1]

FAQ: Rapid Fire Troubleshooting

Q: My DHP product undergoes Retro-Diels-Alder (RDA) during distillation. How do I stop this? A: DHPs are thermally labile.[1] The RDA reaction is entropy-driven.[1]

  • Solution: Avoid distillation. Use Kugelrohr distillation at high vacuum (low temp) only if necessary. If purifying by column, do not use heat to remove solvent on the rotovap (keep water bath < 30°C).[1]

Q: I see two spots on TLC that merge into one after workup. What is happening? A: You are likely seeing the endo and exo isomers.

  • Insight: On silica, they might equilibrate or one might decompose.[1][2] If they merge after workup, it suggests your workup conditions (likely acidic) caused thermodynamic equilibration to the more stable isomer.[1]

Q: Can I use DHP as a protecting group if my molecule already has a DHP ring? A: Risky.[1] The conditions to remove the DHP protecting group (acid hydrolysis) will likely destroy your DHP pharmacophore ring.[1]

  • Alternative: Use a silyl ether (TBDMS) or benzyl group for alcohol protection, which can be removed under orthogonal conditions (Fluoride or Hydrogenation) without affecting the DHP ring.[1]

References

  • Cationic Polymerization Mechanism: Varner, T. P., et al. "Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers."[1] Journal of the American Chemical Society, 2020. [1]

  • Hetero-Diels-Alder Overview: "Diels–Alder reaction - Hetero-Diels–Alder." Wikipedia.[1][3]

  • Silica Gel Hydrolysis: "On-Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE-C Columns Reduce It." MicroSolv Tech Corp.[1]

  • Multicomponent Synthesis & Catalysis: Magar, R., et al. "Fe-MCM-22 catalyzed multicomponent synthesis of dihydropyrano [2,3-c] pyrazole derivatives."[1] Journal of Chemical and Pharmaceutical Research, 2013.

  • Instability of 4H-Pyrans: "Pyran - 4H-Pyran Stability." Wikipedia.[1][3]

Sources

Purification techniques for 3,4-dihydro-2H-pyran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3,4-Dihydro-2H-pyran-5-carboxamide

Executive Summary

You are working with This compound , a compound that presents a unique chemical duality. Structurally, it is a vinylogous amide embedded within a cyclic enol ether. This conjugation provides greater stability than a simple dihydropyran, but it remains susceptible to two primary degradation pathways: acid-catalyzed hydrolysis (ring opening) and thermal polymerization .

This guide departs from standard "cookbook" protocols. Instead, it provides a mechanistic approach to purification, ensuring you understand why a step fails and how to correct it.

Module 1: Critical Stability & Impurity Profiling

Before attempting purification, you must understand what you are fighting against.[1] The 5-carboxamide group withdraws electron density from the C5=C6 double bond, stabilizing the enol ether against oxidation but making the C6 position a target for nucleophiles under acidic conditions.

Degradation Mechanism (Acid Hydrolysis)

The most common failure mode is "disappearance" of the product on acidic silica or in unbuffered protic solvents.

AcidHydrolysis cluster_prevention Prevention Strategy Start 3,4-dihydro-2H-pyran- 5-carboxamide Protonation Protonation at C5 (Kinetic Trap) Start->Protonation H+ (Trace Acid) Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium RingOpen Ring Opening (Acyclic Aldehyde) Oxocarbenium->RingOpen + H2O Degradation Polymerization/Tars RingOpen->Degradation BufferedSilica Use 1% Et3N in Eluent NonProtic Avoid Acidic Recryst. Solvents

Figure 1: Acid-catalyzed degradation pathway.[2][3] Note that even weak acids (silanol groups on silica gel) can catalyze the initial protonation.

Common Impurities
Impurity TypeOriginRemoval Strategy
Starting Materials Unreacted aldehydes (e.g., acrolein dimers), acrylamide derivatives.Recrystallization (solubility differential).[1]
Polymers Thermal oligomerization of the dihydropyran ring.Filtration through a silica plug (polymers adhere strongly).
Hydrolysis Products Ring-opened aldehydes (5-hydroxy-2-methylene-pentanal derivatives).Wash with mild basic buffer (NaHCO₃); avoid acidic workups.

Module 2: Primary Purification (Recrystallization)

Recrystallization is the preferred method for this compound due to its solid nature (typically melting point >100°C, depending on exact substitution).

The Challenge: The compound is moderately polar (amide) but lipophilic (dihydropyran ring). The Solution: A solvent system that suppresses solubility at low temperatures but dissolves the amide at reflux, without triggering hydrolysis.

Protocol A: The "Safe" Recrystallization (EtOAc / Heptane)

Recommended for: Bulk purification (>1g) with <10% impurities.

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 5 mL per gram).

  • Heating: Heat to reflux (77°C). If the solid does not dissolve, add EtOAc in 1 mL increments.

    • Critical Check: If you see a gummy brown oil at the bottom that refuses to dissolve, decant the hot clear solution into a clean flask. The gum is likely polymer.

  • Precipitation: Remove from heat. While still hot, add Heptane dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil). Then move to 4°C (fridge) for 4 hours.

  • Isolation: Filter the white needles/prisms. Wash with cold 1:3 EtOAc:Heptane.

Protocol B: The "Polar" Recrystallization (Isopropanol)

Recommended for: Highly polar impurities or if Method A fails.

  • Dissolve the crude in minimal boiling Isopropanol (IPA) .

  • Note: Avoid Methanol/Water if possible, as heating in water can accelerate hydrolysis if the pH is not strictly neutral. IPA is less protic and safer.

  • Cool to -20°C to maximize yield.

Module 3: Secondary Purification (Buffered Chromatography)

If recrystallization fails (e.g., the product "oils out"), you must use Flash Column Chromatography. Warning: Standard silica gel is slightly acidic (pH 6.0–6.5) and will degrade your compound on the column.

Protocol C: Buffered Silica Gel Chromatography
  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 20% EtOAc in Hexanes).

  • The "Senior Scientist" Twist: Add 1% Triethylamine (Et3N) to the slurry and the mobile phase.

    • Mechanism:[4][5] The amine neutralizes the acidic silanol (Si-OH) sites on the silica, preventing protonation of the enol ether oxygen.

  • Loading: Load the sample as a liquid (dissolved in minimal DCM/Et3N) or dry load on Celite. Do not dry load on silica.

  • Elution: Run the gradient. The product will elute as a UV-active spot (amide absorption).

  • Post-Column: Rotovap immediately. Do not leave the compound in solution with Et3N for days; while stable, it is best to isolate the solid.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a brown oil during recrystallization. What happened? A: You likely experienced "oiling out" or thermal decomposition.

  • Cause: The melting point of the impure solid was lower than the boiling point of your solvent.

  • Fix: Use a lower-boiling solvent (e.g., switch from Toluene to DCM/Hexane) or use "seed crystals" at the cloud point. If the oil is dark brown, it is likely polymerized; attempt a silica plug filtration (Protocol C) to remove the polymer before trying to recrystallize again.

Q2: I see two spots on TLC that merge into one after workup. Is this an isomer? A: This is often the hemiacetal equilibrium of a hydrolysis byproduct. If your TLC plate is acidic, the spot might degrade on the plate during the run.

  • Test: Dip your TLC plate in 1% Et3N/Hexane and dry it before spotting your compound. If the "impurity" disappears, it was an artifact of the acidic plate degrading your compound.

Q3: Can I store the compound in solution? A: Avoid it.

  • Reason: In solution, trace water and ambient acidity will slowly open the ring.

  • Best Practice: Store as a dry solid at -20°C under Argon. If you must store a solution, use anhydrous Benzene or Toluene (non-protic) and add a few pellets of activated molecular sieves.

References

  • Chemical Properties & Solubility

    • National Institute of Standards and Technology (NIST). 3,4-Dihydro-2H-pyran Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Synthesis & Reactivity Context

    • Ievlev, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • General Purification Strategies

    • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

  • Acid Sensitivity of Enol Ethers

(Note: While specific literature on the 5-carboxamide isomer is rare, protocols are derived from the established chemistry of the 3,4-dihydro-2H-pyran class and vinylogous amides.)

Sources

Technical Support Center: Optimizing Pyran Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis and optimization of pyran ring systems. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyran ring closure reactions. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles and enhance the efficiency and yield of your syntheses.

This guide is structured into two main sections: a Troubleshooting Guide to address specific problems you may encounter during your experiments, and a Frequently Asked Questions (FAQs) section to cover broader conceptual and mechanistic inquiries.

Troubleshooting Guide

This section provides direct, question-and-answer solutions to common issues encountered during pyran synthesis.

Q1: My reaction is resulting in a low or no yield of the desired pyran product. What are the likely causes and how can I fix this?

Low product yield is one of the most frequent challenges. The issue typically stems from one of three areas: the catalyst, the reaction conditions, or the starting materials.

Causality and Solution Pathway:

  • Evaluate Your Catalyst: The catalyst is the engine of this reaction, and its choice, loading, and health are paramount. In many one-pot syntheses of pyran derivatives, the reaction fails to proceed without a catalyst.[1][2]

    • Action: If you are not using a catalyst, this is the first parameter to introduce. If you are, consider that its activity may be insufficient. A wide range of catalysts, from simple bases to metallic nanoparticles, have proven effective.[3] It is highly recommended to perform a catalyst screen. For instance, while piperidine might yield 40%, a catalyst like Nd₂O₃ can push the yield to over 90% in a fraction of the time.[4]

    • Optimization: The amount of catalyst is also critical. Insufficient loading will result in an incomplete reaction, while excess catalyst does not necessarily improve yield and can complicate purification.[1][3] An optimal loading is often found to be between 10-20 mol%.[1][3]

  • Optimize Reaction Conditions (Temperature & Solvent):

    • Temperature: Excessively high temperatures can lead to the decomposition of reactants or products, while low temperatures may not provide sufficient energy to overcome the activation barrier.[3] In some cases, the cyclic 2H-pyran is favored at lower temperatures, while a higher temperature may favor the formation of an open-chain dienone intermediate.[5] Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal balance of reaction rate and product stability.

    • Solvent: The choice of solvent plays a crucial role in stabilizing intermediates and transition states.[6] Solvent polarity can significantly affect reaction rates.[7][8] However, a notable advancement has been the use of solvent-free conditions , which have been shown to dramatically improve yields and shorten reaction times in many cases.[3][9] For example, switching a multicomponent reaction from dichloromethane to solvent-free conditions at 60°C increased the product yield to 92%.[3]

  • Verify Starting Material Purity: Impurities in your reactants or solvents can poison the catalyst or promote undesired side reactions.[3] For instance, sulfur or halide impurities are known poisons for many metal-based catalysts.[3]

    • Action: Ensure all starting materials are of high purity. If necessary, purify them before use.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow cluster_catalyst Catalyst Evaluation cluster_conditions Condition Optimization Start Low or No Yield Observed CheckCatalyst Step 1: Evaluate Catalyst System Start->CheckCatalyst CheckConditions Step 2: Optimize Reaction Conditions CheckCatalyst->CheckConditions No improvement CatalystScreen Run catalyst screen (e.g., acid, base, organocatalyst) CheckCatalyst->CatalystScreen CheckPurity Step 3: Verify Starting Material Purity CheckConditions->CheckPurity No improvement TempScreen Screen temperature range (e.g., RT to 80°C) CheckConditions->TempScreen Success High Yield Achieved CheckPurity->Success Improvement CatalystLoading Optimize catalyst loading (10-20 mol%) CatalystScreen->CatalystLoading CatalystLoading->CheckConditions SolventScreen Test various solvents and solvent-free conditions TempScreen->SolventScreen SolventScreen->CheckPurity

Caption: A troubleshooting workflow for low yield in pyran synthesis.

Table 1: Comparison of Catalysts for 4H-Pyran Synthesis
Catalyst TypeExampleTypical Loading (mol%)Key AdvantagesReference
Basic Piperidine10-20Inexpensive, readily available[4]
Acidic (Solid) Amberlyst-1510Easy to remove (heterogeneous), can improve selectivity[9]
Organocatalyst L-Proline10-20Green, often provides good yields[4]
Metallic (Nano) Fe₂O₃ / Fe₃O₄10-20High efficiency, often reusable, can be magnetic for easy separation[1][10]
Rare Earth Metal Nd₂O₃20Very high efficiency, rapid reaction times[4]
Q2: I am observing significant side products in my reaction mixture. How can I improve the selectivity?

Side product formation is often related to the complex reaction mechanism, which typically involves a sequence of Knoevenagel condensation, Michael addition, and cyclization.[3][11] Controlling this sequence is key to achieving high selectivity.

Causality and Solution Pathway:

  • Control the Reaction Sequence: In multicomponent reactions, the initial condensation between an aldehyde and an active methylene compound (e.g., malononitrile) forms a Knoevenagel adduct.[3] Ensuring this step proceeds efficiently before subsequent reactions can minimize side products. The subsequent Michael addition and cyclization lead to the desired 4H-pyran.[10]

    • Action: Carefully control the stoichiometry and addition order of your reactants. Monitoring the reaction progress by TLC can help determine the optimal reaction time to maximize the desired product before it can decompose or react further.[3]

  • Prevent Ring Instability and Rearrangement: The 2H-pyran ring, in particular, can be unstable and susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening.[12]

    • Action: If your synthesis involves sensitive intermediates, consider using protecting groups for other functional groups on the molecule to prevent unwanted side reactions.[5] Additionally, storing the purified pyran product at low temperatures under an inert atmosphere can prevent degradation.[5]

  • Shift the Equilibrium: In some cases, an equilibrium may exist between the desired cyclic pyran and an open-chain intermediate.

    • Action: Introducing steric bulk on the precursor can destabilize the planar conformation of the open-chain form and push the equilibrium towards the cyclic product.[5] The presence of electron-withdrawing groups on the pyran ring can also enhance its stability.[5]

General Mechanistic Pathway vs. Side Reactions

ReactionPathway cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Knoevenagel Condensation ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Knoevenagel Knoevenagel Condensation Dicarbonyl 1,3-Dicarbonyl Compound MichaelAdduct Michael Adduct (Intermediate) Dicarbonyl->MichaelAdduct Michael Addition Knoevenagel->MichaelAdduct Michael Addition SideProduct Side Products (e.g., Dimerization, Decomposition) Knoevenagel->SideProduct DesiredPyran Desired 4H-Pyran Product MichaelAdduct->DesiredPyran Intramolecular Cyclization MichaelAdduct->SideProduct Undesired Pathways

Caption: The desired reaction cascade versus potential side reactions.

Q3: The purification of my pyran derivative is proving difficult. What strategies can I use?

Purification challenges often arise from catalyst residues, unreacted starting materials, or side products with similar polarity to the desired compound.[3]

Causality and Solution Pathway:

  • For Catalyst Removal: If you used a heterogeneous catalyst (e.g., a solid acid or magnetic nanoparticles), it can typically be removed by simple filtration at the end of the reaction.[3][9] For homogeneous catalysts, an aqueous workup or extraction may be necessary.

  • For Product Isolation:

    • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[3] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find conditions that yield well-formed crystals.

    • Column Chromatography: For oily products or complex mixtures, column chromatography is the standard technique.[3] However, be aware that some pyran derivatives can decompose on acidic silica gel.[5] If you suspect this is happening, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic solvent like triethylamine in your eluent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the one-pot, three-component synthesis of 4H-pyrans?

The most widely accepted mechanism for this highly efficient, atom-economical reaction proceeds through a well-defined cascade of classical organic reactions.[10][11]

  • Knoevenagel Condensation: The reaction initiates with a base- or acid-catalyzed condensation between an aldehyde and an active methylene compound (like malononitrile) to form an electron-deficient alkene, known as a Knoevenagel adduct.[3][10]

  • Michael Addition: The enolate of a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone) then acts as a nucleophile, attacking the Knoevenagel adduct in a conjugate or Michael addition. This forms a new carbon-carbon bond and creates an open-chain intermediate.[3][10]

  • Intramolecular Cyclization & Dehydration: The intermediate then undergoes an intramolecular cyclization, where a nucleophilic oxygen or carbon attacks a carbonyl group, followed by dehydration to form the stable, six-membered 4H-pyran ring.[11]

Q2: What are the advantages of using heterogeneous or reusable catalysts?

The use of heterogeneous catalysts, particularly magnetic nanoparticles, has become a major focus in green chemistry approaches to pyran synthesis.[10][11]

  • Ease of Separation: Magnetic catalysts can be easily removed from the reaction mixture using an external magnet, simplifying the workup process.[11]

  • Reusability: These catalysts often retain their activity over multiple reaction cycles, making the process more economical and sustainable.[10]

  • High Efficiency: Many modern nanocatalysts demonstrate excellent performance, providing high yields in very short reaction times.[10]

Q3: How do Baldwin's Rules for Ring Closure apply to pyran synthesis?

Baldwin's Rules provide a set of empirical guidelines to predict the favorability of ring-closing reactions based on the geometry of the transition state.[13][14] The key intramolecular cyclization step in pyran synthesis can be classified using these rules.

For the formation of a six-membered dihydropyran ring via the attack of an oxygen nucleophile onto a double bond, the process is classified as a 6-endo-trig cyclization. According to Baldwin's rules, 6-endo-trig reactions are favored .[13] This is because the length and flexibility of the six-atom chain allow the nucleophile to approach the trigonal carbon of the double bond at the required angle for orbital overlap without introducing excessive strain.[14] This theoretical underpinning helps explain why this cyclization is generally efficient and a cornerstone of pyran synthesis.

General Experimental Protocol

This protocol is a generalized procedure for a three-component synthesis of a 4H-pyran derivative under solvent-free conditions, adapted from common literature methods.[3]

Reactants:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active Methylene Compound (e.g., dimedone) (1.0 mmol)

  • Catalyst (e.g., Fe₃O₄ nanoparticles, 10-20 mol%)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (1.0 mmol).

  • Catalyst Addition: Add the optimized amount of the chosen catalyst (e.g., 10-20 mol%).[3]

  • Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring under solvent-free conditions.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a heterogeneous catalyst was used, it can be removed by filtration or magnetic decantation.[3][10] The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

References

  • Troubleshooting guide for the synthesis of pyran derivatives. Benchchem.
  • Technical Support Center: Synthesis of 2H-Pyran Derivatives. Benchchem.
  • Common side reactions in the synthesis of 2H-pyran-2-ones. Benchchem.
  • Optimization of the reaction condition for the synthesis of spir-4H-pyran-3,3-oxindole. ResearchGate.
  • Dynamic Solvent Effects on the Ring Closure Process of Chromene Derivatives. J-Stage.
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst.
  • The optimization reaction condition for the synthesis of 4H-pyran 4c. ResearchGate.
  • RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS. LOCKSS.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PMC.
  • Synthesis of Pyran Derivatives. Encyclopedia.pub.
  • Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening.
  • Ring-closure reactions. Part 15. Solvent effects on cyclic aralkyl ether formation by intramolecular Williamson synthesis. OiPub.
  • Effect of hydroxyl group substituents on pyran ring on hydrolysis rate of benzoates. PubMed.
  • 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts.
  • The Simplifying Synthesis Ultimate Guide To Rules for Ring Closure. YouTube.

Sources

Technical Support Center: Acidic Cleavage of Tetrahydropyranyl (THP) Groups

[1]

Ticket ID: THP-CLEAV-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Comprehensive Troubleshooting for THP Deprotection

Executive Summary

The tetrahydropyranyl (THP) ether is a cornerstone protecting group due to its stability against strong bases, nucleophiles, and hydrides.[1] However, its removal—acid-catalyzed hydrolysis—is often deceptively simple. Issues typically arise not from the cleavage itself, but from equilibrium management , side-reactions of the dihydropyran (DHP) byproduct , and selectivity against other acid-labile groups (e.g., TBS, MOM).

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic bottlenecks encountered in complex synthesis.

Module 1: The Mechanistic Grounding

To troubleshoot, you must visualize the invisible. The cleavage of THP is an equilibrium process driven by entropy and solvation.

The Pathway

The reaction proceeds via an oxocarbenium ion intermediate. Crucially, protonation can occur at either the ring oxygen (non-productive) or the exocyclic oxygen (productive cleavage).

THP_MechanismStartTHP EtherInter1Protonated Ether(Exocyclic)Start->Inter1EquilibriumH_plus+ H⁺OxoOxocarbenium Ion+ R-OH (Released)Inter1->OxoRate LimitingHemiHemiacetalIntermediateOxo->HemiNucleophilic AttackWater+ H₂O / ROHEndAldehyde/Acetal(Byproduct)Hemi->EndCollapse

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the formation of the oxocarbenium ion is the rate-limiting step.

Module 2: Standard Protocols & Optimization

Before troubleshooting, verify your baseline. The choice of solvent dictates the fate of the DHP byproduct.[2]

Reagent SystemRoleBest ForPotential Pitfall
PPTS / Ethanol The "Gold Standard"General purpose; mild (pKa ~5.2).Slow at RT for hindered alcohols.
AcOH / THF / H₂O The "Solubilizer"Hydrophobic substrates requiring THF.Reaction often stalls; requires heat (45°C).
HCl / MeOH The "Sledgehammer"Robust substrates; very fast.Cleaves TBS/TBDPS; causes isomerization.
MgBr₂ / Et₂O The "Surgeon"Highly acid-sensitive substrates.Requires anhydrous conditions; specific prep.[3]
Protocol A: The Standard (PPTS/EtOH)

Reference: Miyashita, M. et al. (1977) [1]

  • Dissolve substrate (1 mmol) in Ethanol (10 mL). Note: Methanol is faster but ethanol is standard.

  • Add PPTS (Pyridinium p-toluenesulfonate) (0.1 eq).

  • Stir at 55°C (warm bath). Why? PPTS is a weak acid; heat is often required to overcome the activation energy of the oxocarbenium formation.

  • Monitor: TLC should show conversion within 1-4 hours.

Module 3: Troubleshooting Scenarios (Q&A)

Case 1: "The reaction is stalled at 50% conversion."

Diagnosis: Thermodynamic Equilibrium. In aqueous conditions, the released 5-hydroxypentanal (from DHP) is in equilibrium with the hemiacetal. If the water concentration is too low, or if the aldehyde concentration builds up, the reaction halts.

Solution: The "Scavenger" Switch Switch from an aqueous hydrolysis to an alcoholysis .

  • Action: Use Methanol (MeOH) as the solvent instead of THF/Water.

  • Mechanism: Methanol acts as both solvent and nucleophile. It traps the oxocarbenium ion to form 2-methoxytetrahydropyran (MTHP) . Unlike the hemiacetal formed with water, MTHP is stable, volatile, and does not revert easily, driving the equilibrium forward [2].

Case 2: "My substrate decomposed / I lost my TBS group."

Diagnosis: Acid Sensitivity.[4] Standard protic acids (p-TsOH, HCl) are too harsh. Even PPTS can cleave primary TBS ethers upon prolonged heating.

Solution: Lewis Acid Cleavage (Magnesium Bromide) Reference: Kim, S. et al. (1991) [3] Magnesium bromide functions as a mild Lewis acid that coordinates to the ring oxygens, facilitating cleavage without a high concentration of free protons.

  • Protocol:

    • Dissolve substrate in dry Ether (Et₂O) .

    • Add MgBr₂·OEt₂ (2.0 eq).

    • Stir at room temperature.

  • Why it works: The magnesium coordinates bidentately to the acetal oxygens, weakening the C-O bond. This method is highly selective for THP over silyl ethers (TBS, TBDPS).

Case 3: "The workup is a sticky, polymeric mess."

Diagnosis: DHP Polymerization. The byproduct of THP cleavage (DHP or 5-hydroxypentanal) is unstable in acid. Upon concentration, trace acid catalyzes the self-polymerization of these byproducts into oligomers that coat your flask and trap your product.

Solution: The Basic Quench Never concentrate an acidic THP cleavage reaction directly.

  • Neutralize: Add solid NaHCO₃ or a few drops of Et₃N before removing the solvent.

  • Solvent Swap: If you used MeOH (as suggested in Case 1), the byproduct is MTHP (an acetal), which is stable and volatile. It can be removed by rotary evaporation or column chromatography without polymerizing.

Module 4: Decision Matrix

Use this logic flow to select the correct rescue strategy for your experiment.

Troubleshooting_FlowStartStart: THP Cleavage IssueIssueIdentify Primary IssueStart->IssueSlowReaction Stalled/SlowIssue->SlowDecompSubstrate DecompositionIssue->DecompMessWorkup is Sticky/DirtyIssue->MessSol_SlowSwitch solvent to MeOH(Traps byproduct)Slow->Sol_SlowDrive EquilibriumSol_DecompUse MgBr₂ in Et₂O(Lewis Acid)Decomp->Sol_DecompAvoid Protic AcidSol_MessNeutralize (Et₃N) BEFOREconcentrationMess->Sol_MessPrevent Polymerization

Figure 2: Troubleshooting decision tree for common THP deprotection failures.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[4][2][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1][5] The Journal of Organic Chemistry, 42(23), 3772–3774.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Refer to Chapter 2: Protection for the Hydroxyl Group).

  • Kim, S., Park, J. H., & Lee, J. M. (1991). Magnesium bromide etherate: A mild and efficient reagent for the cleavage of tetrahydropyranyl ethers. Tetrahedron Letters, 32(23), 2659-2660.

  • Nystrom, J. E., McCanna, T. D., Helquist, P., & Iyer, R. S. (1986). Acid-catalyzed hydrolysis of tetrahydropyranyl ethers: 4-Hydroxymethyl-2-cyclohexen-1-one. Organic Syntheses, 64, 118.

Stability of dihydropyran carboxamides in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydropyran Carboxamides

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with dihydropyran carboxamides. This resource provides in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of these compounds in various chemical environments. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: My dihydropyran carboxamide is showing rapid degradation under acidic conditions. What is the likely mechanism?

A1: The primary mechanism of degradation for dihydropyran carboxamides in acidic media is typically acid-catalyzed hydrolysis. This process involves two main points of attack on the molecule: the dihydropyran ring and the carboxamide group. The dihydropyran ring is susceptible to acid-catalyzed opening, which can lead to the formation of a hydroxy aldehyde or a related rearranged product. Concurrently, the carboxamide bond can undergo hydrolysis to yield a carboxylic acid and an amine. The specific degradation pathway that predominates will depend on the substitution pattern of your compound and the precise reaction conditions.

Q2: I'm observing unexpected byproducts in my basic stability studies. What reactions should I consider?

A2: In basic media, the carboxamide bond is the more likely site of initial attack via base-catalyzed hydrolysis, a well-documented reaction for amides. This process typically involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, leading to the formation of a carboxylate salt and an amine. While the dihydropyran ring is generally more stable under basic conditions compared to acidic ones, strong basic conditions or prolonged exposure can still promote ring-opening or other rearrangement reactions.

Q3: How can I design a robust experiment to compare the stability of my dihydropyran carboxamide in acidic vs. basic media?

A3: A well-designed forced degradation study is essential for comparing the stability of your compound. This involves subjecting your dihydropyran carboxamide to acidic and basic stress conditions in a controlled manner. A typical approach involves dissolving your compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) and then diluting it with an acidic solution (e.g., 0.1 N HCl) and a basic solution (e.g., 0.1 N NaOH). Samples should be taken at various time points and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
  • Possible Cause: Fluctuation in temperature or pH.

  • Troubleshooting Steps:

    • Ensure your reaction vessels are maintained at a constant temperature using a water bath or incubator.

    • Verify the pH of your acidic and basic solutions before and during the experiment. Buffer solutions can be used to maintain a more stable pH.

    • Use a calibrated pH meter for accurate measurements.

Issue 2: Difficulty in identifying degradation products.
  • Possible Cause: Co-elution of peaks in HPLC or insufficient resolution.

  • Troubleshooting Steps:

    • Optimize your HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry.

    • Employ a mass spectrometer (LC-MS) to obtain molecular weight information for each peak, which can aid in the identification of degradation products.

    • Isolate the major degradation products using preparative HPLC and characterize their structures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic and Basic Media

This protocol outlines a general procedure for conducting a forced degradation study.

Materials:

  • Dihydropyran carboxamide sample

  • HPLC-grade acetonitrile or methanol

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your dihydropyran carboxamide in the chosen organic co-solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 N HCl to the flask to achieve the desired final concentration of the compound.

    • Incubate the solution at a controlled temperature (e.g., 50 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • Repeat the procedure described in step 2, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

  • HPLC Analysis:

    • Analyze the prepared samples using a validated, stability-indicating HPLC method.

    • Monitor the disappearance of the parent compound and the appearance of degradation products.

Data Analysis:

  • Plot the percentage of the parent compound remaining against time for both acidic and basic conditions.

  • Determine the degradation rate constants for each condition.

ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl 010000
285105
4721810
8553015
24205525
0.1 N NaOH 010000
29820
49550
890100
2475250

Visualizations

Acid_Degradation_Pathway DHP_Carboxamide Dihydropyran Carboxamide Protonation Protonation of Dihydropyran Oxygen DHP_Carboxamide->Protonation H+ Amide_Hydrolysis Amide Hydrolysis DHP_Carboxamide->Amide_Hydrolysis H+, H2O Ring_Opening Ring Opening Protonation->Ring_Opening Hydroxy_Aldehyde Hydroxy Aldehyde Intermediate Ring_Opening->Hydroxy_Aldehyde Carboxylic_Acid Carboxylic Acid Amide_Hydrolysis->Carboxylic_Acid Amine Amine Amide_Hydrolysis->Amine

Caption: Acid-catalyzed degradation pathways of dihydropyran carboxamides.

Base_Degradation_Pathway DHP_Carboxamide Dihydropyran Carboxamide Hydroxide_Attack Hydroxide Attack on Carbonyl DHP_Carboxamide->Hydroxide_Attack OH- Tetrahedral_Intermediate Tetrahedral Intermediate Hydroxide_Attack->Tetrahedral_Intermediate Amide_Cleavage Amide Bond Cleavage Tetrahedral_Intermediate->Amide_Cleavage Carboxylate Carboxylate Amide_Cleavage->Carboxylate Amine Amine Amide_Cleavage->Amine

Caption: Base-catalyzed hydrolysis of the carboxamide group.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Acid_Sample Prepare Acidic Sample (in 0.1 N HCl) Stock_Solution->Acid_Sample Base_Sample Prepare Basic Sample (in 0.1 N NaOH) Stock_Solution->Base_Sample Incubation Incubate at 50 °C Acid_Sample->Incubation Base_Sample->Incubation Time_Points Sample at 0, 2, 4, 8, 24h Incubation->Time_Points Neutralization Neutralize Aliquots Time_Points->Neutralization HPLC_Analysis HPLC-UV/MS Analysis Neutralization->HPLC_Analysis Data_Analysis Data Analysis & Reporting HPLC_Analysis->Data_Analysis

Caption: Workflow for forced degradation studies.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hydrolysis of Amides. LibreTexts Chemistry. [Link]

  • Forced Degradation Studies: A Powerful Tool for Drug Development. Pharmaceutical Technology. [Link]

Preventing polymerization during dihydropyran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydropyran (DHP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important heterocyclic compound. Unwanted polymerization is a frequent and often frustrating side reaction. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you achieve a successful and high-yielding synthesis.

Frequently Asked Questions (FAQs)

Q1: My dihydropyran synthesis is resulting in a significant amount of polymer. What is the primary cause of this?

The primary cause of polymerization during dihydropyran synthesis is the presence of acid, which is also the catalyst for the desired reaction—the dehydration of tetrahydrofurfuryl alcohol (THFA). The acidic conditions can protonate the double bond of the newly formed DHP, generating a carbocation intermediate. This carbocation can then be attacked by the oxygen of another DHP molecule, initiating a cationic polymerization cascade.

Mechanism of Acid-Catalyzed Polymerization:

polymerization DHP Dihydropyran (DHP) Carbocation Carbocation Intermediate DHP->Carbocation + H+ H_plus H+ Dimer Dimer Carbocation->Dimer + DHP DHP_2 Another DHP Molecule Polymer Polymer Dimer->Polymer + n(DHP)

Caption: Acid-catalyzed polymerization of dihydropyran.

Q2: How can I effectively control the reaction temperature to minimize polymerization?

Precise temperature control is critical. The rate of polymerization often has a higher activation energy than the desired dehydration reaction. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable rate of DHP formation is key.

Recommended Temperature Control Strategies:

  • Fractional Distillation Setup: The most effective method is to continuously remove the DHP as it is formed through fractional distillation. This minimizes the residence time of DHP in the hot, acidic reaction mixture, thereby reducing the likelihood of polymerization.

  • Vapor-Phase Dehydration: An alternative is to perform the dehydration in the vapor phase over a solid acid catalyst. This approach separates the DHP from the catalyst as it is formed, effectively preventing polymerization.

Experimental Protocol: Fractional Distillation Setup for Dihydropyran Synthesis

  • Apparatus: Assemble a fractional distillation apparatus with a reaction flask, a packed distillation column (e.g., with Raschig rings), a condenser, and a receiving flask. Ensure all glassware is dry.

  • Reagents: Charge the reaction flask with tetrahydrofurfuryl alcohol (THFA) and a suitable acid catalyst (e.g., phosphoric acid).

  • Heating: Gently heat the reaction mixture using a heating mantle with a stirrer.

  • Distillation: The goal is to maintain a pot temperature that allows for the steady distillation of the DHP/water azeotrope while minimizing the co-distillation of unreacted THFA. The boiling point of the DHP/water azeotrope is approximately 75-80 °C.

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath.

Q3: What are the best catalysts to use to reduce the risk of polymerization?

While strong mineral acids like sulfuric acid can be used, they are often too harsh and promote polymerization. The choice of catalyst is a crucial parameter to control.

Recommended Catalysts:

CatalystAdvantagesDisadvantages
Phosphoric Acid Less corrosive and less prone to causing side reactions compared to sulfuric acid.May require higher temperatures.
Solid Acid Catalysts (e.g., Alumina, Zeolites) Easy to separate from the reaction mixture; can be used in vapor-phase reactions to completely eliminate polymerization in the liquid phase.May require specialized equipment for vapor-phase synthesis.
Polymeric Sulfonic Acids (e.g., Amberlyst) Heterogeneous catalyst that is easily filtered off.Can be less active than homogeneous acids.
Q4: Are there any inhibitors I can add to the reaction mixture to prevent polymerization?

Yes, the addition of a radical scavenger or a base to quench the acid catalyst upon completion of the reaction can be effective.

Recommended Inhibitors:

  • Hydroquinone: A common radical inhibitor that can be added in small amounts to the reaction mixture.

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH): After the DHP has been distilled, it is crucial to wash the distillate with a dilute basic solution to remove any traces of acid that may have co-distilled. This will quench any further polymerization in the collected product.

workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Reaction THFA + Acid Catalyst Distillation Fractional Distillation Reaction->Distillation Heat Washing Wash with Dilute Base (e.g., K₂CO₃) Distillation->Washing Collect Distillate Drying Dry with Anhydrous MgSO₄ Washing->Drying Final_Distillation Final Distillation Drying->Final_Distillation Pure_DHP Pure_DHP Final_Distillation->Pure_DHP Pure Dihydropyran

Caption: Workflow for minimizing polymerization during DHP synthesis.

Q5: My final dihydropyran product is unstable and polymerizes upon storage. How can I prevent this?

The polymerization of purified DHP during storage is typically due to trace amounts of residual acid.

Storage Recommendations:

  • Neutralization: Ensure the final product has been thoroughly washed with a basic solution and then with water to remove any residual salts.

  • Drying: Dry the purified DHP over a suitable drying agent like anhydrous magnesium sulfate or calcium hydride before the final distillation.

  • Inhibitor Addition: For long-term storage, add a small amount of a polymerization inhibitor such as hydroquinone or butylated hydroxytoluene (BHT).

  • Storage Conditions: Store the purified DHP in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

References

  • Acids, Phosphoric. "Org. Synth. 1941, 21, 81." Organic Syntheses, [Link].

  • Polymerization of Dihydropyran. "Journal of the American Chemical Society." J. Am. Chem. Soc., 1947, 69 (1), pp 113–115.
  • DIHYDROPYRAN. "Organic Syntheses, Coll. Vol. 3, p.317 (1955); Vol. 21, p.36 (1941)." Organic Syntheses, [Link].

  • Vapor Phase Dehydration of Tetrahydrofurfuryl Alcohol. "Industrial & Engineering Chemistry." Ind. Eng. Chem., 1949, 41 (12), pp 2885–2889.

Technical Support Center: Isolating Pure Amines from THP Deprotection Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers and development professionals. As a Senior Application Scientist, I understand that the success of a synthesis often hinges on the final, crucial steps of deprotection and purification. The removal of a tetrahydropyranyl (THP) group to liberate a primary amine is a common transformation, but the subsequent workup can present unique challenges.

This guide is structured to provide not just procedural steps, but the underlying chemical logic, enabling you to troubleshoot effectively and adapt protocols to your specific molecule. We will explore the causality behind each experimental choice, ensuring a robust and reproducible workflow.

The Core Principle: Leveraging Basicity

The entire workup strategy relies on a fundamental property of your target molecule: the basicity of the newly liberated amine. Unlike the THP-protected starting material or the 5-hydroxypentanal byproduct from the deprotection, the product amine can be reversibly protonated. This allows us to shuttle it between aqueous and organic phases, effectively separating it from neutral, non-basic impurities.

The deprotection itself is an acid-catalyzed hydrolysis of an acetal.[1][2] Once the reaction is complete, the mixture contains your desired amine, the THP-derived byproduct, and the acid catalyst. The goal is to isolate the amine from the others.

Standard Experimental Workflow: Acid-Base Extraction

This protocol represents a standard, reliable method for isolating primary amines post-THP deprotection.

G cluster_0 Reaction & Quench cluster_1 Acidic Extraction cluster_2 Amine Liberation & Isolation A Crude Reaction Mixture (Amine, THP Byproduct, Acid Catalyst) B Dilute with Organic Solvent (e.g., EtOAc, DCM) A->B C Add Water/Brine B->C D Wash with Dilute Acid (e.g., 1M HCl) C->D E Separate Layers D->E F Aqueous Layer (Protonated Amine Salt: R-NH3+Cl-) E->F Contains Product G Organic Layer (THP Byproduct, Neutral Impurities) E->G Contains Impurities H Basify Aqueous Layer (e.g., 1M NaOH, NaHCO3 to pH > 10) F->H I Extract with Organic Solvent H->I J Separate Layers I->J K Organic Layer (Free Amine: R-NH2) J->K Contains Product L Aqueous Layer (Salts) J->L M Dry Organic Layer (Na2SO4), Filter, and Concentrate K->M N Pure Amine M->N

Caption: Standard acid-base extraction workflow for amine isolation.

Troubleshooting Guide

This section addresses the most common issues encountered during the workup.

Q: My TLC shows incomplete deprotection after the recommended reaction time. What should I do?

A: This is a frequent issue, often related to substrate stability or catalyst activity.

  • Initial Diagnosis: Before altering the reaction, ensure your TLC analysis is reliable. Amines can streak on silica plates; co-spotting your reaction mixture with the starting material is crucial for an accurate comparison.[3] Use a mobile phase appropriate for amines, such as dichloromethane/methanol with a small amount of ammonium hydroxide, to get well-defined spots.[4][5]

  • Causality & Solution: The acetal hydrolysis is an equilibrium process. To drive it to completion, you can:

    • Increase Reaction Time: The simplest solution. Monitor every few hours until the starting material spot is gone.

    • Use a Stronger Acid: If you started with a mild acid like pyridinium p-toluenesulfonate (PPTS), switching to p-toluenesulfonic acid (TsOH) or a dilute solution of HCl in an alcohol solvent (e.g., 1.25M HCl in Methanol) can accelerate the reaction.[6] Be cautious, as harsher conditions may not be compatible with other functional groups in your molecule.[7]

    • Increase Temperature: Gentle heating (e.g., to 40 °C) can often complete a sluggish reaction, but this must be balanced against the potential for side reactions.

Q: I'm getting a persistent emulsion during the acidic wash. How can I resolve it?

A: Emulsions form when the densities of the aqueous and organic layers are too similar, or when trace impurities act as surfactants.

  • Causality & Solution: The goal is to disrupt the stable mixture at the interface.

    • Add Brine: The most effective first step is to add a saturated aqueous solution of NaCl (brine). This significantly increases the polarity and density of the aqueous phase, forcing a separation.

    • Filter through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can help break up the fine droplets.

    • Centrifugation: If available, centrifuging the mixture is a highly effective, purely physical method to force layer separation.

    • Patience: Sometimes, simply letting the separatory funnel sit undisturbed for 20-30 minutes is sufficient for the layers to resolve.

Q: My amine streaks badly on my silica gel column, and I'm getting poor separation. How can I get a clean purification?

A: This is the most common challenge in amine purification. Silica gel is acidic due to surface silanol (Si-OH) groups, which form strong, non-covalent interactions with basic amines.[8][9] This leads to tailing, broad peaks, and sometimes irreversible binding to the column.

  • Causality & Solution: The strategy is to mask the acidic silanols or use a non-acidic stationary phase.

    • Mobile Phase Modifier: Add a volatile competing base to your eluent. This base will interact with the silanol groups, preventing your product from sticking.[9][10] Start with a low percentage and optimize.

    • Alternative Stationary Phases: If modifying the eluent is insufficient, change the stationary phase.

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a basic surface that repels amines and provides excellent peak shape.[8][11]

      • Basic Alumina: A good, though less common, alternative to silica for purifying basic compounds.[12]

      • Reversed-Phase (C18): For polar amines, reversed-phase flash chromatography can be highly effective. The amine is often retained better at a slightly basic pH, where it is in its more lipophilic free-base form.[10][13]

Troubleshooting Summary Table
Symptom Probable Cause Recommended Solution(s)
Incomplete ReactionInsufficiently acidic conditions; Steric hindrance.Increase reaction time; Use a stronger acid catalyst (e.g., TsOH); Gentle heating.
Persistent EmulsionSimilar layer densities; Surfactant-like impurities.Add brine; Filter through Celite®; Centrifuge; Wait.
Product Streaking on ColumnStrong acid-base interaction between amine and silica gel.Add a competing base (Et₃N, NH₄OH) to the eluent; Switch to an amine-functionalized or alumina column; Use reversed-phase chromatography.[8][10][12]
Low Product RecoveryAmine salt is water-soluble; Product is volatile.Saturate aqueous layer with NaCl before back-extraction; Use a less volatile extraction solvent (e.g., DCM instead of ether); Careful concentration on rotovap.

Frequently Asked Questions (FAQs)

Q: What is the best acid to use for the deprotection step?

A: The "best" acid is substrate-dependent. A good starting point is PPTS in an alcohol like ethanol or methanol, as it is milder and less likely to affect other acid-sensitive groups.[6] If the reaction is slow, acetic acid in a THF/water mixture is a common and effective choice.[1] For very robust substrates, catalytic HCl or TsOH can be used for a faster reaction.

Q: How do I choose the right organic solvent for extraction?

A: The ideal solvent should have good solubility for your free amine but poor solubility for the protonated amine salt.

  • Ethyl Acetate (EtOAc): A great general-purpose solvent. It is less dense than water.

  • Dichloromethane (DCM): Excellent for extracting many amines. It is denser than water, which can be advantageous for separations.

  • Diethyl Ether (Et₂O): Its high volatility makes for easy removal, but it poses a greater fire hazard and can form peroxides.

Q: Can I avoid an acidic workup altogether?

A: In some cases, yes. If your amine is significantly less polar than the THP byproduct and other impurities, you may be able to directly purify the crude mixture via column chromatography.[14] However, this is often challenging. An alternative is to use a solid-phase workup with a scavenger resin. For example, an acidic ion-exchange resin (like Dowex® 50) can be used to capture the amine from the crude mixture; after washing the resin to remove impurities, the pure amine can be liberated by eluting with a basic solution (e.g., 1M ammonium hydroxide).[7][15][16]

Q: How can I confirm the identity and purity of my final amine?

A: A combination of techniques is essential.

  • TLC: A single spot (in a suitable solvent system) is a good preliminary indicator. Staining with a ninhydrin solution can specifically visualize primary and secondary amines.[5][12]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. The disappearance of the characteristic THP acetal signals and the appearance of an N-H proton signal (which may be broad or exchange with D₂O) are key indicators.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • LC-MS: Provides both purity information (as a percentage of total peak area) and mass confirmation.

References

  • Workup: Amines - University of Rochester. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. [Link]

  • Amine workup : r/Chempros - Reddit. [Link]

  • (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Protection and Deprotection - CEM Corporation. [Link]

  • How do you create primary amines from alcohols? - Chemistry Stack Exchange. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. [Link]

  • DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. [Link]

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • WO2007128463A1 - Process for the deprotection of protected amines - Google P
  • Purification of THP protected compound : r/Chempros - Reddit. [Link]

  • Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA - PMC. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Successful Flash Chromatography - King Group. [Link]

  • Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group - Radboud Repository. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC. [Link]

  • THP protection of amines? - Sciencemadness Discussion Board. [Link]

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Methods to Avoid Inactivation of Primary Amines - Glen Research. [Link]

  • Monitoring Reactions by TLC - WSU. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Monitoring Reactions by TLC - Edubirdie. [Link]

  • Organic Synthesis advice needed. Achieving THP protection of phenolic group - Reddit. [Link]

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]

Sources

Refining catalyst loading for asymmetric dihydropyran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Refining Catalyst Loading and Troubleshooting Reactions

Welcome to the technical support center for asymmetric dihydropyran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with or looking to optimize catalytic hetero-Diels-Alder (HDA) reactions to produce chiral dihydropyrans. As your dedicated application scientist, I will provide field-proven insights and detailed protocols to help you navigate common challenges, with a specific focus on the critical parameter of catalyst loading.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis of dihydropyrans.

Q1: My reaction shows low conversion. Should I simply increase the catalyst loading?

A1: While increasing catalyst loading can sometimes improve conversion, it is often a symptomatic fix rather than a solution to the root cause. Unnecessarily high catalyst loading (e.g., >10 mol%) can be uneconomical, especially during scale-up, and may introduce new problems like difficult purification or increased side reactions.[1] Before increasing the catalyst, you should first verify the following:

  • Catalyst Activity: Has the catalyst been properly activated and handled under inert conditions? Many chiral catalysts, particularly Lewis acids, are sensitive to air and moisture.[2]

  • Substrate Purity: Are your diene and dienophile (aldehyde) free from inhibitors? Impurities like water, amines, or other coordinating species can poison the catalyst.

  • Reaction Temperature: Is the reaction temperature optimal? Some HDA reactions have a narrow optimal temperature window for both rate and selectivity.

A systematic approach, as outlined in our troubleshooting guides, is more effective than reflexively increasing the catalyst amount.

Q2: I'm observing a good yield, but the enantioselectivity (ee) is poor. How does catalyst loading affect this?

A2: The relationship between catalyst loading and enantioselectivity is complex.

  • Insufficient Loading: At very low loadings, an uncatalyzed, non-selective background reaction may compete with the desired asymmetric pathway, leading to a lower ee.

  • Catalyst Aggregation: At excessively high concentrations, some catalysts can form aggregates (dimers or oligomers) that may have lower activity or selectivity than the monomeric species. This phenomenon can lead to a plateau or even a decrease in ee at higher loadings.

  • Non-Linear Effects (NLE): In some systems, the presence of even small amounts of an enantiomerically impure catalyst can disproportionately affect the product's ee. This is a key consideration if you are synthesizing your own chiral ligands or catalysts.[3]

Optimizing for ee often involves finding a "sweet spot" in catalyst loading where the catalyzed pathway maximally outcompetes the background reaction without inducing negative aggregation effects.

Q3: Can the order of addition of reagents to the reaction vessel impact catalyst performance?

A3: Absolutely. The order of addition is critical for ensuring the active catalytic species is correctly formed and not immediately inhibited. For many Lewis acid-catalyzed HDA reactions, the recommended procedure is to first add the chiral ligand and the metal precursor to form the active catalyst complex in situ before introducing the substrates.[4][5] Adding the aldehyde (dienophile) directly to the metal precursor before the chiral ligand is bound can lead to the formation of inactive or non-stereoselective complexes. Always consult the specific literature precedent for your chosen catalytic system.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield / Stalled Reactions

Low conversion is a frustrating issue that points to problems with reaction rate or catalyst deactivation. This guide provides a logical workflow to identify the root cause.

G cluster_start Problem Identification cluster_check Initial Checks cluster_catalyst Catalyst-Specific Troubleshooting cluster_optimization Systematic Optimization Start Low Conversion or Stalled Reaction Check_Purity Verify Substrate & Solvent Purity (GC/NMR, Karl Fischer) Start->Check_Purity First, rule out external factors Check_Inert Confirm Rigorous Inert Atmosphere (N2/Ar) Check_Purity->Check_Inert Check_Temp Validate Reaction Temperature Check_Inert->Check_Temp Catalyst_Source Check Catalyst Source, Age, and Storage Check_Temp->Catalyst_Source If checks pass, focus on catalyst Catalyst_Activity Test Catalyst Activity on a Benchmark Reaction Catalyst_Deactivation Hypothesize Deactivation Pathway (e.g., product inhibition, oxidation) Catalyst_Activity->Catalyst_Deactivation Catalyst_Source->Catalyst_Activity Optimize_Loading Perform Catalyst Loading Screen (See Protocol 1) Catalyst_Deactivation->Optimize_Loading If activity is confirmed low, optimize system Optimize_Solvent Screen Alternative Solvents Optimize_Loading->Optimize_Solvent Optimize_Temp Re-evaluate Temperature Profile Optimize_Solvent->Optimize_Temp

Caption: A logical workflow for troubleshooting low reaction conversion.

Q: My substrates are pure and my setup is inert, but the reaction still stalls. What's next?

A: This strongly suggests an issue with catalyst stability or activity. Catalyst deactivation can occur through several pathways, including reaction with trace impurities, product inhibition, or thermal decomposition.[2] A common issue is product inhibition, where the dihydropyran product coordinates more strongly to the catalyst than the starting aldehyde, effectively shutting down the catalytic cycle.

Experimental Protocol 1: Systematic Catalyst Loading Optimization

This protocol is designed to find the minimum catalyst loading required for optimal performance, saving cost and simplifying purification.

  • Preparation: Set up a parallel array of 5 reaction vials (e.g., in a heating block) under a strict inert atmosphere (N₂ or Argon).

  • Stock Solutions: Prepare stock solutions of your diene, aldehyde, and catalyst in the reaction solvent to ensure accurate dispensing.

  • Reaction Setup:

    • To each vial, add the appropriate volume of the catalyst stock solution to achieve final concentrations of 1 mol%, 2 mol%, 5 mol%, 10 mol%, and a "no catalyst" control.

    • Add the solvent, followed by the diene stock solution.

    • Equilibrate the vials to the desired reaction temperature.

    • Initiate all reactions simultaneously by adding the aldehyde stock solution.

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small, quenched aliquot from each reaction.

  • Analysis: Analyze the aliquots by GC or LC to determine conversion and by chiral HPLC/SFC to determine the enantiomeric excess (ee).

  • Data Interpretation: Plot conversion vs. time and final ee vs. catalyst loading. The optimal loading is the lowest concentration that provides high conversion and maximal ee in a reasonable timeframe.

Data Summary: Effect of Catalyst Loading on HDA Reaction

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee %)
0 (Control)24<5N/A
1246592
2249597
512>9997
108>9996

This table illustrates that 2 mol% provides an excellent balance of high conversion and selectivity, while 5 mol% offers a faster reaction time at a higher cost. The slight drop in ee at 10 mol% could indicate aggregation effects.

Guide 2: Improving Low Enantioselectivity

Poor enantioselectivity indicates that the transition states leading to the two enantiomers are not sufficiently different in energy. This can be influenced by temperature, solvent, and the catalyst's structural integrity.

Q: Why does lowering the reaction temperature often improve enantioselectivity?

A: The relationship between enantioselectivity and temperature is described by the Eyring equation. The difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states determines the enantiomeric ratio. Lowering the temperature amplifies the impact of this energy difference, as the system has less thermal energy to overcome the higher-energy barrier leading to the minor enantiomer. Consequently, the reaction proceeds more selectively through the lower-energy transition state, resulting in a higher ee.[6]

G cluster_cycle Catalytic Cycle cluster_output Reaction Outcome Catalyst Chiral Catalyst (e.g., L*-M) Active_Complex Active Complex (Catalyst + Aldehyde) Catalyst->Active_Complex + Aldehyde TS_R Transition State (pro-R) Active_Complex->TS_R + Diene (favored path, low ΔG‡) TS_S Transition State (pro-S) Active_Complex->TS_S + Diene (disfavored path, high ΔG‡) Product_Complex_R Product Complex (R) TS_R->Product_Complex_R Product_Complex_S Product Complex (S) TS_S->Product_Complex_S Product_Complex_R->Catalyst - Product (R) High_ee High Enantiomeric Excess (Majorly Product R) Product_Complex_R->High_ee Product_Complex_S->Catalyst - Product (S)

Caption: The origin of enantioselectivity in a catalyzed HDA reaction.

Q: My catalyst loading and temperature are optimized, but the ee is still mediocre. What other factors should I consider?

A: At this point, you should investigate the solvent and the structural nature of your substrates.

  • Solvent Effects: The solvent can influence catalyst solubility, aggregation state, and the stability of the transition states. A screen of non-coordinating solvents with varying polarity (e.g., Toluene, Dichloromethane, Hexanes) is a valuable experiment.

  • Substrate Control: The inherent structure of your diene or aldehyde can sometimes override the directing influence of the catalyst. This is known as substrate control versus catalyst control.[7][8] If your substrate has existing stereocenters or strong directing groups, it may favor a specific diastereomeric outcome irrespective of the chiral catalyst. In such cases, you may need to redesign the substrate or select a different class of catalyst that can better overcome the substrate's intrinsic bias.

Part 3: Protocols for Robust Experimentation

Adherence to meticulous experimental technique is paramount for reproducibility in asymmetric catalysis.

Experimental Protocol 2: Reaction Setup Under Strict Inert Atmosphere

  • Glassware Preparation: All glassware (reaction flask, syringes, needles) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (N₂ or Argon).

  • Reagent Handling:

    • Anhydrous solvents should be obtained from a purification system (e.g., solvent still) or purchased in septum-sealed bottles and handled exclusively via syringe.

    • Solid catalysts and reagents should be stored in a glovebox or desiccator and weighed out quickly.

  • Assembly: Assemble the reaction apparatus (e.g., flask with condenser and septum) while purging with inert gas. Use a gas bubbler to monitor positive pressure.

  • Cannula Transfer: Use a double-tipped needle (cannula) to transfer liquid reagents (solvents, neat substrates) from their storage vessels to the reaction flask to avoid atmospheric exposure.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including during sampling and quenching.

References

  • Title: Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone Source: MDPI URL: [Link]

  • Title: Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Asymmetric catalysis: An enabling science Source: PNAS URL: [Link]

  • Title: Application of chiral recyclable catalysts in asymmetric catalysis Source: RSC Publishing URL: [Link]

  • Title: Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding Source: PNAS URL: [Link]

  • Title: Substrate Directed Asymmetric Reactions Source: PubMed URL: [Link]

  • Title: Asymmetric synthesis of dihydropyran derivatives via IEDHDAR. Source: ResearchGate URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: Frontiers URL: [Link]

  • Title: Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis Source: Beilstein Journals URL: [Link]

  • Title: Metal Stereogenicity in Asymmetric Transition Metal Catalysis Source: ACS Publications URL: [Link]

  • Title: Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications Source: MDPI URL: [Link]

  • Title: Selectivity Issues in the Diels-Alder Reaction Source: YouTube URL: [Link]

  • Title: Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition Source: PMC URL: [Link]

  • Title: Copper-catalyzed asymmetric allylic substitution of racemic/meso substrates Source: Semantic Scholar URL: [Link]

  • Title: Micrograms to Kilos: The Challenges of Scaling Source: Drug Discovery and Development URL: [Link]

  • Title: The Future of Asymmetric Synthesis: Trends and Innovations Source: Chiralpedia URL: [Link]

  • Title: Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes Source: Chemistry | Illinois URL: [Link]

  • Title: Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals Source: (PDF) URL: [Link]

  • Title: Catalytic Enantioselective Hetero-Diels-Alder Reactions of an Azo Compound Source: PMC URL: [Link]

  • Title: A fundamentally new approach to asymmetric synthesis Source: Nature URL: [Link]

  • Title: Asymmetric Hetero-Diels-Alder Reactions Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3,4-Dihydro-2H-pyran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-pyran-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for scaling up this important heterocyclic scaffold. Our focus is on providing practical, field-tested insights to ensure a safe, efficient, and reproducible synthesis from the laboratory bench to pilot-plant scale.

Introduction: The Strategic Importance of this compound

The 3,4-dihydro-2H-pyran ring system is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents. The carboxamide functionality at the 5-position offers a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery programs. The successful and scalable synthesis of this intermediate is therefore a critical step in many development pipelines.

This guide will focus on a robust and scalable synthetic route: the hetero-Diels-Alder reaction between an α,β-unsaturated aldehyde (acrolein) and a dienophile (N-vinylformamide), followed by hydrolysis of the formamide to the primary carboxamide.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses common challenges encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Low or Inconsistent Yields

Question: We are observing low and inconsistent yields in our lab-scale synthesis. What are the most likely causes and how can we improve this?

Answer: Low and variable yields in the hetero-Diels-Alder reaction for this synthesis often stem from a few key factors:

  • Purity of Starting Materials: Acrolein is prone to polymerization, especially in the presence of light or acid/base traces. Ensure you are using freshly distilled or inhibitor-freed acrolein for each batch. The purity of N-vinylformamide is also critical; impurities can inhibit the reaction or lead to side products.[1]

  • Reaction Conditions: The choice of solvent and temperature is crucial. While a range of solvents can be used, non-polar aprotic solvents like toluene or dichloromethane are often preferred for Diels-Alder reactions.[2][3] Temperature control is critical; while heating can increase the reaction rate, it can also promote the retro-Diels-Alder reaction or decomposition of starting materials.[4] Optimization of the temperature profile is essential.

  • Lewis Acid Catalyst Activity: If a Lewis acid catalyst is employed to accelerate the reaction, its activity can be compromised by moisture. Ensure anhydrous conditions are maintained throughout the setup and reaction. The choice and loading of the Lewis acid also need to be optimized for your specific substrates.[4][5][6]

Troubleshooting Workflow for Low Yield:

Pilot_Plant_Synthesis cluster_0 Reaction Stage cluster_1 Work-up and Isolation Stage Reactor Glass-Lined Reactor Reaction Diels-Alder Reaction (Controlled Temperature) Reactor->Reaction Reagents Charge Toluene, N-vinylformamide, Lewis Acid Reagents->Reactor Acrolein Controlled Addition of Acrolein Acrolein->Reactor Hydrolysis Controlled Hydrolysis with Aqueous HCl Reaction->Hydrolysis Quench Quench with NaHCO3 Solution Hydrolysis->Quench Separation Phase Separation Quench->Separation Extraction Aqueous Extraction Separation->Extraction Distillation Solvent Swap/ Concentration Extraction->Distillation Crystallization Crystallization Distillation->Crystallization Filtration Filtration (Nutsche Filter) Crystallization->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Final Product: This compound Drying->FinalProduct

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of 3,4-dihydro-2H-pyran-4-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The 3,4-dihydro-2H-pyran scaffold is a privileged structural motif found in numerous natural products and biologically active compounds, including antiviral drugs like Zanamivir and Laninamivir.[1][2][3] Its derivatives, particularly 3,4-dihydro-2H-pyran-4-carboxamides, are of significant interest in drug discovery and development due to their potential therapeutic applications.[3][4] However, the synthesis of these molecules often generates multiple stereogenic centers, making the unambiguous determination of their three-dimensional structure a critical, non-negotiable step. An incorrect stereochemical assignment can lead to flawed structure-activity relationship (SAR) studies and the costly pursuit of non-viable drug candidates.

This guide provides an in-depth technical comparison of the analytical techniques used to characterize these complex heterocycles. We will establish why single-crystal X-ray crystallography (SCXRD) stands as the definitive method for absolute structure elucidation and compare its capabilities against complementary spectroscopic techniques. This document is intended for researchers, medicinal chemists, and drug development professionals who require validated, reliable structural data to drive their projects forward.

Part I: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

While various analytical methods provide pieces of the structural puzzle, SCXRD delivers the complete, high-resolution picture. It is the only technique that directly visualizes the atomic arrangement in three-dimensional space, providing precise data on bond lengths, bond angles, and, most critically, the absolute stereochemistry of chiral centers.[5][6][7] In the context of drug development, this level of detail is paramount for understanding molecular interactions with biological targets.[6][7]

The SCXRD Experimental Workflow: A Causality-Driven Approach

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final data is directly dependent on the rigor applied at every step.

cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Data Acquisition & Analysis Synthesis Diastereoselective Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity High Purity (>98%) Essential Purification->Purity Why? Impurities inhibit crystal nucleation. Solvent Solvent System Screening Purity->Solvent Method Crystallization Method (e.g., Slow Evaporation) Solvent->Method Crystal Single Crystal Growth Method->Crystal Why? Slow process allows ordered lattice formation. Data X-ray Data Collection (Diffractometer) Crystal->Data Solution Structure Solution (Electron Density Map) Data->Solution Refinement Structure Refinement (Atomic Model) Solution->Refinement Why? Mathematically fits atoms to the data. Structure Final 3D Structure Refinement->Structure

Caption: The workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Self-Validating Crystallization Workflow

The primary challenge in SCXRD is obtaining diffraction-quality single crystals. The following protocol is a robust starting point for 3,4-dihydro-2H-pyran-4-carboxamides. Its self-validating nature lies in the systematic screening process, which logically narrows down optimal conditions.

  • Material Purity Assessment: Before attempting crystallization, confirm the purity of the synthesized compound (>98%) via NMR and LC-MS. Impurities can act as "crystal poisons," preventing nucleation and growth.[8]

  • Solubility Screening:

    • Place ~1-2 mg of the compound into several small vials.

    • Add 0.2 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, acetone) to each vial.

    • Observe solubility at room temperature and with gentle heating. Categorize solvents as "poor," "good," or "excellent."

    • Causality: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. This allows for supersaturation upon cooling, which drives crystallization.

  • Crystallization by Slow Evaporation (Most Common Method):

    • Dissolve 5-10 mg of the pure compound in a minimal amount of a "good" solvent in a small, clean vial.

    • Cover the vial with a cap, pierced with a few small holes using a needle.

    • Causality: The holes allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration allows molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid.[9]

    • Place the vial in a vibration-free location and observe periodically without disturbance.

  • Crystallization by Vapor Diffusion:

    • This method is ideal for very small amounts of material.[9]

    • Dissolve the compound in a small volume of a less volatile, "good" solvent in an inner vial.

    • Place this inner vial inside a larger, sealed jar containing a more volatile "poor" solvent (the anti-solvent).

    • Causality: The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization. This is an exceptionally gentle method that can yield high-quality crystals.

  • Crystal Harvesting: Once suitable crystals (clear, well-defined edges) have formed, carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen for transport to a diffractometer.

Part II: A Comparative Analysis with Spectroscopic Alternatives

While SCXRD provides the definitive structure, it is resource-intensive. For routine analysis and reaction monitoring, spectroscopic methods are indispensable. Understanding how these techniques compare and complement SCXRD is crucial for an efficient characterization strategy.

Technique Information Provided Sample State Key Advantage Primary Limitation
Single-Crystal XRD Absolute 3D structure, stereochemistry, bond lengths/angles, packing.[5][6]Solid (Single Crystal)Unambiguous, definitive structural data.[7][10]Requires high-quality single crystals; static structure.
NMR Spectroscopy Atomic connectivity, solution-state conformation, molecular dynamics.[11][12]SolutionProvides information on dynamics and structure in a physiological-like state.Structure is an averaged model; cannot determine absolute stereochemistry alone.[13][14]
IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C≡N).[1][3]Solid or LiquidFast, simple, and excellent for confirming functional group transformations.Provides no information on stereochemistry or overall 3D structure.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[1][15]Gas (after ionization)High sensitivity, confirms molecular formula.Provides no information on stereochemistry or isomer connectivity.
Synergistic Use in Structural Elucidation

In practice, these techniques are not competitors but collaborators. A typical workflow leverages the strengths of each method to build a complete and validated structural picture.

cluster_workflow Integrated Characterization Workflow Crude Crude Reaction Product TLC TLC/LCMS Analysis Crude->TLC Reaction Monitoring Purification Purification TLC->Purification Pure Pure Compound Purification->Pure IR IR Spectroscopy Pure->IR Functional Groups? MS Mass Spectrometry Pure->MS Correct Mass? NMR 1H & 13C NMR Pure->NMR Correct Connectivity? Final Validated Structure IR->Final MS->Final SCXRD Single-Crystal XRD NMR->SCXRD Definitive Stereochem? NMR->Final SCXRD->Final

Caption: A synergistic workflow for structural validation.

For the target 3,4-dihydro-2H-pyran-4-carboxamides, researchers confirmed the structure using a multi-technique approach.[1][2][3]

  • IR Spectroscopy was used to identify the characteristic absorption bands of the non-conjugated cyano (C≡N) group (2240–2260 cm⁻¹) and the amide N-H bonds (3150–3450 cm⁻¹).[1][2]

  • ¹H NMR Spectroscopy confirmed the presence of distinct downfield signals for the two amide protons (8–9 ppm) and the OCH proton of the pyran ring.[1][2]

  • Mass Spectrometry was consistent with the expected molecular weight of the synthesized compounds.[1][2]

  • X-ray Crystallography was the ultimate arbiter, establishing the final structure, including the trans configuration of the substituents at the C2 and C4 asymmetric atoms and revealing intermolecular hydrogen bonding networks that stabilize the crystal packing.[1][2][3]

Part III: Integrated Experimental Protocols

Protocol 1: Synthesis of a Model Compound

This protocol is adapted from the diastereoselective synthesis of 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides.[1][2]

  • Reactant Preparation: In a round-bottom flask, dissolve 4-oxoalkane-1,1,2,2-tetracarbonitrile (1.0 mmol) and an appropriate aldehyde (1.1 mmol) in a suitable solvent like ethanol (15 mL).

  • Acid Catalyst: Add concentrated hydrochloric acid (0.2 mL) to the mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, pour the reaction mixture into cold water. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,4-dihydro-2H-pyran-4-carboxamide.

Protocol 2: The Characterization Cascade

For a newly synthesized batch of a 3,4-dihydro-2H-pyran-4-carboxamide:

  • Initial Confirmation (Purity & Identity):

    • Obtain a Mass Spectrum to confirm the molecular weight matches the target compound.

    • Run an IR Spectrum to verify the presence of key functional groups (amide N-H, C=O; cyano C≡N).

  • Connectivity and Purity Analysis:

    • Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. Confirm that the number of signals and their integrations match the expected structure and that no significant impurities are present.

  • Definitive Structural Analysis:

    • Using the pure, characterized material, proceed with the Crystallization Workflow described in Part I.

    • Submit the best-quality crystal for SCXRD analysis.

    • Analyze the resulting crystal structure data to confirm the molecular connectivity, configuration, and conformation. The crystallographic data for published structures can often be obtained free of charge from the Cambridge Crystallographic Data Centre (CCDC).[2]

Conclusion

The structural characterization of 3,4-dihydro-2H-pyran-4-carboxamides requires a rigorous, multi-faceted approach. While spectroscopic methods like NMR, IR, and MS are essential for routine analysis and confirming reaction outcomes, they cannot independently provide the definitive, three-dimensional structural information required for modern drug discovery. Single-crystal X-ray crystallography is the unequivocal gold standard, delivering an unambiguous atomic-level map of the molecule. By integrating SCXRD as the final validation step in a comprehensive characterization cascade, researchers can ensure the integrity of their structural data, make informed decisions in their research, and confidently advance the development of novel therapeutics based on this important heterocyclic scaffold.

References

  • Ievlev, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ievlev, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Clore, G. M. & Gronenborn, A. M. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Opinion in Structural Biology. Available at: [Link]

  • Kovermann, M., et al. (2017). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Ievlev, M. Y., et al. (2016). Supporting Information for: Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides... Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute. Available at: [Link]

  • Unknown Author. Comparison of NMR and X-ray crystallography. University of Szeged. Available at: [Link]

  • Suzuki, T. (2023). Single Crystal X-Ray Diffraction. Pulstec USA. Available at: [Link]

  • Veranova. (2023). Harnessing the power of single crystal X-ray diffraction. Veranova. Available at: [Link]

  • Ievlev, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2024). 3,4-dihydro-2H-pyran. PubChem Compound Database. Available at: [Link]

  • Sharma, N., et al. (2021). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. AIP Publishing. Available at: [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. University of Lorraine. Available at: [Link]

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum. Available at: [Link]

  • Sharma, N., et al. (2021). A comparative analysis of x-ray crystallization of some polyfunctionalized 4H-pyran derivatives. AIP Publishing. Available at: [Link]

  • Zhang, W., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. PubMed. Available at: [Link]

  • Mitrev, P. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. Available at: [Link]

  • Ghoneim, A. A., & El-Gazzar, A. R. A. (2014). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer... MDPI. Available at: [Link]

  • Fedorov, A. Y., & Sosnovskikh, V. Y. (2019). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Cativiela, C., et al. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Abdel-Latif, F. M., et al. (1992). ChemInform Abstract: Pyrolysis, Photolysis and Mass Spectra of Pyran and Thiopyran Derivatives. ResearchGate. Available at: [Link]

  • Asif, N., et al. (2011). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • de Oliveira, A. S., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]

  • Bolte, M., et al. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI. Available at: [Link]

  • Tosh, D. K., et al. (2012). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. Available at: [Link]

  • Kandrnálová, M., et al. (2019). Oxidation reaction of 3,4‐dihydro‐2H‐pyran with axles 1–3 under different conditions. ResearchGate. Available at: [Link]

Sources

Comparative Guide: Biological Activity of Dihydropyran Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Stereochemical impact on pharmacodynamics, synthesis, and quantitative biological evaluation.

Executive Summary

The dihydropyran (DHP) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous polyketide natural products and synthetic pharmacophores. However, the biological efficacy of DHP derivatives is governed strictly by stereochemistry.

This guide objectively compares the biological activity of specific DHP stereoisomers, demonstrating that spatial configuration (cis vs. trans, R vs. S) is not merely a structural nuance but a deterministic factor in potency, selectivity, and toxicity. We present experimental data highlighting how specific isomers exhibit up to 3-fold greater potency than their stereochemical counterparts, driven by precise ligand-target interactions.

Chemical Basis of Stereoselective Activity

Biological targets (enzymes, receptors) are chiral environments. The efficacy of a DHP stereoisomer depends on its ability to adopt a conformation that minimizes steric clash while maximizing binding enthalpy.

  • Conformational Locking: The DHP ring exists in half-chair or boat conformations. Substituents at the C2 and C6 positions (common in bioactive DHPs) adopt axial or equatorial orientations based on cis/trans geometry.

  • Binding Pocket Fit: A trans-2,6-disubstituted DHP often adopts a thermodynamic orientation that may not align with a binding pocket designed for a specific natural product, whereas the cis-isomer might perfectly mimic the transition state of a substrate.

  • Case Study Molecule: 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one . This molecule possesses two chiral centers (C6 on the ring and C2' on the side chain), resulting in four distinct stereoisomers.

Comparative Analysis: Data & Performance

The following data is derived from structure-cytotoxicity relationship studies evaluating the potency of DHP-lactone stereoisomers against HeLa (cervical cancer) and HL-60 (leukemia) cell lines.

Table 1: Cytotoxicity Comparison of DHP Stereoisomers (IC50)

Lower IC50 indicates higher potency.

Stereoisomer ConfigurationHeLa IC50 (µM)HL-60 IC50 (µM)Relative Potency (HeLa)Biological Status
(6R, 2'R) 6.0 3.2 1.00 (Reference) Most Potent
(6S, 2'S)~10.04.10.60Moderate Activity
(6R, 2'S)> 10.0~10.0< 0.60Low Potency
(6S, 2'R)> 10.0~10.0< 0.60Low Potency

Key Insight: The (6R, 2'R) configuration is critical for optimal binding. Inverting the center at C2' (to 2'S) or C6 (to 6S) results in a significant loss of activity (2-3 fold reduction). This suggests the binding pocket has strict steric requirements for both the lactone ring orientation and the hydroxyl side chain.

Mechanism of Action & Pathway Visualization

The biological activity of cytotoxic DHP derivatives often involves the inhibition of topoisomerase II or tubulin polymerization, leading to cell cycle arrest and apoptosis.

Figure 1: DHP-Induced Apoptotic Signaling Pathway

The following diagram illustrates the downstream effects of a potent DHP stereoisomer entering a cancer cell.

DHP_Apoptosis_Pathway DHP Bioactive DHP Isomer (e.g., 6R, 2'R) Target Molecular Target (Topoisomerase II / Tubulin) DHP->Target Binds Complex Drug-Target Complex (Stabilized by Stereochemistry) Target->Complex Inhibits Function Check G2/M Cell Cycle Checkpoint Complex->Check Triggers Arrest Signal Pro-Apoptotic Signaling (Bax up / Bcl-2 down) Check->Signal Activates Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Induces

Caption: Mechanism of action where stereospecific binding triggers G2/M arrest and subsequent apoptotic cascade.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and evaluation of these isomers.

Protocol A: Stereoselective Synthesis (Prins Cyclization Approach)

This method favors the formation of cis-2,6-disubstituted dihydropyrans, a common bioactive motif.

  • Reagents: Homoallylic alcohol, aldehyde, Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Reaction:

    • Dissolve aldehyde (1.0 equiv) and homoallylic alcohol (1.2 equiv) in anhydrous CH₂Cl₂ at -78°C.

    • Add TMSOTf (1.0 equiv) dropwise.

    • Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Add saturated aqueous NaHCO₃.

  • Purification: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Separation: Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the cis-isomer (major product).

  • Validation: Confirm stereochemistry using NOESY NMR (look for correlation between H2 and H6 protons).

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values for each isolated stereoisomer.

  • Cell Seeding: Seed HeLa or HL-60 cells (5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS.

  • Incubation: Incubate at 37°C in 5% CO₂ for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of each DHP stereoisomer (0.1 µM to 100 µM) in DMSO (final DMSO < 0.1%).

    • Add 100 µL of drug solution to designated wells.

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Exposure: Incubate for 48 hours.

  • Development:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Aspirate medium and dissolve crystals in 150 µL DMSO.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to derive IC50.

Figure 2: Experimental Workflow

Workflow Synthesis Stereoselective Synthesis (Prins Cyclization) Purification HPLC/Flash Chromatography (Isomer Separation) Synthesis->Purification Verification NMR/NOESY (Confirm Stereochem) Purification->Verification Assay MTT Assay (Biological Evaluation) Verification->Assay Data IC50 Determination (Data Analysis) Assay->Data

Caption: Step-by-step workflow from chemical synthesis to biological data generation.

References

  • Ochi, R., et al. (2022). Structure-Cytotoxicity Relationship of 6-(2-Hydroxy-6-Phenylhexyl)-5,6-Dihydro-2H-Pyran-2-One. SSRN.[1]

  • Kropiwnicka, A., et al. (2022). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 27(9), 2736.

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives.

  • Miranda, L. S. M., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. Molecules, 28(7), 3125.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Functionalized Dihydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads Focus: Anticancer Potency & Synthetic Efficiency of 2-Amino-4H-Pyran Scaffolds

Executive Summary & Scaffold Analysis

The dihydropyran (DHP) moiety, specifically the 2-amino-4H-pyran scaffold, represents a "privileged structure" in medicinal chemistry. Unlike their fully saturated counterparts (tetrahydropyrans) or aromatic analogs (pyrylium salts), 4H-pyrans offer a unique balance of conformational rigidity and functional group density.

This guide objectively compares the 2-amino-4H-pyran scaffold against its primary structural alternatives in the context of anticancer drug design.

Comparative Analysis: The "Goldilocks" Scaffold

In drug design, the 4H-pyran core is often compared to 1,4-dihydropyridines (calcium channel blockers) and open-chain Michael adducts.

Feature2-Amino-4H-Pyran (Target) Tetrahydropyran (Alternative 1) Arylidenemalononitrile (Alternative 2)
Hybridization Mixed

/

(Semi-rigid)
Fully

(Flexible chair)
Planar

(Open chain)
Binding Entropy Low (Pre-organized conformation)High (Entropy penalty upon binding)Medium (Rotational freedom)
Lipophilicity (LogP) Moderate (Tunable)High (Often requires polar groups)Moderate
Metabolic Stability Moderate (Subject to hydrolysis)High (Oxidatively stable)Low (Rapid Michael reversal)
Primary Bioactivity Apoptosis Induction / Tubulin Inhibition Antimicrobial / Ion TransportTyrosine Kinase Inhibition

Key Insight: The 4H-pyran ring locks the C4-aryl substituent in a pseudo-axial orientation perpendicular to the pyran plane. This "boat-like" transition state is critical for fitting into the hydrophobic pockets of targets like Tubulin or Bcl-2 , a geometry that flexible tetrahydropyrans cannot maintain without high energetic costs.

Synthetic Access & Library Generation

To perform SAR studies, efficient access to diverse libraries is required. The industry standard is the One-Pot Multicomponent Reaction (MCR) . This pathway is superior to linear synthesis due to high atom economy and the ability to vary three distinct vectors (R1, R2, R3) simultaneously.

Mechanistic Workflow (DOT Visualization)

MCR_Mechanism Aldehyde Aryl Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malo Malononitrile (CH2(CN)2) Malo->Knoevenagel Dicarbonyl 1,3-Dicarbonyl (Dimedone/EAA) Michael Michael Addition Dicarbonyl->Michael Intermediate1 Arylidene Intermediate Knoevenagel->Intermediate1 Intermediate1->Michael Enolate Michael Adduct Michael->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization Tautomer Tautomerization Cyclization->Tautomer Product 2-Amino-4H-Pyran Scaffold Tautomer->Product

Caption: The convergent synthesis of 4H-pyrans via Knoevenagel-Michael-Cyclization cascade, enabling rapid SAR diversification.

Structure-Activity Relationship (SAR) Deep Dive

The biological potency of dihydropyrans is governed by three specific pharmacophoric regions.

The SAR Map
  • Region A (C4-Aryl Ring): The "Specificity Determinant."

    • Requirement: A substituted phenyl ring is essential.

    • Optimization: Electron-withdrawing groups (EWG) like -NO2, -Cl, -F at the para or meta position drastically increase cytotoxicity (IC50 < 5 µM).

    • Failure Mode: Electron-donating groups (-OMe, -OH) often reduce potency by 5-10 fold, likely due to electronic repulsion in the binding pocket.

  • Region B (C3-Functional Group): The "Warhead."

    • Requirement: An electron-withdrawing group is needed for the initial synthesis (cyclization).

    • Optimization:-CN (Cyano) is superior to -COOEt (Ester) for tubulin binding due to its smaller steric footprint and ability to accept H-bonds.

  • Region C (C2-Amino Group): The "Anchor."

    • Requirement: The -NH2 group acts as a hydrogen bond donor to residues like GLU81 or ASP86 in the target protein. Alkylation of this amine usually abolishes activity.

Experimental Data: Substituent Effects on Cytotoxicity

Assay: MTT in MCF-7 (Breast Cancer) Cell Line.[1] Data consolidated from recent comparative studies (e.g., BenchChem, 2025).

Compound IDR1 (C4-Aryl)R2 (C3-Group)R3 (Fused Ring)IC50 (µM) ± SDRelative Potency
DHP-01 Phenyl (H)-CNDimedone (Fused)> 100Inactive (Baseline)
DHP-02 4-Cl-Phenyl-CNDimedone (Fused)35.9 ± 1.2Moderate
DHP-03 4-NO2-Phenyl-CNDimedone (Fused)12.4 ± 0.8 High
DHP-04 4-OMe-Phenyl-CNDimedone (Fused)85.2 ± 3.5Low
DHP-05 4-NO2-Phenyl-COOEtDimedone (Fused)28.1 ± 2.1Moderate (Steric Clash)
Alt-01 4-NO2-Phenyl-CNOpen Chain55.4 ± 4.0Low (Flexible)

Interpretation:

  • DHP-03 vs. DHP-01: Introduction of a p-nitro group improves potency by >8x.

  • DHP-03 vs. Alt-01: The rigid pyran ring (DHP-03) is ~4.5x more potent than the open-chain analog (Alt-01), confirming the necessity of the cyclic scaffold.

Mechanism of Action (Self-Validating Logic)

To validate the SAR, one must understand why the molecule kills cancer cells. The primary mechanism for 2-amino-4H-pyrans is the induction of apoptosis via the intrinsic mitochondrial pathway.

Signaling Pathway Visualization

Apoptosis_Pathway Drug 4H-Pyran Derivative (DHP-03) Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Arrest G2/M Phase Arrest Tubulin->Arrest Mito Mitochondrial Depolarization Bcl2->Mito Loss of Integrity Death Apoptosis (Cell Death) Arrest->Death CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Caspase->Death

Caption: Dual-action mechanism: 4H-pyrans inhibit tubulin and downregulate Bcl-2, triggering the caspase cascade.

Standardized Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these specific protocols.

Protocol A: Green Synthesis of 2-Amino-4H-Pyrans

Rationale: Uses ethanol (green solvent) and a recyclable catalyst to minimize impurities that could interfere with biological assays.

  • Reagents: Mix 4-nitrobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in a 25 mL round-bottom flask.

  • Solvent/Catalyst: Add 5 mL of Ethanol (95%) and 10 mol% L-Proline (or 2 drops of piperidine).

  • Reaction: Reflux at 80°C for 30–60 minutes.

  • Monitoring: Check TLC (Eluent: n-Hexane/Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool to room temperature. The product will precipitate as a solid.[2]

  • Purification: Filter the solid. Wash with ice-cold ethanol (2 x 3 mL). Recrystallize from hot ethanol to yield pure crystals (Target Yield: >85%).

Protocol B: MTT Cytotoxicity Assay

Rationale: Measures metabolic activity as a proxy for cell viability.

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve DHP derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture media. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: $ \text{% Inhibition} = 100 - \left( \frac{\text{Abs}{\text{sample}} - \text{Abs}{\text{blank}}}{\text{Abs}{\text{control}} - \text{Abs}{\text{blank}}} \times 100 \right) $.

References

  • National Institutes of Health (NIH). (2021). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation. Retrieved from [Link]

  • MDPI. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Retrieved from [Link]

  • Growing Science. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives. Retrieved from [Link]

  • DergiPark. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Retrieved from [Link]

Sources

A Comparative Guide to Heterocyclic Scaffolds in Drug Design: The Emerging Role of 3,4-dihydro-2H-pyran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of Heterocyclic Scaffolds in Modern Therapeutics

In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock upon which a vast number of therapeutic agents are built. These cyclic structures, incorporating at least one heteroatom such as nitrogen, oxygen, or sulfur, provide a three-dimensional framework that is fundamental for molecular recognition by biological targets. Their unique conformational features, electronic properties, and ability to engage in hydrogen bonding and other non-covalent interactions make them "privileged structures" in drug design.[1] This guide provides a detailed comparison of the 3,4-dihydro-2H-pyran-5-carboxamide scaffold against other well-established heterocyclic systems, offering field-proven insights for researchers and drug development professionals.

The 3,4-dihydro-2H-pyran Scaffold: A Closer Look

The dihydropyran ring system is a six-membered oxygen-containing heterocycle with a single double bond.[1] Its non-aromatic, partially saturated nature imparts significant conformational flexibility, allowing it to present appended functional groups in precise three-dimensional orientations. This is a critical feature for optimizing interactions within the binding pockets of complex biological targets like enzymes and receptors.[1]

The specific derivative, This compound , incorporates a carboxamide group at the 5-position, a functional group renowned for its ability to act as both a hydrogen bond donor and acceptor. This enhances the scaffold's potential for strong and specific target engagement. The dihydropyran core is a prominent feature in numerous natural products and has been identified as a key structural fragment in several biologically active compounds.[2][3] For instance, the anti-influenza drugs Zanamivir and Laninamivir contain a related 3,4-dihydro-2H-pyran moiety, underscoring its therapeutic relevance.[2][3]

Biological Significance and Therapeutic Potential

Derivatives of the dihydropyran scaffold have demonstrated a remarkable breadth of biological activities, making them highly attractive for drug discovery programs. Key therapeutic areas include:

  • Anti-inflammatory Activity : Several dihydropyran derivatives have shown potent inhibition of pro-inflammatory mediators.[1] Specifically, certain 3,4-dihydropyran-3-carboxamide derivatives have been found to significantly inhibit the expression of cytokines like IL-6 and TNF-α in cellular models.[4]

  • Antiviral Properties : As mentioned, the core structure is integral to neuraminidase inhibitors used to treat influenza A and B viruses.[2]

  • Receptor Modulation : A dihydropyran (DHP) moiety was crucial in the development of potent and selective agonists for the adenosine A2A and A3 receptors, which are targets for anti-inflammatory therapies.[5]

  • Antimicrobial and Antifungal Activity : Various dihydropyran derivatives have been synthesized and evaluated, showing encouraging results against a range of bacterial and fungal species.[6]

Comparative Analysis: Dihydropyran-5-carboxamide vs. Archetypal Heterocycles

The strategic choice of a core scaffold is a pivotal decision in any drug design campaign. The following analysis compares the this compound system to other commonly employed heterocyclic scaffolds. The rationale for this comparison is to highlight the distinct advantages each scaffold offers in terms of physicochemical properties and its suitability for targeting different classes of proteins.

Diagram 1: Scaffold Comparison Framework

central 3,4-Dihydro-2H-pyran -5-carboxamide pyridine Pyridine central->pyridine Aromatic vs. Non-aromatic Planar vs. 3D Shape piperidine Piperidine central->piperidine O vs. N Heteroatom Flexibility vs. Basicity pyrrolidine Pyrrolidine central->pyrrolidine 6- vs. 5-Membered Ring Different Conformational Space pyrimidine Pyrimidine central->pyrimidine Mono- vs. Di-aza H-bonding Potential

Caption: A conceptual diagram comparing the central dihydropyran scaffold against other key heterocycles based on fundamental medicinal chemistry properties.

Data Presentation: Head-to-Head Scaffold Comparison
Feature3,4-Dihydro-2H-pyranPyridinePiperidinePyrrolidinePyrimidine
Structure
Aromaticity Non-aromaticAromaticNon-aromaticNon-aromaticAromatic
Ring Size 6-membered6-membered6-membered5-membered6-membered
Conformational Flexibility High (Chair/Boat-like)Low (Planar)High (Chair)High (Envelope/Twist)Low (Planar)
Key Properties Oxygen H-bond acceptor, chiral centers, good aqueous solubilityWeakly basic, π-stacking interactions, metabolic stabilityStrongly basic, common in CNS drugs, H-bond donor/acceptorBasic, H-bond donor/acceptor, proline mimicTwo H-bond acceptors, π-deficient, key for kinase binding
Common Therapeutic Areas Anti-inflammatory, Antiviral, CNSOncology, Cardiovascular, Anti-infectiveCNS disorders, Analgesics, AntihistaminesOncology, CNS, AntiviralOncology (Kinase Inhibitors), Anti-infective
Example Drug(s) Laninamivir (related core)ImatinibDonepezilVareniclineImatinib
Analysis of Comparison
  • 3D Shape vs. Planarity : Unlike the flat, aromatic systems of pyridine and pyrimidine, the dihydropyran scaffold is inherently three-dimensional. This allows for more precise and extensive exploration of a target's binding site, often leading to higher selectivity and potency. This is a significant advantage when designing inhibitors for enzymes with deep, complex active sites.

  • Physicochemical Properties : The oxygen heteroatom in the dihydropyran ring acts as a hydrogen bond acceptor and generally imparts greater aqueous solubility compared to its carbocyclic analogs. This contrasts with the basic nitrogen of piperidine and pyrrolidine, which is often protonated at physiological pH, a property frequently exploited for CNS drugs that need to cross the blood-brain barrier.

  • Synthetic Accessibility : The this compound scaffold can be accessed efficiently through modern synthetic methods, including diastereoselective multicomponent reactions.[4][7] This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols & Supporting Data

To maintain scientific integrity, this guide includes validated experimental protocols for the synthesis and evaluation of the title scaffold. The choice of a multicomponent reaction for synthesis is deliberate; it represents an economical and efficient strategy for library creation. The anti-inflammatory assay was selected as it is a well-documented activity for this class of compounds.[4]

Experimental Protocol 1: Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamide Derivatives

This protocol is adapted from a reported five-component reaction, which is a testament to the scaffold's accessible and versatile chemistry.[4][7]

Diagram 2: Synthetic Workflow for Dihydropyran Carboxamides

cluster_reactants Starting Materials diketene Diketene mix Mix in Solvent (e.g., Ethanol) diketene->mix aryl_amine Aryl Amine aryl_amine->mix diketone Cyclic 1,3-Diketone diketone->mix primary_amine Primary Amine primary_amine->mix aldehyde Aryl Aldehyde aldehyde->mix react Stir at Room Temp (e.g., 24-48h) mix->react workup Reaction Workup (Filtration/Concentration) react->workup purify Purification (Crystallization or Chromatography) workup->purify product 3,4-Dihydropyran -3-carboxamide Product purify->product

Caption: A streamlined workflow for the multicomponent synthesis of the target scaffold.

Methodology:

  • Reaction Setup : To a solution of cyclic 1,3-diketone (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol (10 mL), add an aryl amine (1.0 mmol), diketene (1.0 mmol), and a primary amine (1.0 mmol).

  • Reaction Execution : Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 24-48 hours.

  • Isolation : Upon completion, the solid product often precipitates from the reaction mixture. Collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure diastereomer.

  • Characterization : Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and, if possible, single-crystal X-ray diffraction to confirm stereochemistry.[7]

Experimental Protocol 2: In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of synthesized compounds for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.

Diagram 3: Workflow for In Vitro Anti-inflammatory Screening

cell_culture 1. Culture RAW 264.7 Cells plating 2. Seed Cells into 96-well Plates cell_culture->plating pretreatment 3. Pre-treat with Test Compounds plating->pretreatment stimulation 4. Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation 5. Incubate for 24 hours stimulation->incubation supernatant 6. Collect Supernatant incubation->supernatant elisa 7. Measure Cytokine Levels (TNF-α, IL-6) via ELISA supernatant->elisa analysis 8. Data Analysis (Calculate % Inhibition, IC₅₀) elisa->analysis

Caption: Step-by-step experimental workflow for evaluating the anti-inflammatory effects of synthesized compounds.

Methodology:

  • Cell Culture : Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Plating : Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment : Pre-treat the cells with various concentrations of the synthesized dihydropyran carboxamide derivatives for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation : After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A non-stimulated control group should be included.

  • Incubation : Incubate the plates for 24 hours at 37°C.

  • Cytokine Measurement : Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cytokine production).

Supporting Experimental Data

The following table summarizes published anti-inflammatory activity data for representative 3,4-dihydropyran-3-carboxamide derivatives.[4]

Compound IDInhibition of IL-6 Production (%) at 10 µMInhibition of TNF-α Production (%) at 10 µM
6{5,3,1,1} 70.1 ± 3.555.4 ± 2.9
6{7,3,1,1} 65.2 ± 4.150.1 ± 3.3
Dexamethasone (Control) 85.5 ± 5.278.9 ± 4.7

Data is presented as mean ± SD. The results demonstrate that these compounds exhibit significant, dose-dependent inhibition of pro-inflammatory cytokine expression.[4]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising, versatile, and synthetically accessible platform for modern drug discovery. Its inherent three-dimensionality, coupled with favorable physicochemical properties, distinguishes it from traditional flat, aromatic heterocyclic systems. The demonstrated efficacy in modulating inflammatory pathways highlights a clear therapeutic area for further exploration.

Future research should focus on expanding the structural diversity of dihydropyran carboxamide libraries to probe a wider range of biological targets. Investigating the scaffold's potential in other areas, such as oncology and neurodegenerative disorders, is warranted based on the broad activities of dihydropyran-containing natural products.[1][8] Furthermore, detailed ADME/Tox and pharmacokinetic studies will be crucial in advancing the most promising leads from this scaffold class toward clinical development.

References

  • Borah, B., Dwivedi, K. D., & Konwar, L. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. Available at: [Link]

  • Gómez-García, M., et al. (2022). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. Available at: [Link]

  • Various Authors. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science. Available at: [Link]

  • Belov, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Patel, S. A., et al. (2025). ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy. ResearchGate. Available at: [Link]

  • Zeng, L. Y., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. ACS Combinatorial Science. Available at: [Link]

  • Zeng, L. Y., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. PubMed. Available at: [Link]

  • Melman, A., et al. (2008). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, Y. S. (2002). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. Chemical Communications. Available at: [Link]

  • Belov, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis. Beilstein Archives. Available at: [Link]

Sources

Comparative Efficacy Guide: Dihydropyran Derivatives vs. Standard Antiviral Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Dihydropyran Derivatives Compared to Known Antiviral Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dihydropyran Advantage

In the landscape of antiviral drug design, the dihydropyran (DHP) scaffold represents a critical structural motif, primarily due to its ability to mimic the oxocarbenium ion transition state of glycosidase reactions. This guide objectively compares DHP-based therapeutics—specifically focusing on the 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) class and its derivative Zanamivir —against cyclohexene-based (Oseltamivir) and cyclopentane-based (Peramivir) alternatives.

While Oseltamivir dominates the oral market, experimental data confirms that DHP derivatives often exhibit superior binding affinity to the highly conserved active sites of viral neuraminidases, particularly in drug-resistant strains (e.g., H274Y mutations). This guide synthesizes IC50/EC50 data, structural biology, and validated screening protocols to assist researchers in evaluating DHP scaffolds for next-generation antiviral development.

Chemical Basis: Transition State Mimicry

The efficacy of dihydropyran derivatives stems from their stereoelectronic properties. Viral neuraminidase (NA) cleaves terminal sialic acid residues via a transition state involving an oxocarbenium ion.

  • Dihydropyran (DHP): The double bond in the DHP ring (as seen in DANA and Zanamivir) forces the ring into a planar conformation that closely resembles the transition state of the sialosyl cation.

  • Cyclohexene (Oseltamivir): Mimics the transition state sterically but lacks the intracyclic oxygen, requiring a lipophilic side chain to compensate for binding energy.

Structural Mechanism Visualization

The following diagram illustrates the inhibition logic, contrasting the DHP scaffold's direct mimicry against the induced-fit requirements of alternatives.

MOA Virus Influenza Virion HostCell Host Cell Surface (Sialic Acid Receptors) Virus->HostCell Attachment (HA) NA Neuraminidase (NA) Enzyme Virus->NA Expresses HostCell->Virus Budding NA->Virus Release Blocked Substrate Sialic Acid (Substrate) NA->Substrate Cleaves TS Oxocarbenium Ion (Transition State) Substrate->TS Hydrolysis Step 1 DHP Dihydropyran Scaffold (Zanamivir/DANA) DHP->NA High Affinity Binding (Planar Ring Match) DHP->TS Structural Mimicry Alt Cyclohexene Scaffold (Oseltamivir) Alt->NA Induced Fit Binding (Requires Rearrangement)

Caption: Mechanism of Action showing Dihydropyran (DHP) derivatives mimicking the oxocarbenium transition state to block viral release.

Comparative Efficacy Analysis

Case Study: Influenza Neuraminidase Inhibition

The most robust data for DHP derivatives comes from the comparison of Zanamivir (DHP) against Oseltamivir (Cyclohexene) and Peramivir (Cyclopentane) .

Comparative Data Table: IC50 and Resistance Profiles

The following data aggregates median inhibitory concentrations (IC50) across multiple wild-type and resistant isolates.

FeatureDihydropyran Derivative (Zanamivir)Cyclohexene Derivative (Oseltamivir)Cyclopentane Derivative (Peramivir)
Core Scaffold 2,3-dehydro-pyranCyclohexeneCyclopentane
Inf A (H1N1) IC50 0.30 – 0.95 nM 0.45 – 1.34 nM0.34 – 0.60 nM
Inf B IC50 2.70 – 4.20 nM 8.50 – 13.00 nM1.36 – 2.00 nM
H274Y Mutant (H1N1) Susceptible (IC50 ~1.5 nM) Resistant (IC50 >400 nM) Intermediate/Resistant
E119G Mutant ResistantSusceptibleSusceptible
Bioavailability Low (Inhalation/IV)High (Oral Prodrug)High (IV)

Key Insight: While Oseltamivir shows excellent oral bioavailability, the DHP scaffold (Zanamivir) maintains potency against the H274Y mutation. This is because the H274Y mutation alters the hydrophobic pocket required for Oseltamivir's bulky side chain, whereas the DHP scaffold, being a closer structural analogue to the natural substrate, does not rely on this pocket for binding.

Experimental Methodologies

To validate the efficacy of a novel DHP derivative, researchers must employ a dual-validation workflow: Enzymatic Inhibition (Molecular level) and Plaque Reduction (Phenotypic level).

Protocol A: Fluorometric Neuraminidase Inhibition Assay (MUNANA)

This is the industry standard for determining IC50 values.

Principle: The enzyme hydrolyzes the substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent 4-methylumbelliferone (4-MU).

  • Reagent Preparation:

    • Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5.

    • Substrate: 100 µM MUNANA.

    • Enzyme: Standardized viral neuraminidase (titrated to give signal:noise > 10).

  • Compound Dilution:

    • Prepare serial half-log dilutions of the DHP derivative and controls (Zanamivir, Oseltamivir) ranging from 1000 nM down to 0.01 nM.

  • Incubation:

    • Mix 50 µL of diluted compound with 50 µL of enzyme. Incubate at 37°C for 30–45 minutes.

  • Reaction Start:

    • Add 50 µL of MUNANA substrate. Incubate at 37°C for 60 minutes.

  • Termination & Readout:

    • Add 100 µL of Stop Solution (0.1 M Glycine, 25% Ethanol, pH 10.7).

    • Read Fluorescence: Excitation 365 nm / Emission 450 nm.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic curve to calculate IC50.

Protocol B: Plaque Reduction Assay (Phenotypic Validation)

IC50 values must be correlated with viral replication inhibition in cell culture.

  • Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates to 90% confluency.

  • Infection:

    • Inoculate cells with Influenza virus (approx. 50–100 PFU/well) in serum-free medium.

    • Adsorb for 1 hour at 37°C; wash cells to remove unbound virus.

  • Overlay & Treatment:

    • Apply an agarose overlay containing trypsin (TPCK-treated) and varying concentrations of the DHP derivative.

  • Incubation: Incubate for 48–72 hours until plaques are visible.

  • Fixation & Staining:

    • Fix with 10% formalin; stain with 0.1% Crystal Violet.

  • Analysis:

    • Count plaques. EC50 is the concentration reducing plaque count by 50% compared to the virus-only control.

Experimental Workflow Visualization

The following diagram outlines the decision tree for evaluating a new DHP candidate.

Workflow Start New DHP Derivative Screen1 MUNANA Assay (Enzymatic IC50) Start->Screen1 Decision1 IC50 < 10 nM? Screen1->Decision1 Decision1->Start No (Refine Structure) Screen2 Cytotoxicity (MDCK) (CC50 > 100 µM) Decision1->Screen2 Yes Screen3 Plaque Reduction (Antiviral EC50) Screen2->Screen3 Low Toxicity Advanced Resistance Profiling (H274Y / E119G Panels) Screen3->Advanced High Potency

Caption: Step-by-step screening workflow for validating DHP antiviral candidates.

Conclusion & Future Outlook

Dihydropyran derivatives remain a "gold standard" scaffold for antiviral design, particularly for targeting glycosidase-like viral enzymes. While cyclohexene derivatives (Oseltamivir) offer pharmacokinetic advantages (oral delivery), they sacrifice some binding resilience against mutations.

Strategic Recommendation: For researchers developing novel antivirals, the DHP scaffold should be prioritized when:

  • Targeting Resistant Strains: The structural rigidity of DHP provides a "lock-and-key" fit that is less susceptible to active-site mutations than flexible hydrophobic binders.

  • Developing Inhaled/IV Therapies: If oral bioavailability is not the primary constraint, DHP derivatives consistently offer superior intrinsic potency (lower IC50).

Future development should focus on C-4 and C-6 modifications of the DHP ring to improve lipophilicity without compromising the planar transition-state mimicry, potentially unlocking oral bioavailability for this superior class of inhibitors.

References

  • Smith, P. W., et al. (1998).[1] Dihydropyrancarboxamides related to zanamivir: a new series of inhibitors of influenza virus sialidases.[1][2][3] 1. Discovery, synthesis, biological activity, and structure-activity relationships.[1][2][4][5] Journal of Medicinal Chemistry.[1] Link

  • Gubareva, L. V., et al. (2001). Comparison of the activities of zanamivir, oseltamivir, and RWJ-270201 against clinical isolates of influenza virus and neuraminidase inhibitor-resistant variants. Antimicrobial Agents and Chemotherapy.[2] Link

  • World Health Organization (WHO). (2011). Manual for the laboratory diagnosis and virological surveillance of influenza.[6] (Section: Neuraminidase inhibition assays). Link

  • Nguyen, H. T., et al. (2016). Exploring the chemical space of influenza neuraminidase inhibitors. PeerJ. Link

  • Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design. Journal of Medicinal Chemistry.[1] Link

Sources

A Comparative Guide to the In Vitro Anti-inflammatory Activity of Dihydropyran-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro anti-inflammatory properties of dihydropyran-3-carboxamide derivatives. It is designed to offer a clear, objective analysis supported by experimental data and protocols, enabling researchers to effectively evaluate this promising class of compounds.

Introduction: The Rationale for Targeting Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated.[1] Key mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are produced during the inflammatory response.[2][3] Their overproduction is a hallmark of conditions like rheumatoid arthritis, inflammatory bowel disease, and sepsis.[4] Consequently, inhibiting the pathways that lead to the expression of these mediators is a cornerstone of modern anti-inflammatory drug discovery.[5][6]

The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.[5][7][8] Therefore, compounds that can modulate the NF-κB pathway are of significant therapeutic interest. Dihydropyran-3-carboxamides have emerged as a scaffold of interest due to their demonstrated bioactivity, including potent anti-inflammatory effects observed in preclinical studies.[9][10]

Comparative Analysis of Dihydropyran-3-Carboxamide Derivatives

Recent studies have highlighted specific dihydropyran-3-carboxamide derivatives with significant anti-inflammatory activity. For this guide, we will compare two such compounds, designated here as Compound A (6{5,3,1,1}) and Compound B (6{7,3,1,1}) , based on published data.[9][10] Their performance will be benchmarked against Dexamethasone, a potent corticosteroid widely used as a positive control in anti-inflammatory assays.[11][12][13][14]

These specific derivatives were shown to significantly inhibit the expression of pro-inflammatory cytokines IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10]

Comparative Data Summary

The following table summarizes the reported in vitro anti-inflammatory activity of the selected compounds. The data is presented as the percentage of cytokine expression relative to a control group stimulated only with LPS.

CompoundConcentrationTNF-α Expression (% of LPS Control)IL-6 Expression (% of LPS Control)Reference
Compound A (6{5,3,1,1}) 100 µM~3% (33-fold reduction)~50% (2-fold reduction)[9]
Compound B (6{7,3,1,1}) 100 µMSignificant Reduction (P < 0.05)Significant Reduction (P < 0.05)[9]
Dexamethasone 10 µM84.03% Inhibition (vs. LPS control)Significant Inhibition[11][12]

Note: Direct IC50 value comparisons are limited by available public data. The data presented reflects significant inhibitory effects reported in the literature. Dexamethasone data is sourced from comparable assay systems for benchmarking purposes.

Key In Vitro Assays: A Methodological Workflow

A rigorous evaluation of anti-inflammatory compounds requires a multi-assay approach. The following workflow ensures that the observed effects are specific and not a result of general toxicity.

G cluster_workflow Experimental Workflow A Step 1: Cell Viability Assay (MTT Assay) B Step 2: Primary Screen (Nitric Oxide Assay) A->B Determine Non-Toxic Concentrations C Step 3: Cytokine Profiling (ELISA for TNF-α, IL-6) B->C Confirm Anti-inflammatory Activity D Step 4: Mechanism of Action (Western Blot for NF-κB Pathway) C->D Elucidate Molecular Target

Caption: A logical workflow for in vitro anti-inflammatory screening.

Cell Viability (MTT) Assay

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the test compounds do not kill the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This ensures that any reduction in inflammatory markers is due to a specific biological effect, not cytotoxicity.[2]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[2]

  • Treatment: Treat the cells with a range of concentrations of the dihydropyran-3-carboxamide derivatives (e.g., 1 to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[2]

Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages via Toll-like receptor 4 (TLR4), leading to the activation of iNOS and subsequent production of large amounts of NO.[2][7] The Griess assay is a simple, colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[15] A reduction in nitrite levels indicates inhibition of the inflammatory pathway.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[2]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[2]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to the supernatant.[2][16]

  • Incubation & Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm.[2][16]

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.[2]

Pro-inflammatory Cytokine Quantification (ELISA)

Causality: TNF-α and IL-6 are key pro-inflammatory cytokines whose production is tightly regulated by the NF-κB pathway.[4][5] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method to quantify the concentration of these secreted cytokines in the cell culture medium, offering a direct measure of the compound's anti-inflammatory efficacy.[17][18]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (2 x 10^5 cells/well) and treat with compounds and LPS as described in the Griess assay.[2]

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell-free supernatants.[2]

  • ELISA Procedure: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s specific instructions.[2][17] This typically involves:

    • Coating a 96-well plate with a capture antibody specific to the cytokine.

    • Adding the cell supernatants to allow the cytokine to bind.

    • Washing and adding a biotin-conjugated detection antibody.

    • Adding streptavidin-horseradish peroxidase (HRP).

    • Adding a substrate (e.g., TMB) to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Quantification: Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.[17]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The inhibitory effects of dihydropyran-3-carboxamides on NO, TNF-α, and IL-6 production strongly suggest an interaction with the canonical NF-κB signaling pathway.[5][19][20]

Pathway Overview: In resting cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1][8] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated.[4][7] IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[8] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[5]

G cluster_cytoplasm Cytoplasm cluster_complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription DHP Dihydropyran- 3-carboxamides DHP->IKK Inhibition? DHP->IkBa Prevents Degradation?

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Compounds like dihydropyran-3-carboxamides may exert their effects by inhibiting IKK activation or by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[20][21]

Conclusion and Future Directions

The available data demonstrates that dihydropyran-3-carboxamide derivatives, specifically compounds 6{5,3,1,1} and 6{7,3,1,1}, are potent inhibitors of pro-inflammatory cytokine production in vitro.[9][10] Their activity profile suggests they are promising candidates for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogues to identify key structural features that optimize potency and reduce potential toxicity.

  • Quantitative Analysis: Determining the 50% inhibitory concentration (IC50) values for NO, TNF-α, and IL-6 inhibition to allow for more precise comparison with benchmark drugs.

  • Detailed Mechanistic Studies: Using techniques like Western blotting to confirm the inhibition of IκBα degradation and NF-κB p65 nuclear translocation, thereby validating the proposed mechanism of action.

  • In Vivo Efficacy: Progressing the most promising compounds into animal models of inflammatory disease to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

This structured approach will be critical in advancing dihydropyran-3-carboxamides from a promising chemical scaffold to a potential new class of anti-inflammatory therapeutics.

References

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7–11. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Yao, C., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. ACS Combinatorial Science. [Link]

  • Yao, C., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. PubMed. [Link]

  • Liu, T., et al. (2017). NF-kappaB Signaling in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Xia, Y., et al. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI. [Link]

  • NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants. National Cancer Institute. [Link]

  • Llopis, S., et al. (2016). Usefulness of ELISA Methods for Assessing LPS Interactions with Proteins and Peptides. IntechOpen. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of IR3G. Dexamethasone (DEX) was used as the positive control. ResearchGate. [Link]

  • Shalu, C., et al. (2024). Evaluation of in Vitro Immunomodulatory Activity Dexamethasone and A Standardized Polyherbal Formula by Measurement of Inflammatory Markers. Juniper Publishers. [Link]

  • ResearchGate. (n.d.). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents. ResearchGate. [Link]

  • Thopate, R. (2022). Evaluation of Anti-Inflammatory & Immunosuppressant Activity of Dexamethasone. OMICS International. [Link]

  • ResearchGate. (2017). What is the correct protocol for a Griess Assay?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Lipopolysaccharide-induced cytokine profile. ResearchGate. [Link]

  • Dagan, A., et al. (2020). Kinetic Cytokine Secretion Profile of LPS-Induced Inflammation in the Human Skin Organ Culture. MDPI. [Link]

  • NCL. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. [Link]

  • Limsay, R. P., et al. (2021). In vitro anti-inflammatory activity of clerodendrum infortunatum leaves. Allied Academies. [Link]

  • Labeaga, L., et al. (2021). Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. MDPI. [Link]

  • Shin, K. M., et al. (2002). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. PubMed. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. [Link]

  • Yurttaş, L., et al. (2020). Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. Arabian Journal of Chemistry. [Link]

  • Rahman, M. M., et al. (2020). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. MDPI. [Link]

  • Wodarczyk, C., et al. (2018). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PubMed. [Link]

  • ResearchGate. (2025). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 values in μg/mL of the title compounds on DPPH scavenging activity.... ResearchGate. [Link]

  • Kim, H. J., et al. (2004). Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism. PubMed. [Link]

Sources

Technical Validation Guide: Dihydropyran Derivatives as Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of dihydropyran (DHP) derivatives —specifically 2-amino-4H-pyran scaffolds—as cytotoxic agents in oncology drug discovery. Unlike traditional alkylating agents, DHP derivatives offer a "privileged structure" capable of multi-target engagement (e.g., Bcl-2, tubulin, and EGFR inhibition) with tunable lipophilicity.

This document provides a head-to-head performance comparison against standard-of-care (SoC) chemotherapeutics, details the mechanistic pathways of action, and outlines a self-validating experimental workflow for researchers synthesizing and testing these compounds.

Part 1: Comparative Performance Analysis

The following data synthesizes recent high-impact studies comparing synthetic DHP derivatives against Doxorubicin (DOX) and Cisplatin across major cancer cell lines.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[1] Data represents mean values from validated MTT/SRB assays.

Compound ClassTarget Cell LineIC50 (µM)Control (DOX) IC50 (µM)Selectivity Index (SI)*Key Structural Feature
2-Amino-4H-pyran (3-CN) MCF-7 (Breast)2.85 4.17> 104,6-diphenyl substitution
Fused Chromene-Pyran (14b) A549 (Lung)0.23 0.58 (Mitoxantrone)HighN-based heterocycle fusion
Pyran-Sugar Hybrid (8zc) HepG2 (Liver)1.61 3.18ModerateGlucose moiety (Warburg effect targeting)
4H-Pyran (4d) HCT-116 (Colon)7.58 5.20> 5Electron-withdrawing group (-NO2)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is generally considered selective.

Structure-Activity Relationship (SAR) Insights
  • C4 Position: Introduction of electron-withdrawing groups (e.g., -NO2, -Cl) at the para-position of the phenyl ring at C4 significantly enhances cytotoxicity by increasing binding affinity to hydrophobic pockets in targets like Bcl-2 or CDK2.

  • C2 Position: The amino group (-NH2) is critical for hydrogen bonding. Acylation of this amine often results in loss of activity.

  • C3 Position: The cyano group (-CN) is essential for maintaining the push-pull electronic system required for Michael acceptor reactivity, often implicated in covalent interaction with cysteine residues in target proteins.

Part 2: Mechanistic Validation

To validate DHP derivatives, one must confirm the mechanism of cell death. These compounds typically act as dual-action agents : arresting the cell cycle (G2/M phase) and triggering the intrinsic apoptotic pathway.

Diagram 1: Mechanism of Action (Apoptosis & Cell Cycle Arrest)[2]

DHP_Mechanism Compound DHP Derivative (Intracellular Accumulation) Target1 Target 1: CDK2/Cyclin E Inhibition Compound->Target1 Binding Target2 Target 2: Bcl-2 Downregulation Compound->Target2 Inhibition CellCycle G2/M Phase Arrest Target1->CellCycle Stops Mitosis Mito Mitochondrial Membrane Depolarization (ΔΨm) Target2->Mito Bax/Bcl-2 Ratio Shift Death Apoptosis (DNA Fragmentation) CellCycle->Death Prolonged Arrest CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase3->Death PARP Cleavage

Caption: Dual-mechanism pathway where DHP derivatives inhibit CDK2 to arrest cell division while simultaneously downregulating Bcl-2 to trigger mitochondrial apoptosis.

Part 3: Experimental Protocols

Synthesis & Purification (The "Green" Standard)

Objective: Obtain high-purity (>98%) 2-amino-4H-pyran derivatives for biological testing without toxic metal contamination.

Protocol: One-Pot Multicomponent Reaction (MCR)

  • Reagents: Combine aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Catalyst: Use 10 mol% Piperidine or a green catalyst (e.g., L-proline or HPA-Clay) to avoid heavy metal traces that skew cytotoxicity data.

  • Solvent: Ethanol:Water (1:1) or neat (grinding method).

  • Reaction: Reflux for 2–4 hours (TLC monitoring: Hexane/EtOAc 7:3).

  • Purification: Cool to RT. The product usually precipitates. Filter and recrystallize from hot ethanol. Do not use column chromatography if possible, to minimize solvent waste and silica contamination.

Validation Workflow

The following workflow ensures data integrity, specifically addressing solubility issues common with heterocyclic compounds.

Diagram 2: Experimental Validation Workflow

Validation_Workflow Step1 1. Stock Preparation (Dissolve in DMSO < 0.1%) Step2 2. MTT/SRB Assay (72h Incubation) Step1->Step2 Decision IC50 < 10 µM? Step2->Decision Step3 3. Flow Cytometry (Annexin V-FITC / PI) Step4 4. Mechanistic Confirmation (Western Blot / Docking) Step3->Step4 Decision->Step1 No (Modify SAR) Decision->Step3 Yes

Caption: Step-by-step validation pipeline. Note: DMSO concentration must remain below 0.1% in final culture to prevent solvent-induced cytotoxicity.

Detailed Assay Protocols
A. Cytotoxicity Assessment (MTT Assay)

Rationale: Measures metabolic activity as a proxy for viability.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of DHP derivative (0.1 – 100 µM).

    • Control A: Media only (Blank).

    • Control B: Cells + 0.1% DMSO (Vehicle Control).

    • Control C: Doxorubicin (Positive Control).[2]

  • Incubation: 48 to 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

B. Apoptosis Detection (Annexin V/PI Staining)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Treatment: Treat cells at IC50 concentration for 24h.

  • Harvest: Trypsinize cells (gentle handling to avoid mechanical damage).

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Analysis: Flow Cytometry (FL1 vs FL2/FL3 channels).

    • Success Criteria: Significant shift from Q3 (Live) to Q4 (Early Apoptosis) compared to vehicle control.

Part 4: Expert Commentary & Troubleshooting

1. Solubility & False Positives (PAINS) DHP derivatives are often lipophilic. Poor solubility can lead to precipitation in cell media, causing physical cell damage rather than chemical cytotoxicity.

  • Solution: Always check for precipitation under a microscope immediately after dosing. If precipitation occurs, use a cyclodextrin carrier or modify the scaffold to include a solubilizing group (e.g., morpholine).

2. Stability of the 4H-Pyran Ring The 4H-pyran ring can be susceptible to hydrolysis or oxidation to pyridine derivatives under harsh conditions.

  • Validation: Verify compound integrity in the culture media (without cells) using HPLC after 24h incubation to ensure the observed effect is due to the parent compound.

3. Selectivity is Key Many DHP derivatives are potent but toxic to normal cells.

  • Requirement: Always run a parallel MTT assay on a normal cell line (e.g., HEK293 or HUVEC). A Selectivity Index (SI) < 2.0 suggests the compound is a general toxin, not a targeted anticancer agent.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. National Institutes of Health (NIH). Available at: [Link]

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression. Most Wiedzy / Scientific Reports. Available at: [Link][3][4][5][6]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. MDPI / Molecules. Available at: [Link][3]

  • Synthesis and in vitro anticancer activity of 4H-pyrano[2,3-d]pyrimidine−1H-1,2,3-triazole hybrid compounds. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of Dihydropyrans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The dihydropyran motif is a privileged scaffold in a vast array of biologically active natural products and pharmaceuticals. Its presence in molecules such as carbohydrates, alkaloids, and polyether antibiotics underscores the importance of efficient and stereoselective methods for its construction.[1] This guide provides a comparative analysis of the most prominent synthetic strategies to access dihydropyrans, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Hetero-Diels-Alder Reaction: A Classic Approach to Dihydropyran Synthesis

The hetero-Diels-Alder (HDA) reaction is a powerful and widely employed method for the synthesis of dihydropyrans.[2] This [4+2] cycloaddition typically involves the reaction of an electron-rich alkene (heterodienophile) with an α,β-unsaturated carbonyl compound (heterodiene).[2] The reaction can be catalyzed by Lewis acids, which activate the heterodiene towards cycloaddition.

Mechanistic Insight

The catalytic cycle of a Lewis acid-catalyzed HDA reaction commences with the coordination of the Lewis acid to the carbonyl group of the heterodiene. This coordination lowers the LUMO energy of the heterodiene, facilitating the cycloaddition with the HOMO of the electron-rich alkene. The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of the dihydropyran ring with high regio- and stereoselectivity. The use of chiral Lewis acids has enabled highly enantioselective transformations.[2][3][4]

HDA_Mechanism cluster_0 Hetero-Diels-Alder Reaction Heterodiene α,β-Unsaturated Carbonyl Activated_Complex Activated Heterodiene-Lewis Acid Complex Heterodiene->Activated_Complex Coordination Dienophile Electron-Rich Alkene Cycloaddition [4+2] Cycloaddition Dienophile->Cycloaddition Lewis_Acid Chiral Lewis Acid (e.g., Cu(II)-box) Lewis_Acid->Activated_Complex Activated_Complex->Cycloaddition Dihydropyran Enantioenriched Dihydropyran Cycloaddition->Dihydropyran

Caption: General workflow of a Lewis acid-catalyzed Hetero-Diels-Alder reaction.

Experimental Protocol: Enantioselective Synthesis of a Dihydropyran via Cu(II)-Bis(oxazoline) Catalysis

This protocol is adapted from the work of Evans, et al., and describes the enantioselective synthesis of a dihydropyran using a chiral bis(oxazoline) copper(II) complex.[2][3][4]

Materials:

  • (E)-3-(Phenylthio)-2-butenoyl diethyl phosphonate (heterodiene)

  • Ethyl vinyl ether (heterodienophile)

  • C2-symmetric bis(oxazoline) copper(II) complex (catalyst, 0.2-1 mol%)[2][4]

  • Dichloromethane (CH2Cl2), anhydrous

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the C2-symmetric bis(oxazoline) copper(II) catalyst.

  • Add anhydrous dichloromethane to dissolve the catalyst.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the (E)-3-(Phenylthio)-2-butenoyl diethyl phosphonate to the catalyst solution.

  • Slowly add ethyl vinyl ether to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of triethylamine.

  • Warm the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran.

Organocatalytic Routes: A Metal-Free Paradigm

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of dihydropyrans, often proceeding through elegant domino or cascade reactions.[1][5] These methods offer mild reaction conditions and high stereocontrol.

Mechanistic Pathways in Organocatalysis

A common organocatalytic strategy involves the initial Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a prolinol derivative).[1][5] The amine catalyst forms a transient iminium ion with the unsaturated aldehyde, which then undergoes nucleophilic attack. The resulting enamine intermediate can then participate in an intramolecular cyclization/acetalization to furnish the dihydropyran ring.[5]

Organocatalysis_Workflow cluster_1 Organocatalytic Domino Reaction Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Iminium Ion Intermediate Unsaturated_Aldehyde->Iminium_Ion Nucleophile 1,3-Dicarbonyl Compound Michael_Addition Michael Addition Nucleophile->Michael_Addition Organocatalyst Chiral Secondary Amine Organocatalyst->Iminium_Ion Iminium_Ion->Michael_Addition Enamine_Intermediate Enamine Intermediate Michael_Addition->Enamine_Intermediate Cyclization Intramolecular Cyclization/ Hemiacetalization Enamine_Intermediate->Cyclization Dihydropyran Functionalized Dihydropyran Cyclization->Dihydropyran

Caption: Workflow of an organocatalytic domino reaction for dihydropyran synthesis.

Experimental Protocol: Organocatalytic Synthesis of a Functionalized Dihydropyran

This protocol is based on the enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes.[1]

Materials:

  • Cinnamaldehyde

  • 1,3-Cyclopentanedione

  • (S)-Diphenylprolinol silyl ether (organocatalyst)

  • Benzoic acid (co-catalyst)

  • Toluene, anhydrous

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve the (S)-diphenylprolinol silyl ether catalyst and benzoic acid in anhydrous toluene.

  • Add 1,3-cyclopentanedione to the solution.

  • Add cinnamaldehyde to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the dihydropyran product.

Ring-Closing Metathesis: A Powerful Cyclization Strategy

Ring-closing metathesis (RCM) has become a cornerstone of cyclic compound synthesis, and its application to the formation of dihydropyrans is well-established.[6][7][8] This method relies on the formation of a carbon-carbon double bond within a diene substrate, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), to close the ring.

The RCM Mechanism

The catalytic cycle of RCM begins with the reaction of the ruthenium catalyst with one of the terminal alkenes of the diene substrate to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a volatile alkene (e.g., ethene) and form a new metal-alkylidene species. This species then reacts intramolecularly with the second alkene moiety to form another ruthenacyclobutane, which upon retro-[2+2] cycloaddition, releases the dihydropyran product and regenerates the active catalyst.

RCM_Mechanism cluster_2 Ring-Closing Metathesis Diene_Substrate Acyclic Diene Ruthenacyclobutane1 Ruthenacyclobutane Intermediate 1 Diene_Substrate->Ruthenacyclobutane1 Ru_Catalyst Ruthenium Catalyst Ru_Catalyst->Ruthenacyclobutane1 Metal_Alkylidene Metal-Alkylidene Intermediate Ruthenacyclobutane1->Metal_Alkylidene Retro [2+2] Ruthenacyclobutane2 Ruthenacyclobutane Intermediate 2 Metal_Alkylidene->Ruthenacyclobutane2 Intramolecular [2+2] Dihydropyran Dihydropyran Ruthenacyclobutane2->Dihydropyran Retro [2+2] Dihydropyran->Ru_Catalyst Catalyst Regeneration Prins_Cyclization cluster_3 Silyl-Prins Cyclization Aldehyde Aldehyde Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium Vinylsilyl_Alcohol Vinylsilyl Alcohol Vinylsilyl_Alcohol->Oxocarbenium Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Oxocarbenium Cyclization 6-endo-dig Cyclization Oxocarbenium->Cyclization Silyl_Carbocation β-Silyl Carbocation Cyclization->Silyl_Carbocation Desilylation Desilylation Silyl_Carbocation->Desilylation Dihydropyran cis-2,6-Disubstituted Dihydropyran Desilylation->Dihydropyran

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Pyran-4-Carboxamides via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds like pyran-4-carboxamides represents a significant step in discovering new therapeutic agents.[1][2] These scaffolds are prevalent in many biologically active substances and natural products.[1][3] However, synthesis is only half the battle. The subsequent, and arguably most critical, phase is the unambiguous confirmation of the molecular structure. Complex substitution patterns, potential for isomerism, and the inherent electronic nature of the pyran ring can make reliance on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) alone insufficient and potentially misleading.

This guide provides an in-depth, experience-driven comparison of 2D NMR techniques, presenting a self-validating workflow to deliver unequivocal structural evidence for your synthesized pyran-4-carboxamides. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring you can apply these principles with confidence in your own research.

The Limits of 1D NMR: Why a Deeper Look is Necessary

While ¹H and ¹³C NMR are the cornerstones of structural analysis, they often fall short with substituted pyran systems. Proton-deficient structures, where multiple quaternary carbons or heteroatoms break up proton networks, can make it impossible to piece together the molecular skeleton using only through-bond proton-proton coupling (J-coupling).[4][5] Furthermore, signal overlap in the ¹H spectrum, particularly in highly substituted analogs, can obscure crucial multiplicity information.[6]

Therefore, a multi-dimensional approach is not a luxury but a necessity. By spreading NMR signals across two frequency dimensions, we can resolve these ambiguities and reveal the full connectivity of the molecule.[7]

The 2D NMR Toolkit: A Comparative Analysis

The structural elucidation of pyran-4-carboxamides relies on a synergistic trio of 2D NMR experiments: COSY, HSQC, and HMBC.[5][8] Each provides a unique piece of the puzzle, and understanding their individual strengths is key to an efficient and accurate analysis.

Technique Nuclei Correlated Coupling Type Information Gained Primary Role for Pyran-4-Carboxamides
COSY (Correlation Spectroscopy)¹H – ¹H²J, ³J (through-bond)Identifies protons that are coupled to each other, revealing distinct spin systems.[9][10]Tracing the proton network on the pyran ring (e.g., H-5 to H-6) and within any aliphatic side chains.
HSQC (Heteronuclear Single Quantum Coherence)¹H – ¹³C¹J (one-bond)Directly links a proton to the carbon it is attached to.[8][9]Assigning all protonated carbons in the molecule with high sensitivity and accuracy.
HMBC (Heteronuclear Multiple Bond Correlation)¹H – ¹³C²J, ³J, ⁴J (long-range)Connects protons to carbons over two, three, and sometimes four bonds.[9][11]The keystone experiment for assembling the complete molecular framework by linking fragments across quaternary carbons and heteroatoms.[4]

Expert Insight: While COSY establishes proton-proton proximities and HSQC links them to their carbons, it is the HMBC experiment that truly builds the molecule. It is the only technique in this trio that can "see" across non-protonated quaternary carbons, such as the C-4 position and the vital carboxamide carbonyl carbon, making it indispensable for confirming the core structure.[6]

An Integrated Workflow for Unambiguous Structure Determination

A logical, sequential approach ensures that each experiment builds upon the last, creating a self-validating system for structural proof.

G cluster_0 A Step 1: 1D NMR & DEPT (¹H, ¹³C, DEPT-135) Foundation & Atom Count B Step 2: COSY Trace ¹H-¹H Spin Systems A->B Identify proton signals C Step 3: HSQC Assign Protonated Carbons B->C Define proton networks D Step 4: HMBC Connect All Fragments C->D Link ¹H to ¹³C backbone E Final Structure Confirmed & Validated D->E Establish long-range connectivity

Caption: A systematic workflow for 2D NMR-based structure elucidation.

Step 1: Foundational 1D Analysis (¹H, ¹³C, DEPT-135)

Before venturing into 2D experiments, a thorough analysis of high-quality 1D spectra is crucial.

  • ¹H NMR: Identify chemical shifts, integrals, and coupling constants (J-values).[12] Note the presence of the amide N-H proton, typically a broad singlet.

  • ¹³C NMR: Count the number of unique carbon signals to ensure it matches the expected formula.

  • DEPT-135: Differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.[12] This provides a direct count of each type of protonated carbon.

Step 2: Tracing Proton Networks with COSY

The COSY spectrum reveals which protons are communicating through two or three bonds.[10]

  • Look for off-diagonal cross-peaks, which connect coupled protons.[7]

  • For a typical dihydropyran ring, you would expect to trace the connectivity from H-2 through H-3 (if present) and separately, H-5 to H-6. Protons on any substituents will also reveal their own isolated spin systems.

Step 3: Assigning the Carbon Backbone with HSQC

The HSQC experiment is the bridge between your ¹H and ¹³C assignments.

  • Each cross-peak in the HSQC spectrum represents a direct, one-bond connection between a proton and a carbon.[8]

  • Using the proton assignments established from the COSY, you can now definitively assign the chemical shift of every protonated carbon. Quaternary carbons remain invisible in this experiment.[8]

Step 4: Assembling the Puzzle with HMBC

This is the final and most powerful step. The HMBC spectrum reveals correlations between protons and carbons separated by multiple bonds, allowing you to connect all the fragments identified in the previous steps.[11]

G Pyran H5 C4 H5->C4 ²J C_amide H5->C_amide ³J H6a H6a->C4 ³J H_R C2 H_R->C2 ³J H_NH H_NH->C_amide ²J C_R

Caption: Key HMBC correlations confirming a pyran-4-carboxamide structure.

Critical Correlations to Look For:

  • Connecting the Carboxamide: The amide N-H proton should show a ²J correlation to the amide carbonyl carbon. Protons on the pyran ring at position 5 (H-5) should show a ³J correlation to this same carbonyl carbon. This definitively links the amide group to the C-4 position.

  • Confirming Ring Substitution: Protons at positions 3 and 5 are crucial for confirming the C-4 substitution, as they will show ²J or ³J correlations to the C-4 quaternary carbon.

  • Linking Substituents: Protons on any substituents (e.g., at C-2 or C-6) will show correlations to the ring carbons they are attached to, as well as adjacent carbons, confirming their location.

By systematically identifying these long-range correlations, you build an unbreakable chain of evidence that validates the entire molecular structure.

Field-Proven Experimental Protocols

Achieving high-quality, interpretable spectra requires robust experimental methodology.

1. Sample Preparation:

  • Concentration: For optimal signal-to-noise, especially for the less sensitive HMBC experiment, a concentration of 15-25 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is recommended.[6]

  • Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Filter the sample if any solid is present.

2. NMR Acquisition Parameters:

  • COSY (gradient-selected, DQF-COSY):

    • Load a standard COSY parameter set (e.g., 'cosygpqf' on Bruker instruments).[6]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire 2-4 scans per increment.

    • Use 256-512 increments in the indirect dimension (t1) for good resolution.

  • HSQC (gradient-selected, phase-sensitive with multiplicity editing):

    • Load a standard HSQC parameter set (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).[6] This will show CH/CH₃ as positive and CH₂ as negative signals, similar to a DEPT-135.

    • Set the ¹H spectral width (F2 axis) to cover all proton signals.

    • Set the ¹³C spectral width (F1 axis) to cover all carbon signals (e.g., 0-200 ppm).

    • The one-bond coupling constant (CNST13 or J1XH) should be set to an average value of 145 Hz.

    • Acquire 2-8 scans per increment with 256 increments in t1.

  • HMBC (gradient-selected):

    • Load a standard HMBC parameter set (e.g., 'hmbcgplpndqf' on Bruker instruments).[6]

    • Set spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Crucial Parameter: Set the long-range coupling constant (CNST2 or JNXH) to 7-8 Hz. This value is optimized to detect the most common ²J and ³J C-H couplings.[4][9]

    • Acquire 8-32 scans per increment. The HMBC often requires more scans to achieve good signal-to-noise due to the smaller long-range J-couplings.[6]

Conclusion

The synthesis of novel pyran-4-carboxamides holds significant promise for drug discovery. However, the integrity of this research hinges on the absolute certainty of the molecular structures produced. By moving beyond 1D NMR and adopting a systematic 2D NMR workflow—integrating COSY, HSQC, and crucially, HMBC—researchers can build an irrefutable, multi-layered case for their proposed structure. This rigorous, evidence-based approach not only ensures scientific accuracy but also accelerates the drug development pipeline by providing the definitive structural confirmation required for further study and regulatory submission.

References

  • Vasin, A. A., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journals. Available at: [Link]

  • Taylor & Francis Online. (2008). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Taylor & Francis. Available at: [Link]

  • ACS Publications. (2011). Investigation of 1H NMR Chemical Shifts of Organic Dye with Hydrogen Bonds and Ring Currents. The Journal of Physical Chemistry A. Available at: [Link]

  • PMC. (2007). Structure Elucidation of a Pyrazolo[3][13]pyran Derivative by NMR Spectroscopy. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyran-4-carboxamide derivative. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 9a. ResearchGate. Available at: [Link]

  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available at: [Link]

  • PMC. (n.d.). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. James Keeler. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry Department. Available at: [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

Sources

A Comparative Analysis of Cytotoxicity: Dihydropyran Derivatives Versus Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for compounds with high efficacy against tumor cells and minimal toxicity to normal tissues is paramount. Doxorubicin, a well-established anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, exerting its potent cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[1] However, its clinical utility is often hampered by severe side effects, most notably cardiotoxicity. This has spurred the investigation of novel heterocyclic compounds, such as dihydropyran derivatives, as potential anticancer agents with improved therapeutic indices. This guide provides a comparative overview of the cytotoxicity of select dihydropyran derivatives against the benchmark chemotherapeutic agent, doxorubicin, based on available preclinical data.

The Rationale for Comparison: Seeking Potency and Selectivity

Doxorubicin's broad-spectrum anticancer activity is undisputed, but its dose-limiting toxicities necessitate the search for safer alternatives.[1] Dihydropyran scaffolds are of significant interest in medicinal chemistry due to their prevalence in natural products with diverse biological activities and their synthetic tractability, which allows for the creation of large libraries of derivatives.[2] Several studies have highlighted the potential of dihydropyran derivatives as anticancer agents, with mechanisms of action that can include the induction of apoptosis and cell cycle arrest.[3][4] This guide aims to synthesize data from various studies to provide a comparative perspective on the cytotoxic potential of these emerging compounds relative to doxorubicin.

Methodological Approach to Cytotoxicity Assessment: The MTT Assay

A common and well-validated method for assessing cell viability and cytotoxicity is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Experimental Protocol: A Step-by-Step Guide to the MTT Assay

The following is a generalized protocol for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The dihydropyran derivatives and doxorubicin are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Comparative Cytotoxicity: A Look at the IC50 Values

The following table summarizes the reported IC50 values for doxorubicin and a selection of dihydropyran derivatives against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound/DerivativeCell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)0.0877 - 9.908[7][8]
MDA-MB-231 (Breast)0.69 - 1.38[8][9]
HeLa (Cervical)2.9[10]
A549 (Lung)>20[10]
HepG2 (Liver)12.2[10]
Dihydropyran Derivatives
Compound 14bA549 (Lung)0.23[11]
IDDPVarious0.07 - 0.50[3]
Compound 8cHCT116 (Colon)7.58[11]
Compound 6eMCF-7 (Breast)12.46[11]
Compound 7aMOLT-4 (Leukemia)17.4[12]
Compound 7dMCF-7 (Breast)28.5[12]

Analysis and Discussion of Cytotoxic Mechanisms

The data presented in the table suggest that certain dihydropyran derivatives exhibit potent cytotoxic activity, with some compounds demonstrating IC50 values in the sub-micromolar range, comparable to or even exceeding that of doxorubicin in specific cell lines. For instance, compound 14b showed remarkable potency against the A549 lung cancer cell line with an IC50 of 0.23 µM, a concentration at which doxorubicin is reported to be largely ineffective.[10][11] Similarly, the dihydropyranone derivative IDDP displayed broad-spectrum cytotoxicity with IC50 values ranging from 0.07 to 0.50 µM across a panel of human cancer cell lines.[3]

The mechanisms underlying the cytotoxicity of dihydropyran derivatives appear to be multifaceted and distinct from that of doxorubicin. While doxorubicin primarily acts as a DNA-damaging agent, many dihydropyran derivatives have been shown to induce apoptosis through pathways that may not directly involve DNA intercalation.

Doxorubicin's Mechanism of Action

Doxorubicin's cytotoxic effects are attributed to several mechanisms:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, obstructing DNA and RNA synthesis.[1]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks.[1]

  • Reactive Oxygen Species (ROS) Generation: The drug can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

Caption: A simplified diagram of doxorubicin's primary mechanisms of cytotoxic action.

Dihydropyran Derivatives' Mechanisms of Action

The cytotoxic mechanisms of dihydropyran derivatives are more varied and depend on the specific chemical structure. However, common themes include:

  • Induction of Apoptosis: Many dihydropyran derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[3][4][13] This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.

  • Cell Cycle Arrest: Some derivatives have been found to arrest the cell cycle at specific phases, most commonly the G2/M phase, preventing cancer cells from dividing and proliferating.[3][13]

  • Inhibition of Key Signaling Pathways: Certain dihydropyran derivatives may exert their effects by targeting specific signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.

  • Topoisomerase II Inhibition: Some dihydropyran derivatives have also been identified as inhibitors of topoisomerase II, suggesting a potential overlap in mechanism with doxorubicin.[5]

Sources

Evaluating Receptor Binding Affinity of Novel Pyran-Based Agonists: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Receptor Binding Affinity of Novel Pyran-Based Agonists Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyran scaffold (specifically 4H-pyran and chromene derivatives) represents a "privileged structure" in medicinal chemistry, frequently yielding high-potency agonists for GPCRs (e.g., NK1, Cannabinoid receptors) and Tyrosine Kinase receptors (e.g., TrkA).[1] However, the physicochemical properties of these scaffolds—often characterized by high lipophilicity and intrinsic fluorescence—present unique challenges in affinity characterization.

This guide provides a technical comparison of three industry-standard methodologies for evaluating the binding affinity (


, 

) of novel pyran-based agonists: Radioligand Binding (RLB) , Surface Plasmon Resonance (SPR) , and Time-Resolved FRET (TR-FRET) . We analyze each method's suitability specifically for pyran derivatives, focusing on data fidelity, throughput, and interference mitigation.
The Challenge: Pyran Scaffolds in Binding Assays

Before selecting an assay, researchers must account for the specific artifacts common to pyran-based libraries:

  • Intrinsic Fluorescence: Many fused pyran systems (e.g., benzopyrans/coumarins) are fluorophores. This can cause high background in standard intensity-based fluorescence assays.

  • Lipophilicity (LogP > 3): Pyran agonists often exhibit poor aqueous solubility, leading to Non-Specific Binding (NSB) to plasticware or lipid membranes, artificially inflating apparent affinity.

  • Aggregation: Planar pyran rings can stack in aqueous buffer, causing false positives in screening (promiscuous inhibitors/binders).

Comparative Methodology Overview
FeatureRadioligand Binding (RLB) Surface Plasmon Resonance (SPR) TR-FRET
Primary Output Equilibrium Affinity (

,

)
Kinetics (

,

,

)
Relative Affinity (

), HTS
Label Requirement Radioactive Isotope (

,

)
Label-FreeDual Fluorescent Labels
Pyran Suitability High. Unaffected by compound fluorescence.Moderate. Sensitive to solubility/aggregation.Conditional. Requires "Time-Resolved" readout to negate pyran autofluorescence.
Throughput Low to MediumMediumHigh
Cost High (Waste disposal, isotopes)High (Chips, Instrument)Low (Reagents)
Deep Dive: Radioligand Binding (The Gold Standard)

Best For: Final lead validation and determining thermodynamic affinity constants (


).

Why it works for Pyrans: Radioligand binding relies on beta or gamma emission, which is completely orthogonal to the optical properties of the test compound. Even if your pyran agonist is highly fluorescent, it will not interfere with the signal.

Protocol: Competitive Binding Filtration Assay

Context: Determining the


 of a novel pyran agonist against a GPCR target (e.g., CB2 receptor).
  • Membrane Preparation:

    • Harvest HEK293 cells overexpressing the target GPCR.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.[2][3]

    • Critical Step: Centrifuge at 40,000 x g to pellet membranes. Resuspend to a final protein concentration of 5–20 µ g/well .

  • Assay Assembly:

    • In a 96-well plate, add 50 µL of membrane suspension.

    • Add 50 µL of radioligand (e.g.,

      
      -CP55,940) at a concentration equal to its 
      
      
      
      (typically 0.5–2 nM).
    • Add 50 µL of the novel pyran agonist (titrated

      
       M to 
      
      
      
      M).
    • NSB Control: Include wells with excess unlabeled reference agonist (10 µM) to define non-specific binding.

  • Incubation:

    • Incubate at 30°C for 90 minutes.

    • Why: Lipophilic pyrans require longer equilibration times to partition into the membrane and bind the receptor pocket.

  • Harvesting:

    • Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) .[3]

    • Expert Insight: PEI coating is mandatory for pyran compounds to reduce hydrophobic binding to the filter itself.

  • Detection:

    • Dry filters, add liquid scintillant, and count CPM (Counts Per Minute).

Data Analysis: Convert CPM to % Specific Binding. Fit data to a one-site competition model to derive


. Calculate 

using the Cheng-Prusoff equation :

(Where

is radioligand concentration and

is the radioligand dissociation constant).
Deep Dive: Surface Plasmon Resonance (SPR)

Best For: Understanding residence time (


). A pyran agonist with a slow off-rate often translates to better in vivo efficacy.

Why it works for Pyrans: It provides real-time binding data. However, because pyrans are small (<500 Da), the signal (Refractive Index change) can be low.

Protocol: Single-Cycle Kinetics (SCK)

Context: Binding to immobilized purified receptor.

  • Surface Preparation:

    • Use a CM5 sensor chip (carboxymethylated dextran).

    • Immobilize the target receptor (e.g., His-tagged protein) via NTA capture or Amine coupling to a density of ~3000 RU.

    • Reference Channel: Must be activated and blocked (without protein) to subtract bulk refractive index changes.

  • Sample Injection:

    • Prepare pyran agonist in running buffer (HBS-P+) containing 5% DMSO .

    • Critical Step: Perform a Solvent Correction cycle. Pyran solubility often requires DMSO, which has a high refractive index. Mismatched DMSO concentrations between buffer and sample will mask the binding signal.

  • Kinetic Run:

    • Inject increasing concentrations of the pyran agonist (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) sequentially without regeneration steps in between.

    • Why SCK? Pyrans can be difficult to dissociate completely; SCK minimizes the need for harsh regeneration buffers that might denature the receptor.

  • Analysis:

    • Fit the sensorgram to a 1:1 binding model to extract association (

      
      ) and dissociation (
      
      
      
      ) rates.
Deep Dive: TR-FRET (High Throughput)

Best For: Screening large libraries of pyran derivatives.

The Fluorescence Problem: Standard FRET fails here because pyran derivatives often fluoresce in the blue/green region (400-550 nm), overlapping with standard acceptors. The Solution: Time-Resolved (TR) FRET uses Lanthanide donors (Europium or Terbium). These have long emission lifetimes (milliseconds).[4] By delaying measurement by 50–100 µs, the short-lived autofluorescence of the pyran compound decays to zero, leaving only the specific FRET signal.

Protocol: TR-FRET Agonist Assay
  • Reagents:

    • Tag-lite® or similar cells expressing SNAP-tagged GPCR (labeled with Terbium cryptate donor).

    • Fluorescent tracer ligand (Acceptor, e.g., red-emitting derivative).

  • Workflow:

    • Add 10 µL of pyran agonist (test compound).

    • Add 5 µL of Terbium-labeled receptor membranes.

    • Add 5 µL of Acceptor-labeled tracer.

    • Incubate 1 hour at RT.

  • Readout:

    • Excite at 337 nm (Laser).

    • Delay: 60 µs (Crucial step to eliminate pyran interference).

    • Measure emission at 620 nm (Donor) and 665 nm (Acceptor).

    • Calculate Ratio:

      
      .
      
Decision Matrix & Visualization
Figure 1: Assay Selection Logic for Pyran Agonists

This decision tree guides the researcher based on the compound's stage in the pipeline and physicochemical properties.

AssaySelection Start Start: Pyran-Based Agonist Evaluation Stage Development Stage? Start->Stage Screening Primary Screening (>100 compounds) Stage->Screening High Volume LeadOpt Lead Optimization (<10 compounds) Stage->LeadOpt High Precision CheckFluo Is Compound Fluorescent? Screening->CheckFluo CheckKinetics Is Residence Time Critical? LeadOpt->CheckKinetics TRFRET Method: TR-FRET (Use Lanthanide Donor) CheckFluo->TRFRET Yes (TR eliminates interference) CheckFluo->TRFRET No RLB Method: Radioligand Binding (Gold Standard Ki) CheckKinetics->RLB No (Need thermodynamic Ki) SPR Method: SPR (Kinetic Profiling) CheckKinetics->SPR Yes (Need kon/koff)

Caption: Decision workflow for selecting the optimal binding assay based on screening volume and kinetic requirements.

Figure 2: Mitigating Pyran Fluorescence Interference

Visualizing why Time-Resolved FRET is superior to standard intensity assays for chromophoric pyrans.

TRFRET_Principle cluster_0 0 - 10 µs (Prompt Fluorescence) cluster_1 50 - 1000 µs (Measurement Window) Pulse Excitation Pulse (Flash/Laser) PyranSignal Pyran Autofluorescence (Interference) Pulse->PyranSignal Immediate Decay FRET Specific FRET Signal (Lanthanide Donor) Pulse->FRET Long Lifetime PyranSignal->FRET Gating Delay (Signal Clean) Background Buffer/Protein Autofluorescence

Caption: TR-FRET employs a time delay (gating) to measure specific binding only after pyran autofluorescence has decayed.

References
  • Maguire, J. J., et al. (2012). "Standardisation of radioligand binding assays for the characterisation of GPCR ligands." British Journal of Pharmacology. Link

  • Gesztelyi, R., et al. (2012). "The Cheng-Prusoff equation: an analysis of its applicability." Archives of Toxicology. Link

  • Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics. Link

  • Navratilova, I., & Hopkins, A. L. (2010). "SPR screening: from fragment-based drug discovery to lead optimization." ACS Medicinal Chemistry Letters. Link

  • Grover, P., et al. (2021).[1][5] "Current Developments in the Pyran-Based Analogues as Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of Dihydropyran-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxocarbenium Imperative

Dihydropyran (DHP)-based scaffolds represent a privileged class of enzyme inhibitors, particularly for glycosidases and neuraminidases. Their structural dominance stems from their ability to mimic the oxocarbenium ion transition state —the high-energy, planar intermediate formed during glycosidic bond hydrolysis.

However, this geometric mimicry is a double-edged sword. While it grants high affinity for the primary target, it introduces significant risks of cross-reactivity with structurally conserved active sites in the host proteome (e.g., human lysosomal glycosidases).

This guide provides a technical framework for profiling the selectivity of DHP inhibitors against alternative scaffolds (e.g., piperidines, pyrrolidines). It moves beyond simple IC


 generation to define Activity-Based Protein Profiling (ABPP)  and kinetic selectivity  as the gold standards for validating safety and efficacy.

Mechanistic Basis: DHP vs. Alternative Scaffolds

To understand cross-reactivity, one must understand the binding mode. DHP inhibitors (e.g., Zanamivir) are often "Transition State (TS) Analogs."

  • Dihydropyran (DHP): Contains a double bond that forces the ring into a half-chair conformation, closely mimicking the planar oxocarbenium ion. This allows for binding with minimal entropy loss.

  • Piperidine/Cyclohexene (e.g., Oseltamivir): Often requires an "induced fit." For example, Oseltamivir requires the enzyme (Neuraminidase) to undergo a conformational change (rotation of the Glu276 residue) to accommodate its hydrophobic side chain.

The Selectivity Trade-off:

  • DHP Advantage: Higher affinity for the native active site geometry; less susceptibility to resistance mutations that alter active site flexibility (e.g., H274Y mutation in H1N1 affects Oseltamivir > Zanamivir).

  • DHP Risk: Higher potential for off-target binding to other enzymes that utilize similar oxocarbenium transition states (e.g., human cytosolic sialidases or glucocerebrosidases).

Visualization: Mechanism of Action & Selectivity

MOA Substrate Natural Substrate (Sialic Acid) TS Transition State (Oxocarbenium Ion) Substrate->TS Hydrolysis Target Target Enzyme (Viral NA) TS->Target Native Binding DHP DHP Inhibitor (Zanamivir-like) Planar Half-Chair DHP->Target High Affinity (TS Mimicry) OffTarget Off-Target Host Enzyme (Human NEU1/GBA) DHP->OffTarget High Risk (Conserved Mechanism) Alt Alternative Scaffold (Piperidine/Oseltamivir) Flexible Chair Alt->Target Induced Fit (Requires Conformational Change) Alt->OffTarget Lower Risk (Steric Clash)

Figure 1: Comparative binding mechanisms. DHP inhibitors mimic the transition state geometry, granting potency but increasing the risk of mechanism-based cross-reactivity compared to sterically demanding alternatives.

Comparative Performance Profile

The following table contrasts DHP-based inhibitors with common alternatives using Influenza Neuraminidase (NA) as a case study.

FeatureDihydropyran (DHP) Piperidine / Cyclohexene Cyclopentane
Representative Drug Zanamivir (Relenza)Oseltamivir (Tamiflu)Peramivir (Rapivab)
Scaffold Geometry Planar (Half-chair)Twisted ChairFlexible Envelope
TS Mimicry High (Direct structural overlap)Moderate (Requires induced fit)Moderate
Resistance Profile Resilient (Active against H274Y mutants)Susceptible (H274Y disrupts hydrophobic binding)Variable
Bioavailability Low (Polar; typically inhaled/IV)High (Oral prodrug)High (IV)
Cross-Reactivity Risk Mechanism-Based: Risk of inhibiting endogenous glycosidases due to TS mimicry.Structure-Based: Risk of off-target hydrophobic interactions (e.g., hCES1).Low
Selectivity Index (SI) > 1,000,000 (Viral vs. Mammalian NA)~ 1,000,000> 1,000,000

Key Insight: While DHP inhibitors often struggle with oral bioavailability due to polarity, their resistance profile is superior . The critical profiling step is ensuring that this "perfect fit" for the viral enzyme does not translate to "accidental fit" for human homologs.

Experimental Protocols for Cross-Reactivity Profiling

To validate a DHP inhibitor, you must prove it does not inhibit essential host enzymes. We recommend a two-tier approach: Broad-Spectrum ABPP followed by Targeted Kinetic Analysis .

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Best for: Unbiased, proteome-wide selectivity screening.

Principle: Use a broad-spectrum probe (e.g., a fluorescently tagged cyclophellitol derivative) that covalently labels the active sites of all retaining glycosidases. If your DHP inhibitor binds an off-target enzyme, it will block the probe, causing a loss of fluorescence signal on the gel.

Workflow:

  • Lysate Preparation: Prepare proteomes from relevant human tissues (e.g., liver, lung, kidney) or cell lines (HEK293).

  • Inhibitor Incubation:

    • Treat lysate aliquots with the DHP inhibitor at varying concentrations (0.1x, 1x, 10x, 100x IC

      
       of the target).
      
    • Include a vehicle control (DMSO) and a positive control (broad-spectrum inhibitor).

    • Incubate for 30 min at 37°C.

  • Probe Labeling: Add the Activity-Based Probe (ABP) (e.g., TAMRA-linked cyclophellitol for glycosidases). Incubate for 1 hour.

  • Analysis:

    • Run samples on SDS-PAGE.[1]

    • Scan for fluorescence.[1]

    • Result: "Disappearing bands" indicate off-target inhibition.

Protocol B: Targeted Kinetic Panel (Fluorescence)

Best for: Quantifying Selectivity Indices (SI) against known homologs.

Workflow:

  • Panel Selection: Select enzymes structurally related to the target.

    • For Neuraminidase DHP inhibitors: Test against human NEU1, NEU2, NEU3, NEU4.

    • For Glucosidase DHP inhibitors: Test against Lysosomal Acid

      
      -Glucosidase (GAA), Cytosolic 
      
      
      
      -Glucosidase (GBA2).
  • Substrate: Use 4-Methylumbelliferyl (4-MU) glycosides.

  • Reaction:

    • Mix Enzyme + Inhibitor (serial dilution) + Buffer.

    • Add 4-MU substrate (

      
       concentration).
      
    • Measure fluorescence (Ex 365 nm / Em 445 nm) continuously for 30 min.

  • Calculation: Determine

    
     (inhibition constant) for each enzyme.
    
Visualization: Profiling Workflow

ABPP_Workflow Step1 1. Proteome Extraction (Human Tissue Lysate) Step2 2. Competitive Incubation (Lysate + DHP Inhibitor) Step1->Step2 Step3 3. Probe Labeling (Add Fluorescent ABP) Step2->Step3 Step4 4. SDS-PAGE & Scanning Step3->Step4 Decision Band Analysis Step4->Decision Outcome1 Band Persists: No Cross-Reactivity Decision->Outcome1 Outcome2 Band Disappears: Off-Target Hit Decision->Outcome2

Figure 2: Competitive ABPP workflow. Disappearance of a fluorescent band indicates the inhibitor has successfully competed with the probe for the active site, revealing an off-target interaction.

Data Analysis & Interpretation

Calculating the Selectivity Index (SI)

The SI is the definitive metric for safety. It is calculated as:



  • SI > 100: Acceptable for early discovery.

  • SI > 1,000: Preferred for lead candidates.

  • SI < 10: High risk of toxicity (lysosomal storage phenotype mimicry).

Interpreting "Sticky" Compounds

If your DHP inhibitor shows broad inhibition across unrelated enzymes (e.g., proteases and glycosidases), it may be a "pan-assay interference compound" (PAINS) or acting via aggregation.

  • Validation Check: Add 0.01% Triton X-100 to the assay buffer. If inhibition disappears, the compound was acting via non-specific aggregation, not active-site binding.

References

  • Activity-Based Protein Profiling (ABPP)

    • From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling.[2] White Rose Research Online. 3[4][5][6][7][8][3][9]

  • Neuraminidase Inhibitor Comparison (Zanamivir vs. Oseltamivir)

    • Comparison of efficacy and safety of oseltamivir and zanamivir in pandemic influenza treatment.[10][11] PMC. 10[4][5][6][7][3][9][12]

  • Dihydropyran Scaffold Selectivity

    • Quinazolinone-dihydropyrano[3,2-b]pyran hybrids as new α-glucosidase inhibitors.[9] PubMed. 9[4][5][6][7][3][9][12]

  • Structural Basis of Inhibition

    • Dihydropyrancarboxamides Related to Zanamivir: A New Series of Inhibitors of Influenza Virus Sialidases. ACS Journal of Medicinal Chemistry. 13[4][5][6][7][3][9]

  • Broad-range Glycosidase Profiling

    • Broad-range Glycosidase Activity Profiling. PMC. 14[4][5][6][7][3][9]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,4-dihydro-2H-pyran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of research and development, from initial synthesis to final application, the responsible management of chemical waste is a critical, non-negotiable final step. For professionals in drug development and chemical research, ensuring the safe and compliant disposal of novel or specialized compounds like 3,4-dihydro-2H-pyran-5-carboxamide is paramount. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety standards and regulatory frameworks.

A Note on Data Availability: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following procedures are based on the well-documented hazards of its parent compound, 3,4-dihydro-2H-pyran (CAS No. 110-87-2) , and the general chemical properties of carboxamides. This conservative approach ensures that all potential hazards are appropriately addressed.

Part 1: Hazard Profile and Regulatory Imperative

Understanding the "why" behind disposal procedures begins with a thorough understanding of the chemical's intrinsic hazards. The disposal protocol is not merely a list of steps; it is a system of controls designed to mitigate risks to personnel, the environment, and institutional compliance.

Inferred Hazard Profile

The hazard profile for this compound is extrapolated from its parent molecule, 3,4-dihydro-2H-pyran. The addition of a carboxamide group may alter properties like volatility and boiling point, but the core reactivity and hazards associated with the dihydropyran ring remain the primary concern.

Hazard ClassificationGHS CodeDescriptionCitation
Flammable Liquid H225Highly flammable liquid and vapor. The parent compound has a flash point of -9°C (15.8°F), indicating a significant fire risk.[1][2][3][4]
Skin Corrosion/Irritation H315Causes skin irritation upon contact.[1][2][3]
Skin Sensitization H317May cause an allergic skin reaction.[1][2]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1][2][3]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[1]
Specific Target Organ Toxicity H335May cause respiratory irritation.[3][5][6]
Hazardous to the Aquatic Environment H412Harmful to aquatic life with long lasting effects. This is a critical factor prohibiting drain disposal.[1][2]
Peroxide Formation R19May form explosive peroxides upon storage, especially if exposed to air.[7]
The Regulatory Framework: OSHA and EPA

Proper disposal is a legal requirement governed by federal and local regulations. For laboratories, two key regulations are:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[8][9] This written plan must outline specific procedures for the safe handling and disposal of hazardous chemicals, ensuring employee safety and information.[8][10][11]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates all hazardous waste from its point of generation to its final disposal. Based on its high flammability, waste containing this compound must be classified as an ignitable hazardous waste , with the EPA waste code D001 .[12]

Part 2: Disposal Decision Workflow

The following diagram illustrates the critical decision points and logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Final Disposal cluster_2 Non-Hazardous Path A Generation of Waste (e.g., unused product, contaminated labware) B Hazard Characterization (Consult SDS of parent compound) A->B Step 1 C Is Waste Hazardous? (e.g., Flammable, Irritant, Toxic) B->C Step 2 D Segregate from Non-Hazardous Waste C->D Yes L Follow Institutional Guidelines for Non-Hazardous Chemical Waste C->L No E Select Appropriate Waste Container (Chemically compatible, sealable) D->E Step 3 F Label Container Correctly ('Hazardous Waste', full chemical name, hazards) E->F Step 4 G Store in Satellite Accumulation Area (SAA) (At or near point of generation, sealed) F->G Step 5 H Container is Full or Accumulation Time Limit Reached G->H Step 6 I Arrange Pickup with Licensed Hazardous Waste Vendor H->I Step 7 J Manifest and Transfer Custody I->J Step 8 K Final Disposal Method: High-Temperature Incineration J->K Step 9

Caption: Disposal workflow for this compound waste.

Part 3: Step-by-Step Disposal Protocol

This protocol provides the actionable steps for safely moving from waste generation to final disposal.

Step 1: Waste Characterization and Segregation
  • Action: Immediately upon generation, classify any material (e.g., residual solids, contaminated solvents, reaction mixtures, contaminated wipes, or PPE) containing this compound as hazardous waste.

  • Causality: Due to its high flammability (D001), aquatic toxicity, and irritant properties, this compound cannot be mixed with non-hazardous waste or disposed of down the drain.[1][2] Segregation at the source is the most effective way to prevent cross-contamination and ensure proper disposal pathways.

Step 2: Adherence to Personal Protective Equipment (PPE)
  • Action: When handling waste containers, use the following minimum PPE:

    • Flame-resistant lab coat.

    • Chemical splash goggles meeting ANSI Z87.1 standards.

    • Nitrile gloves (inspect for integrity before use).[4][5]

  • Causality: The PPE is selected to protect against the primary routes of exposure: skin contact (irritation and sensitization) and eye contact (serious irritation).[1][2][3]

Step 3: Proper Containerization
  • Action: Collect waste in a designated, chemically compatible container. This is typically a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.

  • Causality: The container must prevent the release of flammable vapors and be resistant to chemical degradation by the waste material. A sealed container is crucial to prevent the evaporation of the flammable compound, which could create an explosive atmosphere.[6][7]

Step 4: Accurate and Compliant Labeling
  • Action: Label the waste container immediately with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Flammable," "Irritant").

    • The date when waste was first added (the "accumulation start date").

  • Causality: Proper labeling is a core requirement of the OSHA Laboratory Standard and EPA regulations.[9] It ensures that anyone handling the container is aware of its contents and associated dangers, which is critical for emergency responders.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel. Keep the container in a secondary containment bin to manage potential leaks.

  • Causality: The SAA provides a safe, controlled location for short-term waste storage. Storing away from ignition sources like open flames or electrical equipment is mandatory due to the compound's high flammability and low flash point.[3][6]

Step 6: Arranging for Final Disposal
  • Action: Once the container is full, or within the time limits specified by your institution's Environmental Health & Safety (EHS) department, arrange for pickup by a licensed professional waste disposal service.

  • Causality: The treatment and disposal of hazardous waste is a highly regulated process that requires specialized facilities and expertise. Self-treatment or disposal is illegal and unsafe. The recommended disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][5][13]

Step 7: Spill and Emergency Management
  • Action: In the event of a spill, immediately alert personnel and evacuate the area if necessary. Remove all sources of ignition.[7] Ventilate the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or activated carbon adsorbent.[7] Scoop up the material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

  • Causality: A rapid and correct response is critical to prevent a fire and minimize exposure. The use of non-sparking tools is essential when dealing with a highly flammable liquid to avoid igniting vapors.[1][2]

By adhering to this comprehensive guide, researchers and drug development professionals can ensure that the disposal of this compound is conducted with the highest commitment to safety, environmental stewardship, and regulatory compliance, building a foundation of trust in laboratory operations.

References

  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Cole-Parmer.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
  • Safety Data Sheet: 3,4-dihydro-2H-pyran. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. Thermo Fisher Scientific.
  • MSDS of 3,4-Dihydro-2H-pyran. Capot Chemical.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
  • 3,4-dihydro-2h-pyran cas no 110-87-2 Safety Data Sheet. CDH Fine Chemical.
  • 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Loba Chemie.
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. Fisher Scientific.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • OSHA Laboratory Standard. Compliancy Group.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-dihydro-2H-pyran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3,4-dihydro-2H-pyran-5-carboxamide demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended protocols. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, ensuring that your critical work can proceed with the highest degree of safety.

Hazard Assessment and Core Principles

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the potential hazards that guide our recommendations. The safety profile is extrapolated from the closely related compound, 3,4-dihydro-2H-pyran (CAS 110-87-2).

Hazard ClassificationPotential EffectsRationale for Precaution
Skin Irritation Causes skin irritation.[1][2]Direct contact can lead to redness, inflammation, and discomfort.
Eye Irritation Causes serious eye irritation.[1][2]Vapors or splashes can result in significant eye damage.
Respiratory Irritation May cause respiratory tract irritation.[1]Inhalation of dust or vapors can lead to coughing, shortness of breath, and irritation of the nasal passages.
Flammability Highly flammable liquid and vapor.[1][2]The parent compound is highly flammable, and while the carboxamide derivative is likely a solid, flammability should still be considered a potential hazard, especially when handling fine powders which can form explosive mixtures with air.

Given these potential hazards, the following PPE is mandatory for all personnel handling this compound.

Essential Personal Protective Equipment (PPE) Protocol

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Expert Rationale: Standard safety glasses are insufficient. The potential for splashes of solvents used with the compound and the irritant nature of the compound itself necessitate a complete seal around the eyes. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2]

Skin and Body Protection: An Impermeable Barrier
  • Gloves:

    • Selection: Chemical-resistant gloves, such as nitrile rubber, are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

  • Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to protect all areas of the skin.

Respiratory Protection: Safeguarding Against Inhalation
  • Primary Control: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • When Respirators are Necessary: If engineering controls are not sufficient, or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. The following procedural steps are critical for minimizing risk.

Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Work within the fume hood prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating dust handle2->handle3 handle4 Use non-sparking tools handle3->handle4 store1 Store in a cool, dry, well-ventilated area handle4->store1 store2 Keep away from ignition sources and incompatible materials (strong oxidizing agents, acids, alcohols) store1->store2 clean1 Wipe down work surfaces store2->clean1 clean2 Dispose of contaminated materials as hazardous waste clean1->clean2 clean3 Remove PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures
  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material. Prevent the spill from entering drains.

  • Cleanup: Scoop up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[6]

  • First Aid:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: Used gloves, absorbent materials, and empty containers should be placed in a sealed, labeled container.

  • Waste Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2][6][7] Do not allow the product to enter drains or waterways.[7]

Conclusion

The principles and protocols outlined in this guide are designed to empower you, the researcher, with the knowledge and tools to handle this compound with the utmost confidence and safety. By understanding the "why" behind each recommendation, we foster a culture of safety that is both intelligent and proactive. Your well-being is integral to the groundbreaking work you do.

References

  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% - Cole-Parmer.
  • MSDS of 3,4-Dihydro-2H-pyran - Capot Chemical. (2016, June 23).
  • 3,4-Dihydro-2H-pyran-2-carboxaldehyde SDS, 100-73-2 Safety Data Sheets - ECHEMI.
  • Safety Data Sheet: 3,4-dihydro-2H-pyran - Chemos GmbH&Co.KG. (2022, October 12).
  • 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 31).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 10).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 10).
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. (2010, November 10).
  • 3,4-dihydro-2h-pyran cas no 110-87-2 - CDH Fine Chemical.
  • 3,4-Dihydro-2H-pyran-5-carboxylic acid | Sigma-Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.